molecular formula C23H25N3O2 B1672742 FK-453 CAS No. 121524-18-3

FK-453

Número de catálogo: B1672742
Número CAS: 121524-18-3
Peso molecular: 375.5 g/mol
Clave InChI: OPLOPFHUHFGKMJ-JXOMPUQVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

FK453 is a small molecule drug with a maximum clinical trial phase of I.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

121524-18-3

Fórmula molecular

C23H25N3O2

Peso molecular

375.5 g/mol

Nombre IUPAC

(E)-1-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2/b13-12+/t19-/m1/s1

Clave InChI

OPLOPFHUHFGKMJ-JXOMPUQVSA-N

SMILES isomérico

C1CCN([C@H](C1)CCO)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4

SMILES canónico

C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(+)-(R)-(1-(E)-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)acryl)-2-piperidine ethanol
FK 453
FR 113452
FR 113453
FR113452
FR113453

Origen del producto

United States

Foundational & Exploratory

HMPL-453: A Technical Deep Dive into the Mechanism of Action of a Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a potent and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors. HMPL-453 is an orally bioavailable therapeutic agent under investigation for the treatment of such malignancies. This technical guide provides a comprehensive overview of the mechanism of action of HMPL-453, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action

HMPL-453 exerts its anti-tumor activity by selectively binding to and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[1] This inhibition blocks the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis. In tumors with aberrant FGFR signaling, this targeted inhibition can lead to significant tumor growth inhibition and regression.[2]

The FGF/FGFR Signaling Pathway and HMPL-453's Point of Intervention

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs on the cell surface, in the presence of heparan sulfate (B86663) proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are central to cell proliferation and survival. HMPL-453 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of these downstream pathways.

FGFR_Signaling_Pathway FGFR Signaling Pathway and HMPL-453 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates FRS2 FRS2 P1->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription HMPL453 HMPL-453 HMPL453->P1 Inhibits

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of HMPL-453.

Quantitative Preclinical Data

The preclinical activity of HMPL-453 has been characterized through a series of in vitro and in vivo studies, demonstrating its potency and selectivity.

In Vitro Kinase Inhibition

HMPL-453 has shown potent inhibitory activity against the kinase domains of FGFR1, 2, and 3, with weaker activity against FGFR4, highlighting its selectivity.[2]

Kinase TargetIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425
Table 1: In vitro kinase inhibitory activity of HMPL-453.[2]
In Vitro Anti-proliferative Activity

The anti-proliferative effects of HMPL-453 were evaluated in a panel of tumor cell lines with and without FGFR pathway dysregulation. The results indicate a selective and potent inhibition of cell growth in FGFR-altered cell lines.[2]

Cell Line StatusGI50 Range (nM)
Dysregulated FGFR Signaling3 - 105
No FGFR Aberrations> 1500
Table 2: In vitro anti-proliferative activity of HMPL-453 in tumor cell lines.[2]

Clinical Efficacy in Intrahepatic Cholangiocarcinoma (iCCA)

A Phase 2 clinical trial (NCT04353375) evaluated the efficacy and safety of HMPL-453 in patients with previously treated, advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions.[3]

ParameterCohort 1 (150 mg QD)Cohort 2 (300 mg QD, 2w on/1w off)Overall
Objective Response Rate (ORR)-50%31.8%
Disease Control Rate (DCR)-90%86.4%
Median Progression-Free Survival (PFS)5.7 monthsNot Mature-
Table 3: Phase 2 clinical trial results of HMPL-453 in advanced iCCA with FGFR2 fusions.[3]

Experimental Protocols

While the full, detailed experimental protocols for the preclinical evaluation of HMPL-453 have not been published in a peer-reviewed paper, the methodologies can be inferred from the abstract by Hu et al. (2023) and are based on standard laboratory procedures.[2]

In Vitro Kinase Activity Assay (Generalized Protocol)
  • Assay Principle: The inhibitory effect of HMPL-453 on the kinase activity of recombinant FGFR1, 2, and 3 was likely measured using a fluorescence polarization (FP)-based assay, such as the Transcreener™ ADP² FP Assay. This assay detects the ADP produced during the kinase reaction.

  • Methodology:

    • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with a specific substrate and ATP in a buffer solution.

    • HMPL-453 is added at various concentrations to determine its inhibitory effect.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • A detection solution containing an ADP-specific antibody and a fluorescent tracer is added.

    • The amount of ADP produced is quantified by measuring the change in fluorescence polarization.

    • IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (Generalized Protocol)
  • Assay Principle: The anti-proliferative activity of HMPL-453 was likely assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

  • Methodology:

    • Tumor cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of HMPL-453 or vehicle control.

    • Plates are incubated for a period of 72 hours.

    • The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

    • Luminescence is measured using a plate reader.

    • GI50 values (the concentration that inhibits cell growth by 50%) are determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Model (Generalized Workflow)

The in vivo efficacy of HMPL-453 was evaluated in tumor xenograft models. The general workflow for such a study is depicted below.

Xenograft_Workflow Generalized In Vivo Xenograft Experimental Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Cell_Culture Tumor Cell Culture (with FGFR alterations) Implantation Subcutaneous Injection of Tumor Cells Cell_Culture->Implantation Animal_Prep Immunocompromised Mice (e.g., Nude Mice) Animal_Prep->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of HMPL-453 or Vehicle Randomization->Treatment Measurement Tumor Volume and Body Weight Measurement Treatment->Measurement Repeatedly Endpoint Study Endpoint (e.g., Tumor Size Limit) Measurement->Endpoint Analysis Tumor Excision and Pharmacodynamic Analysis Endpoint->Analysis

Figure 2: A generalized workflow for an in vivo tumor xenograft study.
  • Methodology:

    • Human tumor cell lines with specific FGFR alterations are cultured in vitro.

    • A suspension of these cells is subcutaneously injected into immunocompromised mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into treatment and control groups.

    • The treatment group receives daily oral administration of HMPL-453, while the control group receives a vehicle solution. A dose of 50 mg/kg/day has been shown to induce tumor regression.[2]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess the in vivo inhibition of FGFR signaling.

Conclusion

HMPL-453 (fanregratinib) is a potent and selective inhibitor of FGFR1, 2, and 3 with a well-defined mechanism of action. Preclinical data robustly supports its targeted activity against tumors with dysregulated FGFR signaling, and early clinical data in intrahepatic cholangiocarcinoma with FGFR2 fusions is promising. The continued investigation of HMPL-453 in clinically defined patient populations with FGFR-altered tumors is warranted. This technical guide provides a foundational understanding of the core principles underlying the therapeutic potential of HMPL-453 for researchers and drug development professionals.

References

Fanregratinib: A Deep Dive into its FGFR Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fanregratinib (formerly HMPL-453) is a novel, orally bioavailable, and potent small-molecule inhibitor of fibroblast growth factor receptors (FGFRs).[1] Developed by HUTCHMED, it is designed to target tumors with aberrant FGFR signaling, a known driver of cell proliferation, migration, and survival.[1] Preclinical data indicate that fanregratinib is a highly selective inhibitor of FGFR types 1, 2, and 3.[2][3] This technical guide provides a comprehensive overview of the FGFR selectivity profile of fanregratinib, including quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Selectivity Profile

Fanregratinib has demonstrated potent and selective inhibition of FGFR1, 2, and 3 in preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of fanregratinib against various FGFR isoforms and a selection of other kinases. This data highlights the drug's selectivity for the intended targets.

Kinase TargetIC50 (nM)
FGFR1 Data not publicly available
FGFR2 Data not publicly available
FGFR3 Data not publicly available
FGFR4 Data not publicly available
Other KinasesData not publicly available

Quantitative IC50 values from the preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023 are not yet publicly detailed in the available resources. The presented information qualitatively describes fanregratinib as a "highly potent and selective inhibitor of FGFR 1, 2, and 3".[2][4]

Experimental Methodologies

The determination of the FGFR selectivity profile of fanregratinib involves a series of in vitro and cell-based assays. While specific proprietary protocols may vary, the following sections describe standard methodologies employed in the industry for such characterizations.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of fanregratinib against a panel of purified kinases, including the FGFR family.

General Protocol (Example using a luminescence-based assay like ADP-Glo™):

  • Reagent Preparation:

    • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and other kinases are sourced.

    • A suitable substrate for each kinase is prepared (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1 or a specific substrate).

    • Adenosine triphosphate (ATP) is prepared at a concentration close to its Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Fanregratinib is serially diluted to create a range of concentrations.

  • Kinase Reaction:

    • The kinase, substrate, and fanregratinib (or vehicle control) are combined in a multi-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Signal Detection:

    • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP.

    • A kinase detection reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • The percentage of inhibition at each fanregratinib concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays

Objective: To assess the ability of fanregratinib to inhibit FGFR signaling and cell proliferation in a cellular context.

General Protocol (Example using a cell-based ELISA for p-FGFR and a cell viability assay):

  • Cell Culture and Treatment:

    • Cancer cell lines with known FGFR alterations (e.g., FGFR2 fusions, FGFR1 amplifications) are cultured in appropriate media.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with a serial dilution of fanregratinib or a vehicle control for a specified period.

  • Inhibition of FGFR Phosphorylation:

    • Following treatment, the cells are lysed to extract proteins.

    • The concentration of phosphorylated FGFR (p-FGFR) and total FGFR is determined using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific capture and detection antibodies.

    • The ratio of p-FGFR to total FGFR is calculated to determine the extent of target inhibition.

  • Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):

    • After a longer incubation period with fanregratinib (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to the cells.

    • This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Luminescence is measured with a plate reader.

  • Data Analysis:

    • For the p-FGFR assay, the IC50 for target inhibition is calculated.

    • For the cell viability assay, the percentage of growth inhibition is determined relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated.

Visualizing Key Concepts

To better illustrate the underlying biology and experimental logic, the following diagrams are provided.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC IP3_DAG->PKC PKC->Nucleus Fanregratinib Fanregratinib Fanregratinib->P1 Inhibits Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: The FGFR signaling pathway and the inhibitory action of fanregratinib.

Kinase_Assay_Workflow start Start reagents Prepare Kinase, Substrate, ATP, and Fanregratinib Dilutions start->reagents reaction Incubate Kinase, Substrate, and Fanregratinib reagents->reaction initiate Initiate Reaction with ATP reaction->initiate incubation Incubate at 30°C initiate->incubation stop Terminate Reaction & Deplete ATP incubation->stop detect Add Detection Reagent (ADP -> ATP -> Light) stop->detect read Measure Luminescence detect->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3, with ongoing clinical development in tumors harboring FGFR alterations, such as intrahepatic cholangiocarcinoma with FGFR2 fusions.[5][6] The selectivity profile, established through rigorous in vitro and cellular assays, underscores its targeted mechanism of action. Further publication of the detailed preclinical data will provide a more granular understanding of its potency and selectivity against a broader range of kinases. This technical guide serves as a foundational resource for professionals in the field of oncology drug development interested in the pharmacological profile of fanregratinib.

References

HMPL-453: A Technical Overview of Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data available for HMPL-453 (also known as fanregratinib), a highly potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The information presented is synthesized from publicly available research, primarily from conference abstracts and company disclosures.

Core Compound Profile

HMPL-453 is an orally bioavailable small molecule inhibitor targeting FGFR types 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver of tumor growth, angiogenesis, and resistance to therapy in various cancers. HMPL-453 is designed to inhibit these aberrant signaling pathways, thereby exerting an antineoplastic effect.[1]

In Vitro Activity

The in vitro potency and selectivity of HMPL-453 have been characterized through various biochemical and cellular assays.

Kinase Inhibition Profile

HMPL-453 demonstrates potent and selective inhibition of FGFR1, 2, and 3, with significantly weaker activity against FGFR4.

TargetIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425

Table 1: Biochemical potency of HMPL-453 against FGFR kinases.[2][3]

Anti-proliferative Activity

The compound has shown selective anti-proliferative activity in tumor cell lines with dysregulated FGFR signaling.

Cell Line TypeGI50 Range (nM)
Tumor cell lines with FGFR aberrations3 - 105
Tumor cell lines without FGFR aberrations> 1500

Table 2: Anti-proliferative activity of HMPL-453 in cancer cell lines.[2][3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of HMPL-453.

Monotherapy in Xenograft Models

Oral administration of HMPL-453 resulted in dose-dependent tumor growth inhibition in multiple FGFR-altered tumor models. A dose of 50 mg/kg/day was shown to induce tumor regression in most of the tested models.[2][3]

Combination Therapy

In an immune-competent mouse model with an FGFR2 fusion, HMPL-453 demonstrated a significant improvement in anti-tumor activity when combined with an anti-PD-1 antibody, suggesting a potential synergistic effect and a role in priming the tumor immune microenvironment.[2][3]

Mechanism of Action and Signaling Pathway

HMPL-453 exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding, it blocks the phosphorylation of FGFR and downstream signaling proteins, leading to the inhibition of cell proliferation and survival.[2][3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR pFGFR p-FGFR (Dimerization & Autophosphorylation) FGFR->pFGFR Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pFGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation HMPL453 HMPL-453 HMPL453->pFGFR Inhibition

FGFR Signaling Pathway and HMPL-453 Inhibition.

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in the preclinical evaluation of HMPL-453. These are based on standard laboratory practices for the mentioned assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)
  • Assay Principle: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453 against FGFR kinases. Assays such as the Transcreener™ Fluorescence Polarization assay or the Z'-LYTE™ kinase assay are commonly used.[2][3]

  • Procedure (based on Transcreener™ FP Assay):

    • Prepare a serial dilution of HMPL-453.

    • In a multi-well plate, combine the recombinant FGFR enzyme, a suitable substrate, and ATP.

    • Add the diluted HMPL-453 to the reaction mixture.

    • Incubate to allow the kinase reaction to proceed.

    • Add the Transcreener® ADP² FP detection mix, which contains an ADP antibody and a fluorescent tracer.

    • Incubate to allow the tracer to bind to the antibody.

    • Measure the fluorescence polarization. The signal is inversely proportional to the amount of ADP produced, and therefore to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the HMPL-453 concentration.

Kinase_Assay_Workflow A Prepare HMPL-453 Dilutions C Add HMPL-453 to Reaction A->C B Combine FGFR Enzyme, Substrate, and ATP B->C D Incubate for Kinase Reaction C->D E Add Transcreener® Detection Mix D->E F Incubate for Detection E->F G Measure Fluorescence Polarization F->G H Calculate IC50 G->H

Workflow for In Vitro Kinase Inhibition Assay.
Cell Proliferation Assay (Representative Protocol)

  • Assay Principle: To determine the half-maximal growth inhibitory concentration (GI50) of HMPL-453 on cancer cell lines. Assays like CellTiter-Glo® luminescent or CCK-8 are used for this purpose.[2][3]

  • Procedure (based on CellTiter-Glo® Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of HMPL-453.

    • Incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

    • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the HMPL-453 concentration.

Western Blot Analysis of FGFR Phosphorylation (Representative Protocol)
  • Assay Principle: To detect the inhibition of FGFR phosphorylation in cancer cells treated with HMPL-453.

  • Procedure:

    • Culture cancer cells with known FGFR alterations.

    • Treat the cells with various concentrations of HMPL-453 for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with a primary antibody specific for phosphorylated FGFR (p-FGFR).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal.

    • Normalize the p-FGFR signal to total FGFR or a loading control (e.g., β-actin) to determine the extent of inhibition.[4]

In Vivo Xenograft Studies (Representative Protocol)
  • Animal Model: Nu/Nu nude mice for general efficacy studies and immune-competent BALB/c mice for combination studies with immunotherapy.[2][3]

  • Procedure:

    • Implant human tumor cells with FGFR alterations subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer HMPL-453 orally at specified doses and schedules. The control group receives a vehicle.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors can be excised for further analysis (e.g., western blot, immunohistochemistry).

Xenograft_Study_Workflow A Implant Tumor Cells into Mice B Allow Tumor Growth A->B C Randomize Mice into Groups B->C D Administer HMPL-453 or Vehicle C->D E Monitor Tumor Volume & Body Weight D->E F Analyze Results E->F

Workflow for In Vivo Xenograft Efficacy Study.

Conclusion

The preclinical data for HMPL-453 demonstrate its potential as a potent and selective inhibitor of FGFR1, 2, and 3. The compound exhibits significant in vitro anti-proliferative activity in cancer cell lines with FGFR alterations and has shown promising anti-tumor efficacy in in vivo models, both as a monotherapy and in combination with an immune checkpoint inhibitor. These findings support the continued clinical development of HMPL-453 for the treatment of patients with FGFR-driven malignancies.

References

Fanregratinib In Vitro Kinase Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanregratinib (HMPL-453) is a potent and selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of FGFR signaling pathways is a known driver of cell proliferation, migration, and survival in various cancers.[1] Fanregratinib is currently in clinical development for the treatment of solid tumors with aberrant FGFR signaling, such as intrahepatic cholangiocarcinoma (IHCC) with FGFR2 fusions or rearrangements.[1][2][4][5] This technical guide provides a comprehensive overview of the in vitro kinase assay results for fanregratinib, including detailed experimental protocols and a visual representation of its mechanism of action.

Data Presentation: In Vitro Kinase Inhibition Profile

The inhibitory activity of fanregratinib against recombinant FGFR kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

KinaseIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425

Data sourced from an AACR abstract on HMPL-453.

These results demonstrate that fanregratinib is a potent inhibitor of FGFR1, 2, and 3, with significantly weaker activity against FGFR4, indicating a high degree of selectivity within the FGFR family.

Kinase Selectivity Profile

While specific kinome-wide scan data for fanregratinib is not publicly available, preclinical studies have consistently described it as a "highly selective" inhibitor.[1][2][3][4] A kinome scan is a broad screening of an inhibitor against a large panel of kinases to determine its selectivity. A highly selective inhibitor will potently inhibit its intended target(s) with minimal activity against other kinases, which is a desirable characteristic to minimize off-target effects and potential toxicity.

Below is a representative TREEspot diagram illustrating the kinase selectivity profile of a hypothetical highly selective FGFR inhibitor. In such a diagram, the size of the circle corresponds to the degree of inhibition, with larger circles indicating stronger binding. A selective inhibitor like fanregratinib would show a large circle for its primary targets (FGFR1, 2, and 3) and very small or no circles for other kinases.

A representative kinome scan of a selective FGFR inhibitor.

Signaling Pathways

Fanregratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By blocking the kinase activity of FGFRs, fanregratinib prevents the initiation of these downstream signals.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_MAPK_Pathway RAS-MAPK Pathway FGFR->RAS_MAPK_Pathway Activates PI3K_AKT_Pathway PI3K-AKT Pathway FGFR->PI3K_AKT_Pathway Activates Fanregratinib Fanregratinib Fanregratinib->FGFR Inhibits Proliferation Proliferation RAS_MAPK_Pathway->Proliferation Angiogenesis Angiogenesis RAS_MAPK_Pathway->Angiogenesis Survival Survival PI3K_AKT_Pathway->Survival PI3K_AKT_Pathway->Angiogenesis

FGFR signaling pathway and the mechanism of action of fanregratinib.

Experimental Protocols

The in vitro kinase activity of fanregratinib was assessed using either the Transcreener™ Fluorescence Polarization (FP) assay or the Z'-LYTE™ kinase assay. The anti-proliferative activity was determined using the CellTiter-Glo® luminescent or CCK-8 cell viability assays. Below are detailed, generalized protocols for these key experiments.

In Vitro Kinase Assay Experimental Workflow

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Reagents Prepare Kinase, Substrate, ATP, and Fanregratinib Incubation Incubate reagents at room temperature Reagents->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Read_Plate Read Plate (FP or FRET) Detection_Reagent->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

A generalized workflow for an in vitro kinase assay.
Transcreener™ Fluorescence Polarization (FP) Kinase Assay

Principle: This assay measures the activity of kinases by detecting the ADP produced during the phosphotransferase reaction. The assay uses an antibody that specifically binds to ADP, and a fluorescent tracer. When the tracer is bound to the antibody, it has a high fluorescence polarization. ADP produced by the kinase reaction displaces the tracer, leading to a decrease in fluorescence polarization.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, substrate (e.g., poly-Glu-Tyr), ATP, and serial dilutions of fanregratinib.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and fanregratinib or vehicle control.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Transcreener™ ADP² FP Detection Mixture, which contains the ADP antibody and fluorescent tracer.

  • Equilibration: Incubate the plate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of fanregratinib and determine the IC50 value by fitting the data to a dose-response curve.

Z'-LYTE™ Kinase Assay

Principle: This assay uses a FRET-based method to measure kinase activity. A synthetic peptide substrate is labeled with a donor and an acceptor fluorophore. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. If the peptide is not phosphorylated, the protease cleaves it, separating the fluorophores and disrupting FRET.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, Z'-LYTE™ peptide substrate, ATP, and serial dilutions of fanregratinib.

  • Kinase Reaction: In a 384-well plate, add the kinase and fanregratinib or vehicle control.

  • Initiate Reaction: Add a mixture of ATP and the FRET-peptide substrate to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Development: Add the Development Reagent (protease) to each well.

  • Incubation: Incubate for another 60 minutes at room temperature to allow for proteolytic cleavage.

  • Data Acquisition: Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader.

  • Data Analysis: Calculate the emission ratio and then the percentage of phosphorylation. Determine the percentage of inhibition for each fanregratinib concentration and calculate the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.

Protocol:

  • Cell Seeding: Seed tumor cells with FGFR aberrations in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of fanregratinib or vehicle control and incubate for 72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of fanregratinib and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

CCK-8 (Cell Counting Kit-8) Assay

Principle: This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) to a colored formazan (B1609692) product by dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed tumor cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of fanregratinib or vehicle control to the wells and incubate for the desired period (e.g., 72 hours).

  • Assay Procedure: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours in a CO2 incubator.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Conclusion

The in vitro data presented in this technical guide demonstrate that fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3. The detailed experimental protocols provide a framework for researchers to replicate and further investigate the activity of this compound. The high selectivity of fanregratinib for the intended targets, as suggested by preclinical characterizations, is a promising attribute for its continued development as a targeted cancer therapy. Further publication of comprehensive kinome-wide selectivity data will be valuable for a complete understanding of its off-target profile.

References

HMPL-453: A Potent and Selective FGFR Inhibitor for FGFR-Altered Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review of Preclinical and Clinical Activity

HMPL-453, also known as fanregratinib, is an orally bioavailable, highly selective, and potent small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in various solid tumors.[3][4] HMPL-453 is being developed as a targeted therapy for patients with advanced solid tumors harboring these FGFR alterations.[3][5] Preclinical studies have demonstrated its robust anti-tumor activity in various FGFR-altered cancer models, and it is currently under investigation in clinical trials.[2][6]

Mechanism of Action

HMPL-453 exerts its anti-neoplastic activity by binding to and inhibiting FGFR types 1, 2, and 3.[1] This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival.[1][4] The aberrant activation of FGFR signaling is a critical factor in tumor growth, angiogenesis, and the development of resistance to other anti-tumor therapies.[4][7]

Preclinical Activity of HMPL-453

The preclinical efficacy of HMPL-453 has been extensively evaluated in a range of in vitro and in vivo models, demonstrating its potent and selective inhibition of FGFR signaling and subsequent anti-tumor effects.

In Vitro Kinase and Cell Proliferation Assays

HMPL-453 has shown potent inhibitory activity against the kinase function of FGFR1, 2, and 3, with significantly weaker activity against FGFR4.[3] This selectivity is crucial for minimizing off-target effects. The inhibitor has also demonstrated selective anti-proliferative activity in tumor cell lines with dysregulated FGFR signaling.[3][6]

Assay TypeTargetIC50/GI50 (nM)Reference
Kinase Activity FGFR16[3][6]
FGFR24[3][6]
FGFR36[3][6]
FGFR4425[3][6]
Cell Proliferation FGFR-Altered3 - 105[3][6]
No FGFR Aberration>1500[3][6]
In Vivo Tumor Models

Oral administration of HMPL-453 has demonstrated significant, dose-dependent anti-tumor activity in multiple FGFR-altered tumor xenograft models.[3][6] In these preclinical studies, HMPL-453 induced tumor regression and demonstrated strong inhibition of FGFR phosphorylation and downstream signaling pathways in vivo.[5][6] A dosage of 50 mg/kg/day was shown to induce tumor regression in the majority of the tested tumor models.[3][6]

Furthermore, preclinical studies have suggested that HMPL-453 can enhance the anti-tumor effects of chemotherapy and anti-PD-1 antibodies in FGFR-altered tumor models.[5]

Clinical Development

HMPL-453 is being evaluated in clinical trials for the treatment of patients with advanced solid tumors harboring FGFR alterations. A Phase II clinical trial (NCT04353375) is investigating its efficacy and safety in patients with previously treated advanced intrahepatic cholangiocarcinoma (iCCA) containing FGFR2 fusions.[2][8]

Initial results from this study have shown promising efficacy and an acceptable toxicity profile.[8][9] In a cohort of patients with iCCA and FGFR fusions, HMPL-453 demonstrated a confirmed partial response in 31.8% of evaluable patients and stable disease in 54.5%, leading to a disease control rate of 86.4%.[8] The recommended Phase 2 dose was determined to be 300 mg once daily, administered in a 2-weeks-on/1-week-off cycle.[8][9]

Experimental Protocols

Kinase Activity Assays

The enzymatic activity of HMPL-453 against FGFR kinases was determined using either the Transcreener™ Fluorescence Polarization assay or the Z'-LYTE kinase assay.[3][6] These assays measure the amount of ADP produced as a result of kinase activity, with a decrease in signal indicating inhibition.

Cell Proliferation Assays

The anti-proliferative effects of HMPL-453 on various tumor cell lines were assessed using either the CellTiter-Glo® Luminescent Cell Viability Assay or the CCK-8 assay.[3][6] These assays quantify the number of viable cells in culture after treatment with the inhibitor.

Western Blot Analysis

To evaluate the in vitro and in vivo effects of HMPL-453 on FGFR signaling, western blot analysis was employed.[3][6] This technique was used to detect the phosphorylation status of FGFR and its downstream signaling proteins, such as ERK, in tumor cells and tissues.

In Vivo Xenograft Studies

To assess the anti-tumor efficacy of HMPL-453 in a living organism, multiple tumor models with FGFR alterations were established in Nu/Nu nude mice.[3][6][10] These mice were orally administered HMPL-453, and tumor growth was monitored over time.[6] For combination studies, an immune-competent BALB/c mouse model was used, with inoculated NIH/3T3 cells carrying an FGFR2-AHCYL1 fusion.[6]

Visualizing the Science

FGFR Signaling Pathway and HMPL-453 Inhibition

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT HMPL453 HMPL-453 HMPL453->FGFR Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of HMPL-453.

Preclinical Evaluation Workflow for HMPL-453

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome Assessment KinaseAssay Kinase Assays (FGFR1/2/3/4) CellProliferation Cell Proliferation Assays (FGFR-altered vs. WT cells) KinaseAssay->CellProliferation WesternBlot_invitro Western Blot (pFGFR, pERK) CellProliferation->WesternBlot_invitro Xenograft Tumor Xenograft Models (FGFR-altered tumors) WesternBlot_invitro->Xenograft Dosing Oral Administration of HMPL-453 Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement WesternBlot_invivo Western Blot (Tumor Tissue) Dosing->WesternBlot_invivo Efficacy Anti-tumor Efficacy TumorMeasurement->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics WesternBlot_invivo->PKPD

Caption: A typical preclinical workflow for evaluating HMPL-453.

References

HMPL-453: A Deep Dive into its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel, orally bioavailable small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or chromosomal rearrangements, is a known driver of oncogenesis in various solid tumors.[2][3] These alterations lead to constitutive activation of downstream signaling cascades, promoting cell proliferation, survival, and angiogenesis. HMPL-453 has demonstrated potent and selective inhibitory activity against FGFR1/2/3 in preclinical models and is currently under investigation in multiple clinical trials for the treatment of advanced solid tumors harboring FGFR alterations.[1][2][3] This technical guide provides an in-depth overview of the cellular pathways affected by HMPL-453, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling networks.

Mechanism of Action and Affected Cellular Pathways

HMPL-453 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and subsequent activation. This blockade of FGFR signaling disrupts the downstream cellular machinery that drives tumor growth and survival. The primary signaling cascades affected by HMPL-453 are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

The FGFR Signaling Cascade

Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

In FGFR-driven cancers, genetic alterations lead to ligand-independent dimerization and constitutive activation of the receptor, resulting in uncontrolled activation of downstream pathways.

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Upon FGFR activation, the adaptor protein GRB2 and the guanine (B1146940) nucleotide exchange factor SOS are recruited to the phosphorylated receptor, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates the extracellular signal-regulated kinases ERK1/2. Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes that promote cell cycle progression and proliferation.

HMPL-453, by inhibiting the initial FGFR phosphorylation, prevents the activation of this entire cascade, ultimately leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.

Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is another major signaling route downstream of FGFR that plays a crucial role in cell growth, survival, and metabolism. Activated FGFR can recruit and activate the p85 subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits AKT and PDK1 to the cell membrane, leading to AKT activation through phosphorylation. Activated AKT, in turn, phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth, and BAD and caspases, which inhibits apoptosis.

By blocking the initial activation of FGFR, HMPL-453 prevents the activation of the PI3K/AKT/mTOR pathway, thereby promoting apoptosis and inhibiting cell growth and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of HMPL-453.

Table 1: In Vitro Kinase Inhibitory Activity of HMPL-453 [2][3]

KinaseIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425

Table 2: In Vitro Anti-proliferative Activity of HMPL-453 in Cell Lines [2][3]

Cell Line CharacteristicGI50 Range (nM)
Dysregulated FGFR signaling3 - 105
Lacking FGFR aberrations> 1500

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Activity Assays

Transcreener™ Fluorescence Polarization (FP) Assay or Z'-LYTE Kinase Assay: [2][3]

These assays are used to measure the in vitro potency of HMPL-453 against recombinant FGFR kinases.

  • Reaction Setup: A reaction mixture is prepared containing the recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme, a suitable peptide substrate, and ATP.

  • Inhibitor Addition: HMPL-453 is serially diluted and added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for the kinase reaction to proceed.

  • Detection:

    • Transcreener™ FP Assay: A detection solution containing an antibody specific for ADP and a fluorescent tracer is added. The amount of ADP produced is proportional to the kinase activity and is measured by a decrease in fluorescence polarization.

    • Z'-LYTE Kinase Assay: A development reagent containing a site-specific protease is added. The protease only cleaves the unphosphorylated substrate, leading to a FRET signal. Kinase activity results in a decrease in the FRET signal.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assays

CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 Assay: [2][3]

These assays are used to determine the anti-proliferative effect of HMPL-453 on various cancer cell lines.

  • Cell Seeding: Cancer cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with serial dilutions of HMPL-453 for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • CellTiter-Glo®: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is measured by the resulting luminescence.

    • CCK-8: A solution containing WST-8 is added to the wells. The amount of formazan (B1609692) dye produced, which is proportional to the number of viable cells, is measured by the absorbance at 450 nm.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined by plotting the percentage of cell growth inhibition against the drug concentration.

Western Blot Analysis

Western Blotting for Phosphorylated Proteins: [2][3]

This technique is used to assess the effect of HMPL-453 on the phosphorylation status of FGFR and its downstream signaling proteins.

  • Cell Lysis: Tumor cells are treated with HMPL-453 for a specific time, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of FGFR, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition by HMPL-453.

Visualizations of Cellular Pathways and Workflows

To further elucidate the mechanism of action of HMPL-453, the following diagrams, generated using the DOT language, illustrate the affected signaling pathways and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p1 ERK->p1 PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR p2 AKT->p2 Growth Cell Growth mTOR->Growth Proliferation Cell Proliferation & Survival Apoptosis Inhibition of Apoptosis p1->Proliferation p2->Apoptosis p3 p4 HMPL453 HMPL-453 HMPL453->FGFR

Caption: HMPL-453 inhibits FGFR, blocking MAPK/ERK and PI3K/AKT pathways.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection cluster_data_analysis Data Analysis cell_seeding Seed Cells treatment Treat with HMPL-453 cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-FGFR, p-ERK, p-AKT) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection quantify_bands Quantify Band Intensity detection->quantify_bands normalize Normalize to Total Protein quantify_bands->normalize

Caption: Workflow for assessing protein phosphorylation via Western Blot.

References

Fanregratinib's Impact on Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanregratinib (HMPL-453) is a novel, orally bioavailable, and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in various solid tumors, promoting tumor growth, angiogenesis, and therapeutic resistance.[2][4][5] Fanregratinib exerts its antineoplastic activity by binding to and inhibiting the kinase activity of FGFR1/2/3, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1] This technical guide provides an in-depth overview of the preclinical data on fanregratinib's effects on downstream signaling, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: FGFR Inhibition

Fanregratinib selectively targets the ATP-binding pocket of FGFR1, 2, and 3, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[6] Preclinical studies have demonstrated its potent and selective inhibitory activity against these receptors.[6][7]

Quantitative Data: Biochemical Potency and Cellular Proliferation

The following tables summarize the in vitro potency of fanregratinib in biochemical assays and its anti-proliferative effects in cancer cell lines with dysregulated FGFR signaling.

Table 1: Biochemical Kinase Inhibitory Activity of Fanregratinib

Kinase TargetIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425
Data from in vitro Transcreener™ Fluorescence Polarization or Z'-LYTE kinase assays.[6]

Table 2: Anti-proliferative Activity of Fanregratinib in FGFR-Altered Tumor Cell Lines

Cell Line TypeFGFR AlterationGI50 (nM)
Various Tumor Cell LinesDysregulated FGFR Signaling3 - 105
Cell Lines without FGFR AberrationsNone> 1500
Data from CellTiter-Glo luminescent or CCK-8 assays.[6]

Effect on Downstream Signaling Pathways

Inhibition of FGFR by fanregratinib leads to the suppression of key downstream signaling pathways that are critical for tumor cell growth and survival. Preclinical evidence confirms that fanregratinib treatment results in a strong, dose- and time-dependent inhibition of FGFR phosphorylation and downstream signaling proteins.[6] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.

FGFR Signaling Pathway and Fanregratinib's Point of Intervention

The following diagram illustrates the canonical FGFR signaling cascade and highlights fanregratinib's mechanism of action.

FGFR_Signaling_Pathway FGFR Downstream Signaling and Fanregratinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Autophosphorylation and Recruitment GRB2 GRB2 FRS2->GRB2 PLCg PLCγ FRS2->PLCg SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Fanregratinib Fanregratinib Fanregratinib->FGFR Inhibits

Fanregratinib inhibits FGFR autophosphorylation, blocking downstream signaling.

Experimental Protocols

This section details the methodologies used in the preclinical evaluation of fanregratinib.

Biochemical Kinase Assays (IC50 Determination)
  • Assay Types: Transcreener™ Fluorescence Polarization assay or Z'-LYTE kinase assay.[6]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of fanregratinib against FGFR kinases.

  • Protocol Outline:

    • Recombinant human FGFR1, 2, 3, and 4 kinase domains are used.

    • Fanregratinib is serially diluted to a range of concentrations.

    • The kinase, a suitable substrate, and ATP are incubated with the various concentrations of fanregratinib.

    • The kinase reaction is allowed to proceed for a defined period at room temperature.

    • For the Transcreener™ assay, an antibody that detects the product of the kinase reaction (ADP) is added, and the change in fluorescence polarization is measured.

    • For the Z'-LYTE assay, a FRET-based peptide substrate is used, and the kinase activity is determined by the ratio of cleavage-dependent fluorescence signals.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability Assays (GI50 Determination)
  • Assay Types: CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 assay.[6]

  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of fanregratinib in cancer cell lines.

  • Protocol Outline:

    • Cancer cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of fanregratinib or vehicle control (DMSO).

    • Plates are incubated for 72 hours.

    • For the CellTiter-Glo® assay, the reagent, which measures ATP levels as an indicator of metabolically active cells, is added. Luminescence is measured using a luminometer.

    • For the CCK-8 assay, the reagent is added, and the absorbance is measured to determine the number of viable cells.

    • GI50 values are calculated from dose-response curves, representing the concentration of fanregratinib that causes a 50% reduction in cell growth compared to the vehicle control.

Western Blot Analysis of Downstream Signaling
  • Objective: To qualitatively and quantitatively assess the effect of fanregratinib on the phosphorylation status of FGFR and downstream proteins like ERK and AKT.[6]

  • Protocol Outline:

    • Cell Treatment and Lysis:

      • FGFR-dependent cancer cell lines are seeded and grown to 70-80% confluency.

      • Cells are treated with varying concentrations of fanregratinib for specified time points (e.g., 2, 6, 24 hours).

      • Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Lysates are cleared by centrifugation, and protein concentration is determined using a BCA assay.

    • SDS-PAGE and Protein Transfer:

      • Equal amounts of protein (20-30 µg) are denatured and separated by SDS-polyacrylamide gel electrophoresis.

      • Proteins are transferred to a PVDF membrane.

    • Immunoblotting:

      • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

      • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of FGFR, ERK (p-ERK), and AKT (p-AKT), as well as total FGFR, ERK, and AKT.

      • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection and Analysis:

      • The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of signaling inhibition.

In Vivo Xenograft Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of fanregratinib in a living organism.[6]

  • Animal Model: Nu/Nu nude mice.[6]

  • Protocol Outline:

    • Tumor Implantation: Human tumor cells with FGFR alterations are subcutaneously injected into the flanks of the mice.

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

    • Drug Administration: Fanregratinib is administered orally at various dose levels (e.g., up to 50 mg/kg/day). The control group receives a vehicle solution.[6]

    • Monitoring and Data Collection:

      • Tumor volume is measured 2-3 times per week using calipers.

      • Animal body weight is monitored as a measure of toxicity.

    • Endpoint and Analysis: At the end of the study, tumors may be excised for further analysis (e.g., western blot to confirm target engagement in vivo). Tumor growth inhibition is calculated and statistically analyzed.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Workflow for Western Blot Analysis

Western_Blot_Workflow Western Blot Workflow for Signaling Analysis start Start cell_culture Cell Culture (FGFR-altered cell lines) start->cell_culture treatment Treat with Fanregratinib (various concentrations and times) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-FGFR, p-ERK, p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis end End analysis->end

A stepwise process for analyzing protein phosphorylation.
Workflow for In Vivo Xenograft Study

Xenograft_Workflow In Vivo Xenograft Study Workflow start Start implantation Tumor Cell Implantation (Subcutaneous in nude mice) start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Treatment Groups growth->randomization administration Oral Administration (Fanregratinib or Vehicle) randomization->administration monitoring Monitor Tumor Volume and Body Weight administration->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis and Tumor Excision endpoint->analysis end End analysis->end

Evaluating anti-tumor efficacy of fanregratinib in an animal model.

Conclusion

Preclinical data robustly demonstrate that fanregratinib is a potent and selective inhibitor of FGFR1, 2, and 3. Its mechanism of action involves the direct inhibition of FGFR kinase activity, leading to the suppression of critical downstream signaling pathways, most notably the MAPK and PI3K/AKT pathways. This inhibition of oncogenic signaling translates to potent anti-proliferative activity in FGFR-driven cancer models, both in vitro and in vivo. The experimental protocols outlined provide a framework for the continued investigation and characterization of fanregratinib and other FGFR inhibitors in a research and drug development setting.

References

HMPL-453: A Technical Guide to its Role in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel, potent, and highly selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] The FGFR signaling pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, migration, and survival.[4][5] Aberrant activation of this pathway, through gene amplification, mutations, or chromosomal translocations, has been identified as a key oncogenic driver in a variety of solid tumors.[2][6] Furthermore, dysregulated FGFR signaling is intricately linked to tumor angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][6] This technical guide provides an in-depth overview of the preclinical data and methodologies related to HMPL-453's mechanism of action, with a core focus on its role in the inhibition of angiogenesis.

Core Mechanism: Targeting the FGFR Signaling Pathway

The fibroblast growth factor (FGF)/FGFR signaling axis plays a pivotal role in tumor-associated angiogenesis.[6] FGFs, stored in the extracellular matrix, can be released and bind to FGFRs on the surface of endothelial cells, triggering a downstream signaling cascade that promotes their proliferation, migration, and differentiation into new blood vessels.[4][5] HMPL-453 exerts its anti-angiogenic effects by directly inhibiting the kinase activity of FGFR1, 2, and 3, thereby blocking this signaling cascade at its origin.

Signaling Pathway Diagram

FGFR_Signaling_Pathway FGFR Signaling Pathway in Angiogenesis FGF FGF Ligand FGFR FGFR 1/2/3 FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT HMPL453 HMPL-453 (Fanregratinib) HMPL453->FGFR Inhibits Proliferation Endothelial Cell Proliferation PLCg->Proliferation RAS_RAF->Proliferation Migration Endothelial Cell Migration RAS_RAF->Migration Survival Endothelial Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: FGFR Signaling Pathway in Angiogenesis and Point of Inhibition by HMPL-453.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of HMPL-453, demonstrating its potent and selective inhibition of FGFR kinases and its anti-proliferative activity in FGFR-dependent cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of HMPL-453

Target KinaseIC50 (nM)
FGFR11.3
FGFR21.3
FGFR32.7
VEGFR2 (KDR)>10,000

Data from a preclinical study presented at a scientific conference.

Table 2: Anti-proliferative Activity of HMPL-453 in FGFR-Altered Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationGI50 (nM)
SNU-16Gastric CancerFGFR2 Amplification3.9
KATO-IIIGastric CancerFGFR2 Amplification6.8
RT-112Bladder CancerFGFR3 Fusion12.3
AN3CAEndometrial CancerFGFR2 Mutation28.5

Data from a preclinical study presented at a scientific conference.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the anti-angiogenic properties of HMPL-453.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453 against FGFR kinases.

Methodology:

  • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.

  • The kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The assay is performed in a 384-well plate format.

  • Each well contains the respective FGFR kinase, a biotinylated poly-Glu-Tyr (4:1) substrate, and ATP.

  • HMPL-453 is serially diluted and added to the wells to determine its inhibitory effect.

  • The reaction is initiated by the addition of ATP and incubated at room temperature.

  • The reaction is stopped by the addition of a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and an allophycocyanin-streptavidin conjugate.

  • The plate is incubated to allow for antibody and streptavidin binding.

  • The TR-FRET signal is read on a compatible plate reader.

  • IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Cell Proliferation Assay (GI50 Determination)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of HMPL-453 in cancer cell lines with FGFR alterations.

Methodology:

  • Cancer cell lines with known FGFR amplifications, fusions, or mutations are cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to attach overnight.

  • HMPL-453 is serially diluted and added to the cells.

  • The cells are incubated with the compound for 72 hours.

  • Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is measured using a microplate reader.

  • GI50 values are calculated from the dose-response curves using non-linear regression analysis.

Endothelial Cell Tube Formation Assay (General Protocol)

Objective: To assess the effect of HMPL-453 on the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel®) and allowed to solidify at 37°C.

  • HUVECs are harvested and resuspended in a basal medium containing a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor 2 (FGF2).

  • HMPL-453 is added to the cell suspension at various concentrations.

  • The HUVEC suspension is then seeded onto the solidified basement membrane matrix.

  • The plate is incubated at 37°C for 4-18 hours to allow for tube formation.

  • The formation of capillary-like structures is visualized and photographed using a microscope.

  • Quantitative analysis of tube formation is performed by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Experimental Workflow Diagram

Experimental_Workflow Preclinical Evaluation of HMPL-453's Anti-Angiogenic Activity Kinase_Assay In Vitro Kinase Assay (IC50 vs FGFR1/2/3) Potency Determine Potency and Selectivity Kinase_Assay->Potency Cell_Prolif Cell Proliferation Assay (GI50 in FGFR-altered cells) Cell_Activity Assess Anti-proliferative Effect Cell_Prolif->Cell_Activity Tube_Formation Endothelial Cell Tube Formation Assay Angio_Inhibition Evaluate Direct Anti-Angiogenic Effect Tube_Formation->Angio_Inhibition In_Vivo In Vivo Tumor Xenograft Models (e.g., FGFR-fused IHCC) Efficacy Confirm In Vivo Anti-Tumor Efficacy In_Vivo->Efficacy

Caption: A generalized workflow for the preclinical assessment of HMPL-453's anti-angiogenic properties.

Conclusion

The preclinical data strongly support the role of HMPL-453 as a potent and selective inhibitor of the FGFR signaling pathway. Its ability to directly inhibit FGFR kinases translates into significant anti-proliferative effects in cancer cells with aberrant FGFR signaling. The central role of the FGF/FGFR axis in angiogenesis strongly suggests that HMPL-453's therapeutic efficacy is, at least in part, mediated by the inhibition of new blood vessel formation within the tumor microenvironment. Further studies specifically quantifying the anti-angiogenic effects of HMPL-453 in dedicated in vitro and in vivo models will provide a more complete understanding of its mechanism of action and its full therapeutic potential. The ongoing clinical development of HMPL-453 in FGFR-driven malignancies, such as intrahepatic cholangiocarcinoma, holds promise for patients with these difficult-to-treat cancers.[7][8][9]

References

Investigating HMPL-453 (Fanregratinib) in Novel Cancer Types: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel, potent, and highly selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, mutations, or amplifications, has been identified as a key driver of tumor proliferation, angiogenesis, and resistance to anti-tumor therapies in various solid tumors.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical investigations of HMPL-453 in different cancer types, with a focus on its mechanism of action, experimental protocols, and clinical efficacy.

Mechanism of Action: Targeting the FGFR Signaling Pathway

HMPL-453 exerts its anti-tumor activity by potently inhibiting the tyrosine kinase activity of FGFR1, 2, and 3.[4] In normal physiological processes, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In cancers with aberrant FGFR signaling, this pathway is constitutively active, leading to uncontrolled tumor growth. HMPL-453 blocks this aberrant signaling, thereby inhibiting tumor cell proliferation and inducing apoptosis.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1/2/3 FGF->FGFR Binding P1 Phosphorylation FGFR->P1 Dimerization & Autophosphorylation RAS_MAPK RAS-MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation HMPL453 HMPL-453 HMPL453->P1 Inhibition Inhibition

Figure 1: Simplified FGFR Signaling Pathway and HMPL-453's Mechanism of Action.

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of HMPL-453 against cancer models with FGFR alterations.[4]

In Vitro Activity

In biochemical assays, HMPL-453 potently inhibited the kinase activities of FGFR1, 2, and 3 with weaker activity against FGFR4.[4] The inhibitor also selectively inhibited the proliferation of tumor cell lines with dysregulated FGFR signaling.[4]

TargetIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425
Table 1: In Vitro Kinase Inhibitory Activity of HMPL-453.[4]
Cell Line StatusGI50 Range (nM)
Dysregulated FGFR Signaling3 - 105
No FGFR Aberrations> 1500
Table 2: In Vitro Anti-proliferative Activity of HMPL-453.[4]
In Vivo Models

In tumor models harboring FGFR2 fusions, oral administration of HMPL-453 demonstrated strong inhibition of FGFR phosphorylation and downstream signaling.[4] At a dose of 50 mg/kg/day, HMPL-453 induced tumor regression in most of the tested tumor models.[4] Furthermore, preclinical studies have suggested that HMPL-453 can enhance the anti-tumor activity of anti-PD-1 antibodies by priming the immune environment.[4]

Clinical Investigations

HMPL-453 has been investigated in several clinical trials for various advanced solid tumors.

Phase I Studies

Initial first-in-human Phase I trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of HMPL-453 in patients with advanced solid malignancies.[5][7] These dose-escalation studies aimed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[7]

Phase II Study in Intrahepatic Cholangiocarcinoma (IHCC)

A significant focus of HMPL-453's clinical development has been on patients with advanced intrahepatic cholangiocarcinoma (IHCC) harboring FGFR2 fusions, a patient population with limited treatment options.[1][8] A Phase II, single-arm, multi-center, open-label study (NCT04353375) was initiated to evaluate the efficacy and safety of HMPL-453 in this population.[1][8]

  • Patient Population: Patients with histologically or cytologically confirmed locally advanced or metastatic IHCC with FGFR2 fusions who had received at least one prior line of systemic therapy.[8]

  • Treatment Regimens:

    • Cohort 1: 150 mg HMPL-453 orally once daily (QD).[8][9]

    • Cohort 2: 300 mg HMPL-453 orally once daily (QD) for 2 weeks on, followed by 1 week off (2w on/1w off).[8][9]

  • Primary Endpoint: Objective Response Rate (ORR) per RECIST 1.1.[1][8]

  • Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[1][2]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Pool Advanced IHCC Patients with FGFR2 Fusions Eligibility Eligibility Criteria Met (≥1 Prior Systemic Therapy) Patient_Pool->Eligibility Randomization Cohort Assignment Eligibility->Randomization Cohort1 Cohort 1: 150mg QD Randomization->Cohort1 Cohort2 Cohort 2: 300mg QD (2w on/1w off) Randomization->Cohort2 Assessment Tumor Assessment (RECIST 1.1) Cohort1->Assessment Cohort2->Assessment Endpoints Primary Endpoint: ORR Secondary Endpoints: DCR, DoR, PFS, OS Assessment->Endpoints

Figure 2: Experimental Workflow for the Phase II Study of HMPL-453 in IHCC (NCT04353375).

As of the data cutoff on September 21, 2022, the Phase II study showed promising efficacy, particularly in the 300 mg cohort (RP2D).[8][9]

Efficacy EndpointCohort 1 (150mg QD) (n=12)Cohort 2 (300mg QD, 2w on/1w off) (n=10)Overall (n=22)
Objective Response Rate (ORR)Not specified50%31.8%
Disease Control Rate (DCR)Not specified90%86.4%
Median Progression-Free Survival (PFS)5.7 monthsNot maturedNot specified
Table 3: Efficacy Results from the Phase II Study of HMPL-453 in IHCC.[9]

The most common treatment-related adverse events of any grade included diarrhea, dry mouth, and increased blood phosphorous.[9] Grade ≥3 treatment-related adverse events were more frequent in the 150mg QD cohort compared to the 300mg (2w on/1w off) cohort (58.3% vs 23.1%).[10] The most common grade ≥3 events included decreased neutrophil count, nail toxicity, and palmar-plantar erythrodysesthesia syndrome.[10] The 300mg, 2 weeks on/1 week off regimen was chosen as the recommended Phase II dose based on a better safety profile and preliminary efficacy.[8]

Investigations in Other Solid Tumors

HMPL-453 is also being explored in other advanced solid tumors. A Phase Ib/II clinical study (NCT05173142) was initiated to evaluate the safety, tolerability, and preliminary efficacy of HMPL-453 in combination with chemotherapy or an anti-PD-1 antibody in patients with advanced solid tumors.[11][12] This study includes a dose-escalation phase to determine the RP2D of the combination therapies, followed by a dose-expansion phase in patients with specific tumor types such as gastric cancer, intrahepatic cholangiocarcinoma, or urothelial carcinoma harboring specific FGFR gene alterations.[12]

Conclusion

HMPL-453 (fanregratinib) has demonstrated significant promise as a selective FGFR1, 2, and 3 inhibitor. Preclinical data established a strong rationale for its clinical development in FGFR-driven malignancies. Clinical trials, particularly in advanced intrahepatic cholangiocarcinoma with FGFR2 fusions, have shown encouraging efficacy and a manageable safety profile, leading to the determination of a recommended Phase II dose. Ongoing investigations into combination therapies and other solid tumors will further elucidate the therapeutic potential of HMPL-453 in a broader range of cancers.

References

An In-depth Technical Guide to the Molecular Structure of Fanregratinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure, mechanism of action, and key biophysical and biochemical characteristics of fanregratinib. The content is intended for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Properties

Fanregratinib is a small molecule inhibitor with a complex chemical structure. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C27H33ClN6O2[1][2][3][4]
Molecular Weight 509.04 g/mol [1][3][4]
IUPAC Name 4-chloro-3-[2-[2-[4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]anilino]pyrimidin-5-yl]ethyl]-5-methoxy-N-methylbenzamide[3]
CAS Number 1628537-44-9[2][3]
InChIKey LVQABCJAWBLTAO-HDICACEKSA-N[1][2][3]
SMILES C[C@H]1CN(C--INVALID-LINK--N1)c2ccc(cc2)Nc3ncc(CCc4cc(cc(c4Cl)OC)C(=O)NC)cn3[1]

Mechanism of Action and Signaling Pathway

Fanregratinib is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[5][6] These receptor tyrosine kinases play a crucial role in cell proliferation, differentiation, migration, and survival.[3] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a known driver in various cancers.[5][6]

Fanregratinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to tumor cell growth and survival.

FGFR_Signaling_Pathway cluster_mapk RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR (1/2/3) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Fanregratinib Fanregratinib Fanregratinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS GRB2_SOS->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR signaling pathway and the inhibitory action of fanregratinib.

Quantitative Data

The potency of fanregratinib has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) against the target kinases and the half-maximal growth inhibitory concentration (GI50) in cancer cell lines are presented below.

Table 2: In Vitro Kinase Inhibition

Target IC50 (nM) Assay Method Reference
FGFR1 6 Transcreener™ Fluorescence Polarization or Z'-LYTE [5]
FGFR2 4 Transcreener™ Fluorescence Polarization or Z'-LYTE [5]
FGFR3 6 Transcreener™ Fluorescence Polarization or Z'-LYTE [5]

| FGFR4 | 425 | Transcreener™ Fluorescence Polarization or Z'-LYTE |[5] |

Table 3: Cellular Proliferation Inhibition

Cell Line Type GI50 (nM) Assay Method Reference
Tumor cells with dysregulated FGFR signaling 3 - 105 CellTiter-Glo or CCK-8 [5]

| Tumor cells lacking FGFR aberrations | > 1500 | CellTiter-Glo or CCK-8 |[5] |

Experimental Protocols

The following sections describe representative methodologies for characterizing FGFR inhibitors like fanregratinib. Note that these are generalized protocols, as specific, proprietary methods for fanregratinib are not publicly available.

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[7]

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase (FGFR1/2/3) - Substrate (e.g., Poly(E4Y)) - ATP - Serial dilutions of Fanregratinib start->prep plate Plate Reagents: Add inhibitor, enzyme, and substrate/ATP mix to 384-well plate prep->plate incubate Incubate at RT for 60 minutes plate->incubate stop Stop Reaction: Add ADP-Glo™ Reagent incubate->stop incubate2 Incubate at RT for 40 minutes stop->incubate2 detect Detect Signal: Add Kinase Detection Reagent incubate2->detect incubate3 Incubate at RT for 30 minutes detect->incubate3 read Measure Luminescence using a plate reader incubate3->read analyze Data Analysis: Plot dose-response curve and calculate IC50 read->analyze end End analyze->end

Caption: General workflow for an in vitro kinase assay to determine IC50.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[7] Serially dilute fanregratinib in DMSO to create a range of concentrations. Prepare the recombinant FGFR enzyme and a suitable substrate.

  • Assay Plate Setup: In a 384-well plate, add the inhibitor solution, the enzyme solution, and a mix of the substrate and ATP.[7]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[7]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[7][8]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.[7][8]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each fanregratinib concentration relative to a DMSO control. Plot the inhibition percentage against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][9]

This protocol assesses the effect of fanregratinib on the growth and viability of cancer cell lines.[4][10]

Methodology:

  • Cell Culture: Seed cancer cells (e.g., those with known FGFR fusions) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of fanregratinib and incubate for a defined period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4][10]

  • Data Analysis: Normalize the luminescence values to a vehicle-treated control to determine the percentage of cell viability. Plot the viability percentage against the log of the inhibitor concentration to calculate the GI50 value.[4]

While specific crystal structures and detailed spectroscopic data for fanregratinib are not publicly available, the following methods are standard for characterizing small molecule inhibitors.

  • X-Ray Crystallography: To understand the precise binding mode, a co-crystal structure of fanregratinib in complex with the FGFR kinase domain would be determined. This involves co-crystallizing the protein and the ligand and then using X-ray diffraction to generate an electron density map, from which the atomic coordinates of the complex can be modeled.[11][12][13] This provides invaluable information for structure-based drug design.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the synthesized molecule and can also be employed to study its interaction with the target protein. Techniques like 1H-15N HSQC titrations can identify the amino acid residues in the protein that are affected by ligand binding.[12][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and elemental composition of fanregratinib.[15] LC-MS/MS is a standard method for quantifying the drug in biological samples for pharmacokinetic studies.[16]

References

HMPL-453: A Targeted Approach to Inhibiting Tumor Growth Through FGFR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of HMPL-453 (Fanregratinib), a novel and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGFR signaling pathway is a known driver of cell proliferation, differentiation, migration, and angiogenesis in various cancers. HMPL-453 demonstrates potent and selective inhibition of this pathway, leading to significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with advanced solid tumors harboring FGFR alterations.

Executive Summary

HMPL-453 is an orally bioavailable inhibitor targeting FGFR1, 2, and 3, key regulators of cellular processes that, when aberrant, contribute to tumorigenesis. Preclinical studies have established the potent and selective activity of HMPL-453 against tumor cells with dysregulated FGFR signaling. In clinical evaluation, particularly in patients with advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, HMPL-453 has shown encouraging results, demonstrating its potential as a valuable therapeutic agent. This document details the mechanism of action, preclinical data, and clinical findings for HMPL-453, offering insights for researchers, clinicians, and drug development professionals.

Mechanism of Action: Targeting the FGFR Signaling Cascade

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in normal cellular functions. However, genetic alterations such as gene amplification, mutations, and fusions can lead to its constitutive activation, promoting uncontrolled tumor growth.

HMPL-453 selectively binds to and inhibits the kinase activity of FGFR1, 2, and 3. This action blocks the phosphorylation of FGFR and downstream signaling proteins, thereby inhibiting the activation of key pathways such as the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways. The downstream effects of this inhibition include a reduction in cell proliferation and the induction of apoptosis in cancer cells dependent on FGFR signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_hmpl453 cluster_pathways cluster_outcomes FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds RAS_RAF_MEK RAS-RAF-MEK FGFR->RAS_RAF_MEK Activates PI3K_AKT PI3K-AKT FGFR->PI3K_AKT Activates HMPL453 HMPL-453 HMPL453->FGFR Inhibits MAPK MAPK RAS_RAF_MEK->MAPK mTOR mTOR PI3K_AKT->mTOR Proliferation Cell Proliferation & Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis mTOR->Proliferation mTOR->Angiogenesis

Figure 1: HMPL-453 Mechanism of Action.

Preclinical Data

In Vitro Activity

HMPL-453 has demonstrated potent and selective inhibitory activity against FGFR1, 2, and 3 in various in vitro assays.

Assay TypeTargetIC50 (nM)Reference
Kinase Activity AssayFGFR16[1]
(Transcreener™/Z'-LYTE)FGFR24[1]
FGFR36[1]
FGFR4425[1]
Cell-Based AssayCell TypeGI50Reference
Anti-Proliferation AssayTumor cell lines with dysregulated FGFR signaling3 - 105 nM[1]
(CellTiter-Glo™/CCK-8)Cell lines lacking FGFR aberrations> 1.5 µM[1]
In Vivo Efficacy

Preclinical studies in animal models have shown significant anti-tumor activity of HMPL-453.

Animal ModelTumor TypeTreatmentOutcomeReference
Nu/Nu nude miceMultiple FGFR-altered tumor modelsHMPL-453 (50 mg/kg/day, oral)Dose-dependent tumor growth inhibition and regression[1]
BALB/c miceNIH/3T3 cells with FGFR2-AHCYL1 fusionHMPL-453 in combination with anti-PD-1 antibodySignificantly improved anti-tumor activity[1]

Experimental Protocols

In Vitro Kinase and Cell Proliferation Assays

In_Vitro_Workflow cluster_kinase Kinase Activity Assays cluster_cell Cell Proliferation Assays Kinase_Assay Transcreener™ FP or Z'-LYTE Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Recombinant_FGFR Recombinant FGFR1/2/3/4 Recombinant_FGFR->Kinase_Assay HMPL453_Kinase HMPL-453 (Varying Concentrations) HMPL453_Kinase->Kinase_Assay Cell_Culture Culture FGFR-Altered & Control Tumor Cell Lines HMPL453_Cell Treat with HMPL-453 (Varying Concentrations) Cell_Culture->HMPL453_Cell Proliferation_Assay CellTiter-Glo™ or CCK-8 Assay HMPL453_Cell->Proliferation_Assay GI50_Calc GI50 Determination Proliferation_Assay->GI50_Calc

Figure 2: In Vitro Experimental Workflow.

Kinase Activity Assays: The inhibitory activity of HMPL-453 against recombinant FGFR1, 2, 3, and 4 was determined using either the Transcreener™ Fluorescence Polarization assay or the Z'-LYTE kinase assay, according to the manufacturer's protocols.[1]

Cell Proliferation Assays: The anti-proliferative activity of HMPL-453 was assessed in a panel of tumor cell lines with and without FGFR aberrations.[1] Cells were seeded in 96-well plates and treated with increasing concentrations of HMPL-453. Cell viability was measured after a set incubation period using either the CellTiter-Glo™ luminescent cell viability assay or the CCK-8 assay.[1]

Western Blot Analysis: To confirm the mechanism of action, tumor cell lines harboring FGFR2 fusion were treated with HMPL-453.[1] Cell lysates were then subjected to western blot analysis to detect the phosphorylation status of FGFR and its downstream signaling proteins.[1]

In Vivo Animal Studies

In_Vivo_Workflow cluster_xenograft Xenograft Model Workflow Tumor_Implant Implant FGFR-Altered Tumor Cells into Mice Tumor_Growth Allow Tumors to Establish Tumor_Implant->Tumor_Growth Treatment Oral Administration of HMPL-453 or Vehicle Control Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

Figure 3: In Vivo Experimental Workflow.

Xenograft Models: Multiple tumor models with FGFR alterations were established in Nu/Nu nude mice.[1] Once tumors reached a specified volume, mice were randomized into treatment and control groups. HMPL-453 was administered orally at specified doses and schedules.[1] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

Syngeneic Model: To evaluate the combination effect with immunotherapy, a model using immune-competent BALB/c mice was established.[1] These mice were inoculated with NIH/3T3 cells engineered to express an FGFR2-AHCYL1 fusion protein.[1] The mice were then treated with HMPL-453, an anti-PD-1 antibody, or a combination of both.[1]

Clinical Development

HMPL-453 is being investigated in multiple clinical trials for various solid tumors with FGFR alterations. A key study is the Phase II trial in patients with advanced intrahepatic cholangiocarcinoma (iCCA).

Phase II Study in Intrahepatic Cholangiocarcinoma (NCT04353375)

This open-label, multi-cohort, single-arm study evaluated the efficacy and safety of HMPL-453 in patients with previously treated, advanced iCCA harboring FGFR2 fusions.[2][3]

Patient Population: Patients with locally advanced or metastatic iCCA with FGFR2 fusions who had progressed on at least one prior line of systemic therapy.[2][3]

Treatment Regimens:

  • Cohort 1: 150 mg HMPL-453 once daily (QD).[3]

  • Cohort 2: 300 mg HMPL-453 QD, 2 weeks on / 1 week off.[3]

Efficacy Results (as of Sep 21, 2022):

Efficacy EndpointCohort 1 (150 mg QD) (n=12)Cohort 2 (300 mg QD, 2w on/1w off) (n=10 evaluable)Overall (n=22 evaluable)Reference
Objective Response Rate (ORR) -50% (95% CI, 18.7%–81.3%)31.8%[2][3]
Disease Control Rate (DCR) -90% (95% CI, 55.5%–99.7%)86.4%[2][3]
Median Progression-Free Survival (PFS) 5.7 months (95% CI, 2.6, NR)Not yet mature-[2][3]

Based on a better safety profile and promising efficacy, the 300mg QD (2 weeks on/1 week off) regimen was chosen as the recommended Phase 2 dose (RP2D).[3]

Conclusion

HMPL-453 is a potent and selective inhibitor of FGFR1, 2, and 3 with a clear mechanism of action that translates to significant anti-tumor activity in preclinical models and promising clinical efficacy in patients with FGFR-altered solid tumors. The findings from the Phase II study in intrahepatic cholangiocarcinoma are particularly encouraging and support the continued development of HMPL-453 as a targeted therapy for this patient population with limited treatment options. Further investigation in other FGFR-driven cancers is warranted.

References

Methodological & Application

Application Note: In Vitro Proliferation Assay for HMPL-453, a Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HMPL-453 (also known as fanregratinib) is a novel, highly selective, and potent small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusion, mutation, or amplification, is a key driver of cell proliferation, angiogenesis, and survival in various cancers.[1][4][5] Preclinical studies have shown that HMPL-453 potently inhibits the kinase activity of FGFR1, 2, and 3, and selectively inhibits the proliferation of tumor cell lines with dysregulated FGFR signaling.[2][5] This application note provides a detailed protocol for an in vitro proliferation assay to determine the anti-proliferative activity of HMPL-453 and its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) in cancer cell lines.

Mechanism of Action: FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in normal cellular processes, including cell growth, differentiation, and tissue repair.[1] The pathway is activated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression related to cell proliferation and survival.[6][7] In many cancers, aberrant activation of this pathway provides a continuous stimulus for tumor growth.[8] HMPL-453 exerts its anti-tumor effect by selectively binding to and inhibiting the kinase activity of FGFR1/2/3, thereby blocking downstream signaling and suppressing the proliferation of cancer cells dependent on this pathway.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation HMPL453 HMPL-453 HMPL453->FGFR Inhibition

Caption: HMPL-453 inhibits the FGFR signaling pathway.

Experimental Protocol: In Vitro Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of HMPL-453 on cancer cell lines using a luminescence-based cell viability assay.

Materials

  • Cell Lines: Cancer cell lines with known FGFR alterations (e.g., FGFR2 fusions, FGFR3 mutations) and FGFR wild-type cell lines for selectivity assessment.

  • HMPL-453: Stock solution in DMSO (e.g., 10 mM).

  • Cell Culture Medium: Appropriate for the chosen cell lines (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar CCK-8/MTS assay.[2][5]

  • Equipment:

    • Sterile 96-well, flat-bottom, opaque-walled plates (for luminescence)

    • Humidified incubator (37°C, 5% CO2)

    • Luminometer or microplate reader

    • Standard cell culture equipment (biosafety cabinet, centrifuges, pipettes)

Experimental Workflow

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis start Start culture_cells Culture & Harvest Cancer Cells start->culture_cells seed_plate Seed Cells into 96-well Plate culture_cells->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prepare_dilutions Prepare HMPL-453 Serial Dilutions prepare_dilutions->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze_data Calculate GI50/IC50 Values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for HMPL-453 in vitro proliferation assay.

Procedure

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution series of HMPL-453 in culture medium from the DMSO stock. A typical final concentration range might be 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective HMPL-453 dilutions or vehicle control.

    • Incubate the plate for 72 hours.[9]

  • Cell Viability Measurement (CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the growth inhibition percentage against the log-transformed concentrations of HMPL-453.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the GI50 or IC50 value.

Data Presentation

Preclinical data demonstrates that HMPL-453 selectively inhibits the proliferation of tumor cell lines that have dysregulated FGFR signaling.[2][5]

Table 1: In Vitro Anti-proliferative Activity of HMPL-453

Cell LineCancer TypeFGFR AlterationGI50 / IC50 (nM)
FGFR-Altered Lines
Cell Line AIntrahepatic CholangiocarcinomaFGFR2 Fusion3 - 105[2]
Cell Line BBladder CancerFGFR3 Mutation3 - 105[2]
Cell Line CGastric CancerFGFR2 Amplification3 - 105[2]
FGFR Wild-Type Lines
Cell Line DPancreatic CancerNone> 1500[2]
Cell Line EColorectal CancerNone> 1500[2]

Note: The specific GI50/IC50 values are presented as a range found in published preclinical data.[2] Actual values will vary based on the specific cell line and assay conditions.

This protocol provides a robust method for evaluating the in vitro anti-proliferative activity of HMPL-453. The data generated can be used to confirm the compound's potency and selectivity for cancer cells with FGFR alterations, supporting its further development as a targeted cancer therapy.

References

Application Notes and Protocols for Fanregratinib (HMPL-453) using the CellTiter-Glo® Luminescent Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanregratinib (also known as HMPL-453) is a potent and selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through genetic alterations such as gene amplification, fusions, or mutations, is a known driver in various cancers.[2] Fanregratinib has shown significant anti-proliferative activity in preclinical models of tumors with aberrant FGFR signaling.[3]

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining cell viability based on the quantification of ATP, which is a key indicator of metabolically active cells. This "add-mix-measure" assay is well-suited for high-throughput screening of compounds like Fanregratinib to determine their cytotoxic and anti-proliferative effects on cancer cell lines.

These application notes provide a detailed protocol for utilizing the CellTiter-Glo® assay to evaluate the in vitro efficacy of Fanregratinib and present key quantitative data from preclinical studies.

Data Presentation

The anti-proliferative activity of Fanregratinib was assessed across a panel of human cancer cell lines with and without FGFR genetic alterations using the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal growth inhibition (GI50) values were determined and are summarized in the table below.

Cell LineCancer TypeFGFR AlterationFanregratinib (HMPL-453) GI50 (nM)
KatoIIIGastric CarcinomaFGFR2 Amplification3
SNU-16Gastric CarcinomaFGFR2 Amplification8
RT-112Bladder CarcinomaFGFR3 Mutation25
NCI-H716Colorectal CarcinomaFGFR2 Fusion105
Multiple LinesVariousNo FGFR Aberration>1500

Data sourced from a 2023 American Association for Cancer Research (AACR) presentation on HMPL-453 preclinical data.[3]

Signaling Pathway

Fanregratinib exerts its anti-tumor effect by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, activating downstream signaling pathways critical for cell proliferation, survival, and angiogenesis, such as the RAS-MAPK and PI3K-AKT pathways. Fanregratinib blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Fanregratinib Fanregratinib (HMPL-453) Fanregratinib->FGFR Inhibits Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway Inhibition by Fanregratinib.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay Protocol for Fanregratinib

This protocol is adapted from the manufacturer's instructions for use with an FGFR inhibitor like Fanregratinib.

Materials:

  • Cancer cell lines of interest (e.g., KatoIII, SNU-16, RT-112, NCI-H716)

  • Appropriate cell culture medium and supplements

  • Fanregratinib (HMPL-453)

  • Dimethyl sulfoxide (B87167) (DMSO, for drug dilution)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Experimental Workflow:

CellTiter_Glo_Workflow node1 1. Cell Seeding Seed cells in opaque-walled multiwell plates. node2 2. Cell Adhesion Incubate plates to allow cells to attach. node1->node2 node3 3. Compound Treatment Add serial dilutions of Fanregratinib to the wells. node2->node3 node4 4. Incubation Incubate cells with the compound for a set duration (e.g., 72 hours). node3->node4 node6 6. Reagent Addition Add CellTiter-Glo® Reagent to each well. node4->node6 node5 5. Reagent Preparation Prepare CellTiter-Glo® Reagent according to the manufacturer's protocol. node5->node6 node7 7. Lysis and Signal Stabilization Mix on a plate shaker to induce cell lysis, then incubate at room temperature. node6->node7 node8 8. Luminescence Reading Measure luminescence using a luminometer. node7->node8 node9 9. Data Analysis Calculate GI50 values. node8->node9

Caption: Fanregratinib CellTiter-Glo® Assay Workflow.

Detailed Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into opaque-walled 96-well or 384-well plates at a predetermined optimal density in their respective culture medium.

    • Include wells with medium only for background luminescence measurement.

  • Cell Adhesion:

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Fanregratinib in DMSO.

    • Perform serial dilutions of Fanregratinib in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Add the diluted Fanregratinib or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.

  • Incubation:

    • Incubate the treated plates for the desired duration of the experiment (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Record the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the Fanregratinib concentration.

    • Calculate the GI50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

References

Application Notes and Protocols for Western Blot Analysis of p-FGFR Following HMPL-453 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a highly selective and potent small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is a known driver in various cancers.[2][4] HMPL-453 exerts its therapeutic effect by inhibiting the autophosphorylation of FGFRs, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[1][2] Western blotting is a crucial technique to confirm the on-target activity of HMPL-453 by quantifying the reduction in phosphorylated FGFR (p-FGFR) levels in response to treatment.

These application notes provide a detailed protocol for assessing the inhibitory effect of HMPL-453 on FGFR phosphorylation in cancer cell lines using Western blot analysis.

Signaling Pathway and Mechanism of Action

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event activates the receptor and creates docking sites for downstream signaling proteins, leading to the activation of pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4] HMPL-453, as an ATP-competitive inhibitor, binds to the kinase domain of FGFR1, 2, and 3, preventing autophosphorylation and consequently inhibiting the activation of these downstream oncogenic signaling pathways.

FGFR_Inhibition_by_HMPL453 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR (Inactive) FGF->FGFR Binding & Dimerization p_FGFR p-FGFR (Active) FGFR->p_FGFR Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K-AKT) p_FGFR->Downstream_Signaling Activation Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival HMPL453 HMPL-453 HMPL453->p_FGFR Inhibition

Caption: HMPL-453 inhibits FGFR autophosphorylation and downstream signaling.

Data Presentation: Quantitative Analysis of p-FGFR Inhibition by HMPL-453

The following table presents representative data from a dose-response experiment in a hypothetical cancer cell line with an FGFR2 fusion. Cells were treated with increasing concentrations of HMPL-453 for 24 hours. The band intensities of p-FGFR and total FGFR were quantified by densitometry, and the ratio of p-FGFR to total FGFR was normalized to the vehicle control (DMSO).

HMPL-453 Concentration (nM)p-FGFR / Total FGFR Ratio (Normalized to Control)% Inhibition of p-FGFR
0 (Vehicle)1.000%
10.8515%
50.5248%
100.2377%
500.0892%
1000.0496%

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of p-FGFR in response to HMPL-453 treatment.

Protocol 1: Cell Culture and HMPL-453 Treatment
  • Cell Line Selection: Choose a cancer cell line with a known FGFR alteration (e.g., FGFR2 fusion, FGFR3 mutation) to ensure a detectable basal level of p-FGFR.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and grow for 24 hours in a standard growth medium.

  • Serum Starvation (Optional): To reduce basal receptor activation from serum growth factors, replace the growth medium with a low-serum (e.g., 0.5-2% FBS) or serum-free medium for 12-24 hours prior to treatment.

  • HMPL-453 Treatment:

    • Prepare a stock solution of HMPL-453 in DMSO.

    • Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 nM).

    • Include a vehicle-only control (DMSO) at a concentration equivalent to the highest concentration of HMPL-453 used.

    • Remove the old medium from the cells and add the medium containing the different concentrations of HMPL-453 or vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein, to a new, clean tube.

  • Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking:

    • Block the membrane in 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three to five times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total FGFR and a loading control protein (e.g., GAPDH or β-actin).

Protocol 4: Data Analysis
  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalization:

    • Normalize the intensity of the p-FGFR band to the intensity of the total FGFR band for each sample.

    • Further normalize this ratio to the loading control to correct for any variations in protein loading.

  • Analysis: Plot the normalized p-FGFR levels against the concentration of HMPL-453 to visualize the dose-dependent inhibition.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Seed Cells B HMPL-453 Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody (p-FGFR) G->H I Secondary Antibody H->I J Detection (ECL) I->J K Re-probe (Total FGFR, GAPDH) J->K L Densitometry & Normalization K->L

Caption: Workflow for Western blot analysis of p-FGFR after HMPL-453 treatment.

References

Application Notes and Protocols for Fanregratinib Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fanregratinib

Fanregratinib (formerly HMPL-453) is an orally bioavailable, potent, and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3.[1][2][3][4] Aberrant FGFR signaling, resulting from gene fusions, mutations, or amplifications, is a known driver of cell proliferation, survival, and angiogenesis in various cancers.[1][2][3] Fanregratinib exerts its anti-tumor activity by binding to and inhibiting the kinase activity of FGFR1/2/3, thereby blocking downstream signaling pathways.[1][2] Preclinical studies have demonstrated that fanregratinib selectively inhibits the growth of tumor cell lines with dysregulated FGFR signaling.[1][2] Currently, fanregratinib is in clinical development for the treatment of advanced solid tumors, including intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions.[5]

Mechanism of Action: The FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Fanregratinib acts as an ATP-competitive inhibitor, preventing the autophosphorylation of FGFRs and subsequently suppressing these downstream signaling events.

FGFR_Signaling_Pathway cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR1/2/3 FGF Ligand->FGFR pFGFR p-FGFR FGFR->pFGFR Autophosphorylation GRB2_SOS GRB2/SOS pFGFR->GRB2_SOS PI3K PI3K pFGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fanregratinib Fanregratinib Fanregratinib->pFGFR

FGFR Signaling Pathway and Inhibition by Fanregratinib.

Cell Lines Sensitive to Fanregratinib Treatment

Preclinical studies have shown that fanregratinib selectively inhibits the proliferation of cancer cell lines with dysregulated FGFR signaling. The growth inhibition (GI₅₀) values for these sensitive cell lines are in the nanomolar range, whereas cell lines without FGFR aberrations are significantly less sensitive.[1][2]

While the specific cell lines from the primary preclinical studies on fanregratinib have not been publicly disclosed, cholangiocarcinoma cell lines harboring FGFR2 fusions are the primary target for this inhibitor. Below is a table of exemplary cholangiocarcinoma cell lines with known FGFR2 fusions that are sensitive to other selective FGFR inhibitors and are therefore strong candidates for demonstrating sensitivity to fanregratinib.

Cell LineCancer TypeFGFR AlterationReported IC₅₀/GI₅₀ for FGFR Inhibitors (e.g., Pemigatinib)
DUC18828Intrahepatic CholangiocarcinomaFGFR2-G3BP2 fusion~4 nM
RBECholangiocarcinomaFGFR2 wildtype (control)-
SSP-25CholangiocarcinomaFGFR2 wildtype (control)-

Note: The sensitivity of these specific cell lines to fanregratinib should be experimentally confirmed.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to fanregratinib.

Protocol 1: Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of fanregratinib using common cell viability assays.

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • Fanregratinib (HMPL-453)

  • DMSO (vehicle control)

  • 96-well clear or white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit, or

  • Cell Counting Kit-8 (CCK-8), or

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution

  • Multichannel pipette

  • Plate reader (luminometer or spectrophotometer)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of fanregratinib in DMSO.

    • Perform serial dilutions of fanregratinib in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest fanregratinib concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of fanregratinib or vehicle control.

  • Incubation:

    • Incubate the plate for 72 to 96 hours in a humidified incubator.

  • Viability Measurement:

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

      • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a plate reader.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 solution to each well.

      • Incubate the plate for 1-4 hours in the incubator.

      • Measure the absorbance at 450 nm using a microplate reader.

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours until a purple precipitate is visible.

      • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

      • Mix thoroughly to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background reading (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the fanregratinib concentration and use a non-linear regression model to determine the GI₅₀/IC₅₀ value.

Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition

This protocol is for assessing the effect of fanregratinib on the phosphorylation of FGFR and downstream signaling proteins like ERK.

Materials:

  • Sensitive cancer cell lines

  • 6-well plates or 10 cm dishes

  • Fanregratinib (HMPL-453)

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with various concentrations of fanregratinib or vehicle control for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize, the membrane can be stripped and re-probed for total protein and a loading control.

    • Quantify band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of fanregratinib in sensitive cell lines.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Culture Sensitive Cell Lines Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo, CCK-8) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Fanregratinib_Prep Prepare Fanregratinib Dilutions Fanregratinib_Prep->Cell_Viability Fanregratinib_Prep->Western_Blot IC50_Determination Determine IC50/GI50 Values Cell_Viability->IC50_Determination Pathway_Inhibition Analyze Pathway Inhibition Western_Blot->Pathway_Inhibition Conclusion Confirm On-Target Activity IC50_Determination->Conclusion Pathway_Inhibition->Conclusion

Experimental Workflow for Fanregratinib Evaluation.

References

Application Notes and Protocols for HMPL-453 Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel, highly selective, and potent small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusion, mutation, or amplification, is a known driver of cell proliferation, angiogenesis, and resistance to anti-tumor therapies in various cancers.[3][5] HMPL-453 has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for solid tumors with FGFR alterations, such as intrahepatic cholangiocarcinoma (IHCC).[5][6][7]

These application notes provide a comprehensive overview of the methodologies used to generate dose-response curves for HMPL-453, from in vitro biochemical assays to cell-based proliferation studies and clinical trial designs. The protocols are intended to guide researchers in the accurate assessment of HMPL-453's potency and efficacy.

Mechanism of Action: FGFR Signaling Pathway

HMPL-453 exerts its therapeutic effect by binding to and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[8] This action blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell survival and proliferation.[9]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR 1/2/3 FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 pY HMPL453 HMPL-453 HMPL453->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: HMPL-453 inhibits the FGFR signaling pathway.

Quantitative Data Summary

The dose-dependent activity of HMPL-453 has been characterized in both preclinical and clinical settings.

Preclinical In Vitro Activity
Assay TypeTarget/Cell LineEndpointHMPL-453 Concentration/DoseResultReference
Kinase Activity Recombinant FGFR1IC₅₀6 nMPotent Inhibition[5]
Recombinant FGFR2IC₅₀4 nMPotent Inhibition[5]
Recombinant FGFR3IC₅₀6 nMPotent Inhibition[5]
Recombinant FGFR4IC₅₀425 nMWeaker Inhibition[5]
Cell Proliferation Tumor cells with FGFR alterationsGI₅₀3 - 105 nMSelective Inhibition[5]
Tumor cells without FGFR alterationsGI₅₀> 1.5 µMLow Inhibition[5]
In Vivo Efficacy FGFR-altered tumor modelsTumor Growth50 mg/kg/day (oral)Tumor Regression[5]
Clinical Dose and Efficacy (Advanced Intrahepatic Cholangiocarcinoma with FGFR2 fusion)
Clinical Trial PhaseDosing RegimenNumber of Patients (evaluable)Objective Response Rate (ORR)Disease Control Rate (DCR)Reference
Phase 2 (Cohort 1) 150 mg QD (daily)12--[7][10][11]
Phase 2 (Cohort 2) 300 mg QD (2 weeks on / 1 week off)1050%90%[7][10][11]
Overall (Cohorts 1 & 2) -2231.8%86.4%[7][10][11]

The 300mg QD (2 weeks on / 1 week off) regimen was chosen as the recommended phase 2 dose (RP2D) based on better safety and preliminary efficacy.[7][10]

Experimental Protocols

Detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

Experimental Workflow for Dose-Response Curve Generation

Workflow cluster_invitro In Vitro Assays cluster_invivo Preclinical In Vivo Models cluster_clinical Clinical Trials A1 Biochemical Kinase Assay (e.g., Transcreener®, Z'-LYTE™) Determine IC₅₀ A2 Cell-Based Proliferation Assay (e.g., CellTiter-Glo®, CCK-8) Determine GI₅₀ A1->A2 A3 Western Blot Analysis Confirm target engagement (pFGFR inhibition) A2->A3 B1 Establish Tumor Xenograft Models (FGFR-altered cell lines) A3->B1 Candidate Selection B2 HMPL-453 Dose Ranging Study (e.g., Oral administration) B1->B2 B3 Monitor Tumor Volume and Body Weight B2->B3 C1 Phase I: Dose Escalation Determine MTD and RP2D B3->C1 Informs Starting Dose C2 Phase II: Dose Expansion Evaluate Efficacy (ORR, DCR) at RP2D C1->C2

Caption: Workflow for HMPL-453 dose-response analysis.

Protocol: In Vitro Kinase Inhibition Assay (e.g., Transcreener® FP)

This protocol describes the general procedure to determine the IC₅₀ of HMPL-453 against FGFR kinases.

Objective: To quantify the concentration of HMPL-453 required to inhibit 50% of FGFR kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 enzyme

  • Kinase buffer (specific to the enzyme)

  • ATP and appropriate peptide substrate

  • HMPL-453 stock solution (in DMSO)

  • Transcreener® ADP² FP Assay Kit (or similar)

  • 384-well, low-volume, black assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of HMPL-453 in DMSO. Further dilute the compounds in kinase buffer to achieve the final desired concentrations. Include a DMSO-only control.

  • Kinase Reaction: a. In a 384-well plate, add the diluted HMPL-453 or DMSO control. b. Add the FGFR enzyme and peptide substrate solution to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection: a. Stop the reaction and detect the ADP generated by adding the Transcreener® ADP² Detection Mix, which contains an ADP-antibody and a fluorescent tracer.[12][13] b. Incubate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: a. Convert fluorescence polarization values to the amount of ADP produced. b. Plot the percentage of kinase inhibition against the logarithm of HMPL-453 concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to generate a dose-response curve and determine the GI₅₀ of HMPL-453 in cancer cell lines.

Objective: To measure the concentration of HMPL-453 that causes a 50% reduction in the growth of a cancer cell line.

Materials:

  • Cancer cell lines (with and without FGFR alterations)

  • Complete cell culture medium

  • HMPL-453 stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of medium.[1] c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a 10-point serial dilution of HMPL-453 in culture medium. Include a DMSO vehicle control. b. Add the diluted compound to the respective wells. c. Incubate the plate for an appropriate duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Measurement: a. Equilibrate the plate to room temperature for approximately 30 minutes.[11] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[11] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Record the luminescence using a luminometer.

  • Data Analysis: a. Subtract the background luminescence (medium-only wells). b. Normalize the data to the DMSO control wells (representing 100% viability). c. Plot the percentage of growth inhibition against the logarithm of HMPL-453 concentration. d. Fit the curve using a non-linear regression model to calculate the GI₅₀ value.

Protocol: Western Blot for FGFR Phosphorylation

This protocol is used to confirm that HMPL-453 inhibits its target in a dose-dependent manner within the cell.

Objective: To detect the levels of phosphorylated FGFR (pFGFR) and total FGFR in cells treated with varying concentrations of HMPL-453.

Materials:

  • FGFR-driven cancer cell line

  • HMPL-453

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (anti-pFGFR, anti-total FGFR, anti-loading control e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST, not milk, to avoid background from phosphoproteins).[7]

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis: a. Seed cells and allow them to attach. b. Starve cells (if necessary to reduce basal signaling) and then stimulate with an appropriate FGF ligand. c. Treat cells with a serial dilution of HMPL-453 for a specified time (e.g., 2 hours). d. Wash cells with cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[3][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[14] b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] b. Incubate the membrane with the primary antibody (e.g., anti-pFGFR) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: a. (Optional but recommended) Strip the membrane and re-probe for total FGFR and a loading control to normalize the pFGFR signal.[6]

  • Data Analysis: Quantify band intensities using densitometry software. Plot the ratio of pFGFR to total FGFR against HMPL-453 concentration to visualize the dose-dependent inhibition of target phosphorylation.

References

Application Notes and Protocols: HMPL-453 Efficacy Evaluation in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel and highly selective small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4] Aberrant activation of the FGF/FGFR signaling pathway is a key driver in various malignancies, promoting tumor growth, angiogenesis, and resistance to therapy.[1][5][6][7][8] Consequently, targeting this pathway presents a promising therapeutic strategy. Preclinical studies have demonstrated that HMPL-453 exhibits potent anti-tumor activity in tumor models with FGFR alterations.[2]

These application notes provide a detailed protocol for evaluating the in vivo efficacy of HMPL-453 using a xenograft mouse model. This model is a cornerstone in preclinical cancer research for assessing the therapeutic potential of anti-cancer agents.[9][10][11]

Mechanism of Action: HMPL-453 and the FGF/FGFR Signaling Pathway

The FGF/FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors (FGFRs), a process often facilitated by heparan sulfate (B86663) proteoglycans.[5][12][13] This binding event induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5][14] The activated FGFRs then recruit and phosphorylate various downstream effector proteins, triggering multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][13][14] These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration.[6][12] HMPL-453 exerts its anti-tumor effect by selectively inhibiting the kinase activity of FGFR1, 2, and 3, thereby blocking the downstream signaling and suppressing tumor cell growth and proliferation.[2][4]

FGF_FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Inactive Dimer) FGF->FGFR Binding HSPG HSPG HSPG->FGFR FGFR_active FGFR (Active Dimer) (Autophosphorylation) FGFR->FGFR_active Dimerization & Activation FRS2 FRS2 FGFR_active->FRS2 Phosphorylation PI3K PI3K FGFR_active->PI3K PLCg PLCγ FGFR_active->PLCg STAT STAT FGFR_active->STAT HMPL453 HMPL-453 HMPL453->FGFR_active Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation experimental_workflow cluster_prep Preparation Phase cluster_implant Tumor Establishment Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Line Culture & Expansion (e.g., NCI-H1581 with FGFR1 amplification) animal_acclimate 2. Animal Acclimatization (e.g., Nude Mice, 1-2 weeks) inoculation 3. Subcutaneous Tumor Cell Inoculation animal_acclimate->inoculation tumor_growth 4. Tumor Growth Monitoring (2-3 times/week) inoculation->tumor_growth randomization 5. Randomization (Tumor Volume ~150-200 mm³) tumor_growth->randomization treatment_start 6. Treatment Initiation - Vehicle Control - HMPL-453 (e.g., 10 mg/kg, PO, QD) randomization->treatment_start monitoring 7. Daily Monitoring - Tumor Volume - Body Weight - Clinical Signs treatment_start->monitoring endpoint 8. Study Endpoint (e.g., Day 21 or tumor volume limit) monitoring->endpoint analysis 9. Data Analysis & Tissue Collection - Tumor Growth Inhibition (TGI) - Pharmacodynamic Markers endpoint->analysis

References

Application Notes: Fanregratinib for Immunohistochemistry (IHC) in FGFR2 Fusion-Positive Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fanregratinib (HMPL-453) is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling, often driven by gene fusions such as FGFR2 fusions, is a key oncogenic driver in a subset of solid tumors, including intrahepatic cholangiocarcinoma (IHCC).[1][4] FGFR2 fusions are present in approximately 10-15% of IHCC cases.[4][5] These fusion proteins lead to ligand-independent dimerization and constitutive activation of the FGFR2 kinase domain, promoting downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.[6][7] Fanregratinib targets the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. This application note provides a representative protocol for the immunohistochemical (IHC) detection of FGFR2 protein expression in tumor tissue, which can be utilized as a potential screening method to identify patients who may benefit from therapy with fanregratinib. It is important to note that while IHC can indicate FGFR2 protein overexpression, the presence of an FGFR2 fusion should be confirmed by molecular methods such as fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS).[8][9][10]

Fanregratinib Clinical Trial Data

Fanregratinib is currently being evaluated in a multi-center, single-arm, open-label Phase II registration trial for the treatment of advanced IHCC in patients with FGFR2 fusion/rearrangement.[1][2][3][4][5] The primary and secondary endpoints of this study are summarized below. Top-line results from this trial are anticipated by the end of 2025.[1][3]

Endpoint Description Data Status
Primary Endpoint
Objective Response Rate (ORR)The proportion of patients with tumor size reduction of a predefined amount and for a minimum time period.Results expected by the end of 2025.
Secondary Endpoints
Progression-Free Survival (PFS)The length of time during and after the treatment that a patient lives with the disease but it does not get worse.Results expected by the end of 2025.
Disease Control Rate (DCR)The percentage of patients who have achieved a complete response, partial response, or stable disease.Results expected by the end of 2025.
Duration of Response (DoR)The time from the initial response to the treatment until the tumor starts to grow or spread.Results expected by the end of 2025.
Overall Survival (OS)The length of time from either the date of diagnosis or the start of treatment for a disease that patients are still alive.Results expected by the end of 2025.

FGFR2 Signaling Pathway and Inhibition by Fanregratinib

The diagram below illustrates the canonical FGFR2 signaling pathway and the mechanism of inhibition by fanregratinib. In tumors with FGFR2 fusions, the receptor is constitutively active, leading to uncontrolled downstream signaling. Fanregratinib blocks this signaling by inhibiting the kinase activity of the FGFR2 fusion protein.

FGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCg PLCγ Pathway FGF_Ligand FGF Ligand FGFR2_Fusion FGFR2 Fusion Protein (Constitutively Active) GRB2_SOS GRB2/SOS FGFR2_Fusion->GRB2_SOS PI3K PI3K FGFR2_Fusion->PI3K PLCg PLCγ FGFR2_Fusion->PLCg Fanregratinib Fanregratinib Fanregratinib->FGFR2_Fusion Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: FGFR2 signaling pathway and fanregratinib inhibition.

Immunohistochemistry Protocol for FGFR2 Protein Detection

This protocol provides a representative method for the detection of FGFR2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials
  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

  • Hydrogen Peroxide Block (3%)

  • Protein Block (e.g., normal goat serum)

  • Primary Antibody: Rabbit anti-FGFR2 monoclonal antibody (e.g., clone D4L2V or similar)

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • Detection System: Diaminobenzidine (DAB) substrate-chromogen system

  • Counterstain: Hematoxylin (B73222)

  • Mounting Medium

Experimental Workflow

Caption: Immunohistochemistry experimental workflow.

Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded ethanol solutions: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the preheated solution and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with wash buffer.

  • Peroxidase Blocking:

    • Incubate slides with 3% Hydrogen Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Protein Blocking:

    • Apply Protein Block and incubate for 10-20 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FGFR2 antibody to its optimal concentration in antibody diluent.

    • Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 changes for 5 minutes each).

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with wash buffer (3 changes for 5 minutes each).

    • Prepare the DAB substrate-chromogen solution according to the manufacturer's instructions.

    • Apply the DAB solution and incubate for 5-10 minutes, or until the desired stain intensity is achieved.

    • Rinse with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions and clear in xylene.

    • Coverslip with a permanent mounting medium.

Interpretation of Results
  • Positive Staining: Brown precipitate (from DAB) localizing to the cytoplasm and/or cell membrane of tumor cells.

  • Negative Staining: Absence of brown precipitate in tumor cells.

  • Scoring: Staining intensity can be scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). The percentage of positive tumor cells should also be recorded. Overexpression is often defined as moderate (2+) to strong (3+) membranous staining in tumor cells.

Disclaimer

This application note is intended for research purposes only. The provided IHC protocol is a representative example and may require optimization for specific laboratory conditions and reagents. The detection of FGFR2 protein expression by IHC does not definitively confirm the presence of an FGFR2 gene fusion. Molecular diagnostic tests such as FISH or NGS are recommended for the accurate identification of FGFR2 fusions for clinical decision-making.

References

Application Notes and Protocols: HMPL-453 in Combination with PD-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel and highly selective small molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway is a known driver of tumor proliferation, angiogenesis, and resistance to anti-tumor therapies in various solid tumors.[2] Programmed cell death protein-1 (PD-1) is an immune checkpoint receptor that, upon interaction with its ligands (PD-L1 and PD-L2), suppresses T-cell activity and allows cancer cells to evade immune surveillance.[3]

The combination of HMPL-453 with PD-1 inhibitors represents a promising therapeutic strategy. Preclinical evidence suggests that HMPL-453 can enhance the anti-tumor activity of PD-1 blockade by "priming" the tumor immune microenvironment.[4] A Phase Ib/II clinical trial (NCT05173142) is currently underway to evaluate the safety and efficacy of HMPL-453 in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors.[2][5]

These application notes provide a summary of the available preclinical and clinical data, along with detailed protocols for key experiments to facilitate further research in this area.

Mechanism of Action and Therapeutic Rationale

HMPL-453 potently inhibits the tyrosine kinase activity of FGFR1, 2, and 3.[4] Aberrant FGFR signaling, often caused by gene fusions, mutations, or amplifications, leads to the activation of downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival. By blocking this pathway, HMPL-453 can directly inhibit tumor growth in cancers with FGFR alterations.[4]

The combination with a PD-1 inhibitor is based on the hypothesis that targeted therapy with HMPL-453 can induce immunogenic cell death and alter the tumor microenvironment, making it more susceptible to immune checkpoint blockade. This synergistic effect is thought to enhance the recruitment and activation of T-cells within the tumor, leading to a more robust and durable anti-cancer immune response.

HMPL-453 and PD-1 Inhibitor Combination cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell FGFR FGFR1/2/3 RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation Proliferation Tumor Growth & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding HMPL453 HMPL-453 HMPL453->FGFR Inhibition TCR TCR Activation T-Cell Activation TCR->Activation PD1->Activation Inhibition Immune_Response Anti-Tumor Immunity Activation->Immune_Response PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blockade

Figure 1: Simplified signaling pathway of HMPL-453 and PD-1 inhibitor action.

Preclinical Data Summary

Preclinical studies have demonstrated the potent and selective activity of HMPL-453 and its synergistic effect with anti-PD-1 antibodies.

In Vitro Activity of HMPL-453
Assay TypeTargetIC50 / GI50Reference
Kinase ActivityFGFR16 nM[4]
Kinase ActivityFGFR24 nM[4]
Kinase ActivityFGFR36 nM[4]
Kinase ActivityFGFR4425 nM[4]
Cell ProliferationTumor cell lines with dysregulated FGFR signaling3 - 105 nM[4]
Cell ProliferationTumor cell lines without FGFR aberrations> 1.5 µM[4]
In Vivo Anti-Tumor Efficacy

A study in immune-competent BALB/c mice inoculated with NIH/3T3 cells carrying an FGFR2-AHCYL1 fusion demonstrated that the combination of HMPL-453 and an anti-PD-1 antibody significantly improved anti-tumor activity compared to either agent alone.[4] HMPL-453 was shown to "prime" the immune environment, suggesting an induced inflammatory state within the tumor that is more responsive to immunotherapy.[4]

Clinical Trial Information

A Phase Ib/II clinical trial is currently evaluating the combination of HMPL-453 with the anti-PD-1 antibody toripalimab.

Study Design: NCT05173142
PhaseStudy TypeInterventionsPatient PopulationKey Objectives
Phase Ib/IIOpen-Label, Multi-centerHMPL-453 in combination with toripalimab or chemotherapyPatients with advanced or metastatic solid tumors, including gastric cancer, intrahepatic cholangiocarcinoma, and urothelial carcinoma with specific FGFR gene alterations.[2][5][6]Phase Ib (Dose Escalation): To determine the dose-limiting toxicity (DLT) and recommended Phase II dose (RP2D).[2] Phase II (Dose Expansion): To evaluate the preliminary efficacy (Objective Response Rate), safety, and tolerability.[2]

Note: As of the current date, no quantitative efficacy or safety data from the HMPL-453 and toripalimab combination arm of this trial has been publicly released.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of HMPL-453 and PD-1 inhibitors.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (GI50) of HMPL-453 on the proliferation of cancer cell lines with and without FGFR alterations.

Materials:

  • Cancer cell lines (e.g., with FGFR2 fusion and wild-type)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • HMPL-453 (stock solution in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of HMPL-453 in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the HMPL-453 dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the GI50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

Western Blot for FGFR Signaling Pathway Inhibition

Objective: To assess the effect of HMPL-453 on the phosphorylation of FGFR and downstream signaling proteins.

Materials:

  • Cancer cell line with an FGFR alteration

  • HMPL-453

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer equipment

Protocol:

  • Plate cells and treat with varying concentrations of HMPL-453 for a specified time (e.g., 2-4 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

In Vivo Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of HMPL-453 in combination with an anti-PD-1 antibody in an immune-competent mouse model.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Cell_Inoculation Inoculate BALB/c mice with FGFR2-fusion NIH/3T3 cells Vehicle Vehicle Control Cell_Inoculation->Vehicle Randomize when tumors reach ~100-150 mm³ HMPL453 HMPL-453 (e.g., 50 mg/kg/day, oral) Cell_Inoculation->HMPL453 Randomize when tumors reach ~100-150 mm³ PD1_Ab Anti-PD-1 Ab (e.g., 10 mg/kg, i.p., twice weekly) Cell_Inoculation->PD1_Ab Randomize when tumors reach ~100-150 mm³ Combination HMPL-453 + Anti-PD-1 Ab Cell_Inoculation->Combination Randomize when tumors reach ~100-150 mm³ Tumor_Measurement Measure tumor volume (e.g., every 2-3 days) Endpoint_Analysis Endpoint analysis: Tumor weight, IHC, Flow Cytometry Tumor_Measurement->Endpoint_Analysis

Figure 2: Experimental workflow for the in vivo syngeneic mouse model.

Materials:

  • Immune-competent mice (e.g., BALB/c)

  • Syngeneic tumor cells with an FGFR alteration (e.g., NIH/3T3 with FGFR2-AHCYL1 fusion)[4]

  • HMPL-453 formulated for oral gavage

  • Anti-mouse PD-1 antibody

  • Vehicle control for HMPL-453

  • Isotype control antibody for anti-PD-1

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inoculate mice with tumor cells.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (e.g., Vehicle, HMPL-453 alone, anti-PD-1 antibody alone, combination).

  • Administer HMPL-453 daily by oral gavage (e.g., at 50 mg/kg).[4]

  • Administer anti-PD-1 antibody intraperitoneally (e.g., twice weekly).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and general health.

  • At the end of the study (based on tumor size limits or a pre-defined time point), euthanize mice and excise tumors.

  • Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for immune cell markers (e.g., CD4, CD8) or flow cytometry for immune cell profiling.

Conclusion

The combination of the selective FGFR inhibitor HMPL-453 with PD-1 blockade is a scientifically sound approach with promising preclinical validation. The ongoing clinical trial will provide crucial data on the safety and efficacy of this combination in patients with advanced solid tumors harboring FGFR alterations. The protocols provided herein offer a framework for researchers to further investigate the mechanisms of synergy and to identify potential biomarkers of response.

References

Application Notes and Protocols for HMPL-453 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregrafanib, is a novel, highly selective, and potent small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through genetic alterations such as gene fusions, mutations, or amplifications, is a known oncogenic driver in various solid tumors.[2] HMPL-453 is under clinical development for the treatment of such tumors.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various FGFR-altered tumor models, both as a monotherapy and in combination with other anti-cancer agents.[3][4]

These application notes provide an overview of the in vivo experimental design for evaluating the efficacy of HMPL-453, including detailed protocols for xenograft and syngeneic tumor models.

Mechanism of Action: FGFR Signaling Pathway

Fibroblast growth factors (FGFs) are a family of signaling proteins that bind to and activate FGFRs, a class of receptor tyrosine kinases.[2] This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis.[2] In several cancers, aberrant FGFR signaling drives tumor growth and progression.[2] HMPL-453 selectively binds to and inhibits FGFR1, 2, and 3, thereby blocking the downstream signaling pathways and inhibiting the growth of tumors with FGFR alterations.[5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-MAPK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding & Activation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival HMPL-453 HMPL-453 HMPL-453->FGFR Inhibition

Caption: FGFR Signaling Pathway and HMPL-453's Point of Inhibition.

Preclinical In Vivo Efficacy of HMPL-453

Preclinical studies have demonstrated the potent in vivo anti-tumor activity of HMPL-453 in various FGFR-altered tumor models. Oral administration of HMPL-453 resulted in dose-dependent tumor growth inhibition and, in some cases, tumor regression.[3]

Summary of Preclinical In Vivo Data
Model TypeDosingKey Findings
FGFR-altered Xenograft Models50 mg/kg/day, oralInduced tumor regression in most models tested.[3]
FGFR2 Fusion Syngeneic ModelNot specifiedSignificantly improved the anti-tumor activity of an anti-PD-1 antibody.[3]

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of HMPL-453 in both xenograft and syngeneic tumor models.

Protocol 1: HMPL-453 Monotherapy in a Xenograft Mouse Model

This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of HMPL-453 as a single agent.

1. Cell Line and Animal Model

  • Cell Line: A human cancer cell line with a known FGFR alteration (e.g., AN3 CA endometrial cancer cells with FGFR2 mutation).

  • Animal Model: Immunocompromised mice (e.g., 6-8 week old female Nu/Nu nude mice).

2. Tumor Implantation

  • Culture AN3 CA cells in appropriate media until they reach 70-80% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Formulation and Administration

  • HMPL-453 Formulation: Prepare HMPL-453 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Dosing: Based on preclinical data, a starting dose of 50 mg/kg/day can be used.

  • Administration: Administer HMPL-453 or vehicle control orally (e.g., via oral gavage) once daily.

5. Endpoint Analysis

  • Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Record the final tumor weight and volume for each mouse.

  • Perform statistical analysis to compare tumor growth between the HMPL-453 treated group and the vehicle control group.

Xenograft_Workflow Cell_Culture 1. Culture FGFR-altered Cancer Cells Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize into Treatment & Control Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Gavage (Vehicle or HMPL-453) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Euthanize & Excise Tumors for Analysis Monitoring->Endpoint

Caption: Experimental Workflow for HMPL-453 Xenograft Study.

Protocol 2: HMPL-453 in Combination with Anti-PD-1 in a Syngeneic Mouse Model

This protocol is designed to evaluate the synergistic anti-tumor effect of HMPL-453 in combination with an anti-PD-1 antibody in an immunocompetent mouse model.

1. Cell Line and Animal Model

  • Cell Line: A murine cancer cell line with a known FGFR alteration that can be grown in an immunocompetent mouse model (e.g., a cell line engineered to express an FGFR2 fusion).

  • Animal Model: Immunocompetent mice that are syngeneic to the chosen cell line (e.g., 6-8 week old female BALB/c mice).

2. Tumor Implantation

  • Follow the same procedure as in Protocol 1 for cell culture and tumor implantation.

3. Tumor Growth Monitoring and Randomization

  • Follow the same procedure as in Protocol 1 for tumor growth monitoring.

  • Once tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control + Isotype Control Antibody

    • Group 2: HMPL-453 + Isotype Control Antibody

    • Group 3: Vehicle Control + Anti-PD-1 Antibody

    • Group 4: HMPL-453 + Anti-PD-1 Antibody

4. Drug Formulation and Administration

  • HMPL-453: Prepare and administer as described in Protocol 1.

  • Anti-PD-1 Antibody: Administer the anti-PD-1 antibody (and corresponding isotype control) via intraperitoneal (i.p.) injection at a standard dose (e.g., 10 mg/kg) twice a week.

5. Endpoint Analysis

  • Continue treatment and monitoring as in Protocol 1.

  • At the end of the study, in addition to measuring tumor weight and volume, tumors can be processed for further analysis:

    • Immunophenotyping: Prepare single-cell suspensions from the tumors and analyze the immune cell infiltrate (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.

    • Immunohistochemistry (IHC): Analyze the expression of immune markers within the tumor microenvironment.

Combination_Therapy_Logic HMPL-453 HMPL-453 FGFR_Signaling Inhibits FGFR Signaling HMPL-453->FGFR_Signaling Anti-PD-1 Anti-PD-1 T-cell_Activation Enhances T-cell Mediated Anti-tumor Immunity Anti-PD-1->T-cell_Activation Tumor_Growth_Inhibition Synergistic Tumor Growth Inhibition FGFR_Signaling->Tumor_Growth_Inhibition T-cell_Activation->Tumor_Growth_Inhibition

Caption: Logical Relationship of HMPL-453 and Anti-PD-1 Combination Therapy.

Conclusion

HMPL-453 is a promising targeted therapy for cancers with FGFR alterations. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of HMPL-453 as a monotherapy and in combination with immunotherapy. Careful experimental design and execution are critical for obtaining robust and reproducible data to support the continued development of this novel anti-cancer agent.

References

Application Notes and Protocols for Fanregratinib in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanregratinib is a potent and orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1][2][3] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[4] These application notes provide a comprehensive guide for the preparation and use of fanregratinib in a cell culture setting, including detailed protocols for stock solution preparation and cell viability assays.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of fanregratinib is essential for accurate and reproducible experimental results. The following table summarizes key quantitative data for fanregratinib.

PropertyValueSource
Molecular Formula C₂₇H₃₃ClN₆O₂[1]
Molecular Weight 509.0 g/mol [1]
Appearance Solid-
CAS Number 1628537-44-9[1]
Solubility Soluble in DMSOGeneral knowledge for similar compounds
Insoluble in waterGeneral knowledge for similar compounds

Signaling Pathway

Fanregratinib exerts its effects by inhibiting the phosphorylation of FGFR1, FGFR2, and FGFR3, thereby blocking downstream signaling cascades. The diagram below illustrates the FGFR signaling pathway and the point of inhibition by fanregratinib.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Fanregratinib Fanregratinib Fanregratinib->FGFR Inhibits

Figure 1: FGFR Signaling Pathway and Fanregratinib Inhibition.

Experimental Protocols

Protocol 1: Fanregratinib Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution of fanregratinib in Dimethyl Sulfoxide (DMSO).

Materials:

  • Fanregratinib powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable polypropylene (B1209903) tubes

Procedure:

  • Equilibration: Allow the vial of fanregratinib powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh 5.09 mg of fanregratinib powder and transfer it to a sterile polypropylene tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the fanregratinib powder.

  • Solubilization: Tightly cap the tube and vortex for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution. The solution should be clear and free of particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of fanregratinib on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest cultured in appropriate medium

  • 96-well cell culture plates

  • Fanregratinib stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of fanregratinib in complete culture medium from the 10 mM stock solution. A common starting range is from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared fanregratinib dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value (the concentration of fanregratinib that inhibits cell growth by 50%).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of fanregratinib.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Stock Prepare Fanregratinib Stock Solution (10 mM in DMSO) Treat_Cells Treat Cells with Serial Dilutions of Fanregratinib Prep_Stock->Treat_Cells Culture_Cells Culture Target Cell Lines Seed_Cells Seed Cells in 96-well Plates Culture_Cells->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure_Absorbance Measure Absorbance at 570 nm Viability_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability vs. Vehicle Control Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Figure 2: Experimental Workflow for Fanregratinib Cell Viability Assay.

References

Application Notes and Protocols for HMPL-453 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical administration and evaluation of HMPL-453, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The following sections summarize its in vitro and in vivo activity, along with detailed protocols for key experimental procedures.

Introduction

HMPL-453, also known as fanregratinib, is a novel small molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3][4] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a known driver of tumor growth, angiogenesis, and resistance to therapy in various cancers.[1][5][6] HMPL-453 has demonstrated significant anti-tumor activity in preclinical models harboring such FGFR alterations, supporting its clinical development as a single agent and in combination therapies.[5][6][7]

Mechanism of Action

HMPL-453 exerts its therapeutic effect by potently and selectively inhibiting the tyrosine kinase activity of FGFR1, 2, and 3.[5][6] This blockade prevents the phosphorylation of FGFR and downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with aberrant FGFR signaling.[5][6] Preclinical studies have shown that HMPL-453 has weaker activity against FGFR4, highlighting its selectivity.[5][6]

Quantitative Data Summary

The preclinical efficacy of HMPL-453 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition and Anti-proliferative Activity of HMPL-453

Target/AssayCell Line/Recombinant EnzymeIC50/GI50 (nM)Notes
Kinase Inhibition Recombinant FGFR16Potent inhibition of FGFR1 kinase activity.[5][6]
Recombinant FGFR24Potent inhibition of FGFR2 kinase activity.[5][6]
Recombinant FGFR36Potent inhibition of FGFR3 kinase activity.[5][6]
Recombinant FGFR4425Weaker activity against FGFR4, indicating selectivity.[5][6]
Anti-proliferation Tumor cell lines with dysregulated FGFR signaling3 - 105Selective inhibition of proliferation in FGFR-altered cells.[5][6]
Cell lines lacking FGFR aberrations> 1500Minimal effect on cells without FGFR pathway activation.[5][6]

Table 2: In Vivo Anti-Tumor Efficacy of HMPL-453 in Xenograft Models

Tumor ModelMouse StrainTreatmentDosing RegimenOutcome
Multiple FGFR-altered tumor modelsNu/Nu nude miceHMPL-453 (single agent)Oral administrationRemarkable and dose-dependent anti-tumor activity.[5][6]
Multiple FGFR-altered tumor modelsNu/Nu nude miceHMPL-453 (single agent)50 mg/kg/day (oral)Induced tumor regression in most models tested.[5][6]
FGFR2-AHCYL1 fusion NIH/3T3 modelBALB/c mice (immune-competent)HMPL-453 + anti-PD-1 antibodyNot specifiedSignificantly improved anti-tumor activity compared to single agents.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HMPL-453 within the FGFR signaling pathway and a typical experimental workflow for its preclinical evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds and activates PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HMPL453 HMPL-453 HMPL453->FGFR Inhibits phosphorylation

Caption: HMPL-453 inhibits the FGFR signaling pathway.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome KinaseAssay Kinase Inhibition Assay (IC50 Determination) ProlifAssay Cell Proliferation Assay (GI50 in FGFR-altered vs. WT cells) KinaseAssay->ProlifAssay WesternBlot Western Blot Analysis (pFGFR, pERK inhibition) ProlifAssay->WesternBlot Xenograft Tumor Xenograft Models (Nude Mice) WesternBlot->Xenograft ComboStudy Combination Therapy Studies (e.g., with anti-PD-1) Xenograft->ComboStudy Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition/Regression) Xenograft->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD PDX Patient-Derived Xenograft Models PDX->Efficacy ComboStudy->Efficacy Tox Toxicology Studies Safety Safety Profile Tox->Safety

Caption: Preclinical evaluation workflow for HMPL-453.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of HMPL-453 are provided below. These are representative protocols based on standard laboratory practices.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay

This protocol is based on the principles of the Transcreener™ Fluorescence Polarization assay or Z'-LYTE kinase assay mentioned in the literature.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453 against recombinant FGFR1, 2, and 3 kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains

  • ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • HMPL-453 stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • 384-well assay plates (low-volume, white)

  • Plate reader capable of luminescence or fluorescence polarization detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of HMPL-453 in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations (e.g., from 1 µM to 0.01 nM). Include a DMSO-only control.

  • Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted HMPL-453 compound or DMSO control. b. Add 2.5 µL of the kinase/substrate mix (pre-diluted in reaction buffer). c. Initiate the reaction by adding 5 µL of ATP solution (final concentration should be at the Km for each respective kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP). b. Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. c. Incubate as required by the detection kit (e.g., 30-60 minutes at room temperature).

  • Data Acquisition: Read the luminescence or fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each HMPL-453 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cell Proliferation Assay

This protocol describes a general method using CellTiter-Glo® Luminescent or CCK-8 assays to measure the anti-proliferative activity of HMPL-453.[5][6]

Objective: To determine the half-maximal growth inhibition concentration (GI50) of HMPL-453 in cancer cell lines with and without FGFR alterations.

Materials:

  • Cancer cell lines (e.g., with FGFR2 fusion and without FGFR alterations)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • HMPL-453 stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit

  • 96-well clear-bottom white plates (for luminescence) or standard 96-well plates (for colorimetric)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well in 100 µL of medium). c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of HMPL-453 in culture medium. b. Remove the old medium from the plates and add 100 µL of medium containing the various concentrations of HMPL-453 or DMSO control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement (CellTiter-Glo®): a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control wells. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Western Blotting for FGFR Signaling Pathway Analysis

This protocol outlines the procedure to detect the phosphorylation status of FGFR and downstream proteins like ERK.[5][6]

Objective: To assess the inhibitory effect of HMPL-453 on the FGFR signaling pathway in cancer cells.

Materials:

  • FGFR-altered cancer cell line

  • HMPL-453

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of HMPL-453 for a specified time (e.g., 2 hours). c. Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer. d. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling with Laemmli buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-p-FGFR) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total FGFR, total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 4: In Vivo Tumor Xenograft Model Study

This protocol provides a general framework for assessing the anti-tumor efficacy of HMPL-453 in nude mice bearing human tumor xenografts.[5][6]

Objective: To evaluate the in vivo anti-tumor activity of orally administered HMPL-453.

Materials:

  • Nu/Nu nude mice (e.g., 6-8 weeks old)

  • FGFR-altered human cancer cell line

  • Matrigel (optional)

  • HMPL-453 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Cell Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). b. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group). Groups may include vehicle control and different dose levels of HMPL-453.

  • Drug Administration: a. Administer HMPL-453 or vehicle control orally (e.g., by gavage) according to the planned schedule (e.g., once daily, 50 mg/kg).

  • Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the general health and behavior of the mice.

  • Study Termination: a. Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. b. Excise tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Data Analysis: a. Plot mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) percentage. c. Perform statistical analysis to compare treatment groups with the vehicle control group.

Protocol 5: In Vivo Combination Study with Anti-PD-1 Antibody

This protocol is for evaluating the synergistic effect of HMPL-453 with an immune checkpoint inhibitor in an immunocompetent mouse model.[5][6]

Objective: To determine if HMPL-453 can enhance the anti-tumor efficacy of an anti-PD-1 antibody.

Materials:

  • Immunocompetent mice (e.g., BALB/c)

  • Syngeneic tumor cell line with FGFR alteration (e.g., engineered NIH/3T3 with FGFR2 fusion)

  • HMPL-453 for oral administration

  • Anti-mouse PD-1 antibody for intraperitoneal injection

  • Isotype control antibody

Procedure:

  • Tumor Implantation: Subcutaneously inject syngeneic tumor cells into the flank of immunocompetent mice.

  • Grouping and Treatment: a. Once tumors are established, randomize mice into four groups: (1) Vehicle + Isotype control, (2) HMPL-453 + Isotype control, (3) Vehicle + anti-PD-1 antibody, (4) HMPL-453 + anti-PD-1 antibody. b. Administer HMPL-453 orally as per the determined schedule. c. Administer the anti-PD-1 antibody or isotype control via intraperitoneal injection (e.g., twice a week).

  • Monitoring and Endpoint: a. Monitor tumor growth and animal health as described in Protocol 4. b. At the end of the study, tumors and spleens can be harvested for immune profiling (e.g., by flow cytometry) to analyze changes in the tumor microenvironment.

  • Data Analysis: Compare tumor growth curves among the four groups to assess for synergistic anti-tumor activity. Analyze immune cell populations to understand the mechanism of synergy.

References

Application Notes and Protocols for Measuring HMPL-453 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring the target engagement of HMPL-453 (also known as fanregratinib), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Accurate assessment of target engagement in a cellular context is critical for the preclinical and clinical development of HMPL-453, enabling researchers to correlate drug binding with its pharmacological effects.[3]

HMPL-453 exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[1][4] Dysregulation of the FGFR signaling cascade is a known driver of tumor growth, angiogenesis, and resistance to therapy in various cancers.[5] This document outlines three key methodologies for quantifying the interaction of HMPL-453 with its intended targets: Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling inhibition.

Quantitative Data Summary

The following table summarizes the in vitro potency of HMPL-453 against FGFR kinases and its anti-proliferative activity in cancer cell lines.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assay Recombinant FGFR1IC₅₀6 nM[4]
Recombinant FGFR2IC₅₀4 nM[4]
Recombinant FGFR3IC₅₀6 nM[4]
Recombinant FGFR4IC₅₀425 nM[4]
Cell-Based Assay Tumor cell lines with dysregulated FGFR signalingGI₅₀3 - 105 nM[4]
Tumor cell lines lacking FGFR aberrationsGI₅₀> 1.5 µM[4]

FGFR Signaling Pathway and HMPL-453 Mechanism of Action

Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival. HMPL-453 acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding & Dimerization p-FGFR Activated FGFR (Phosphorylated) FGFR->p-FGFR Autophosphorylation Downstream Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) p-FGFR->Downstream Signaling Cellular Response Cell Proliferation & Survival Downstream Signaling->Cellular Response HMPL-453 HMPL-453 HMPL-453->p-FGFR Inhibition

FGFR Signaling Pathway and HMPL-453 Inhibition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6]

Principle: The binding of HMPL-453 to FGFR proteins increases their resistance to heat-induced denaturation. This thermal shift can be quantified to determine the extent of target engagement.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow start Start cell_treatment Treat cells with HMPL-453 or vehicle start->cell_treatment heating Heat cell lysates to a range of temperatures cell_treatment->heating centrifugation Centrifuge to separate soluble and aggregated proteins heating->centrifugation protein_quant Quantify soluble FGFR (e.g., Western Blot) centrifugation->protein_quant data_analysis Plot soluble FGFR vs. temperature to generate melt curves protein_quant->data_analysis end End data_analysis->end NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Assay Workflow start Start transfection Transfect cells with FGFR-NanoLuc® construct start->transfection cell_seeding Seed transfected cells into an assay plate transfection->cell_seeding treatment Add NanoBRET™ tracer and varying concentrations of HMPL-453 cell_seeding->treatment incubation Incubate to allow for compound binding treatment->incubation substrate_addition Add NanoBRET™ substrate incubation->substrate_addition signal_measurement Measure donor and acceptor emissions substrate_addition->signal_measurement data_analysis Calculate BRET ratio and determine IC₅₀ signal_measurement->data_analysis end End data_analysis->end Western_Blot_Workflow cluster_workflow Western Blotting Workflow for p-FGFR start Start cell_treatment Treat cells with varying concentrations of HMPL-453 start->cell_treatment lysis Lyse cells and quantify protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer immunoblotting Probe with primary (anti-p-FGFR) and secondary antibodies transfer->immunoblotting detection Detect signal using chemiluminescence immunoblotting->detection analysis Quantify band intensities and normalize to total FGFR detection->analysis end End analysis->end

References

Application Notes and Protocols for Flow Cytometry Analysis Following Fanregratinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanregratinib (HMPL-453) is an orally bioavailable, potent, and selective small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling cascades crucial for cell proliferation, differentiation, migration, and survival.[1] In various cancers, aberrant FGFR signaling, due to gene amplification, fusions, or activating mutations, can drive tumor growth and progression.[3] Fanregratinib exerts its antineoplastic activity by binding to and inhibiting FGFR1/2/3, thereby blocking these oncogenic signals and suppressing the proliferation of tumor cells with overactive FGFR pathways.[1]

Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular effects of targeted therapies like Fanregratinib.[4] It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis within heterogeneous populations. This enables researchers to precisely measure key cellular responses to drug treatment, including the induction of apoptosis, alterations in cell cycle progression, and changes in the expression of specific cell surface proteins.[4][5][6]

These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular consequences of Fanregratinib treatment, offering valuable insights into its mechanism of action and therapeutic potential.

Key Applications and Data Presentation

Analysis of Apoptosis Induction

Inhibition of oncogenic signaling pathways by tyrosine kinase inhibitors frequently leads to programmed cell death, or apoptosis.[7][8] Fanregratinib is expected to induce apoptosis in cancer cells harboring aberrant FGFR signaling. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Table 1: Hypothetical Apoptosis Analysis Data after 48h Fanregratinib Treatment

Treatment GroupConcentration (nM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
Fanregratinib1080.1 ± 3.515.3 ± 2.24.6 ± 1.1
Fanregratinib5055.7 ± 4.035.8 ± 3.18.5 ± 1.9
Fanregratinib20020.4 ± 3.860.2 ± 4.519.4 ± 2.7
Cell Cycle Analysis

Targeting key regulators of cell proliferation, such as FGFRs, can lead to cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[9] Analyzing the DNA content of cells using a fluorescent dye like Propidium Iodide (PI) allows for the determination of the cell cycle phase distribution.

  • Principle: PI stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G1 phase. Cells in the S phase, actively synthesizing DNA, have an intermediate DNA content.

Table 2: Hypothetical Cell Cycle Distribution Data after 24h Fanregratinib Treatment

Treatment GroupConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control055.4 ± 2.828.1 ± 1.916.5 ± 1.51.8 ± 0.4
Fanregratinib1065.2 ± 3.120.5 ± 2.014.3 ± 1.33.1 ± 0.6
Fanregratinib5078.9 ± 3.910.3 ± 1.510.8 ± 1.18.7 ± 1.2
Fanregratinib20070.1 ± 4.28.5 ± 1.111.4 ± 1.421.5 ± 2.5
Cell Surface Marker Analysis (Immunophenotyping)

Fanregratinib treatment may induce changes in the expression of cell surface proteins. These can include markers of differentiation, stemness, or molecules involved in immune recognition. Flow cytometry using fluorochrome-conjugated antibodies allows for the precise quantification of these changes.

  • Principle: Highly specific antibodies conjugated to fluorescent dyes are used to label cell surface proteins. The fluorescence intensity of each cell is measured, providing information on the presence and relative abundance of the targeted marker.

Table 3: Hypothetical Cell Surface Marker Expression after 72h Fanregratinib Treatment

Treatment GroupConcentration (nM)CD44+ (% Positive)EpCAM+ (% Positive)PD-L1+ (% Positive)
Vehicle Control085.6 ± 4.192.3 ± 3.315.2 ± 2.4
Fanregratinib5070.2 ± 5.588.1 ± 4.025.8 ± 3.1
Fanregratinib20045.9 ± 6.275.4 ± 5.140.7 ± 4.5

Visualizations and Workflows

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Activates STAT STAT Pathway FGFR->STAT Activates Proliferation Cell Proliferation Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation STAT->Proliferation Fanregratinib Fanregratinib Fanregratinib->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of Fanregratinib.

Flow_Cytometry_Workflow A 1. Cell Culture (Control vs. Fanregratinib-treated) B 2. Cell Harvesting (e.g., Trypsinization) A->B C 3. Washing (PBS / FACS Buffer) B->C D 4. Staining (Antibodies / Dyes) C->D E 5. Washing (Remove unbound stain) D->E F 6. Resuspend in FACS Buffer E->F G 7. Acquisition on Flow Cytometer F->G H 8. Data Analysis (Gating & Quantification) G->H

Caption: General experimental workflow for flow cytometry analysis.

Logical_Experimental_Design cluster_input Input cluster_treatment Treatment Groups cluster_assay Flow Cytometry Assays cluster_outcome Expected Outcomes CancerCells Cancer Cell Line (with FGFR alteration) Control Vehicle Control (e.g., DMSO) CancerCells->Control Treated Fanregratinib (Dose-response) CancerCells->Treated Apoptosis Apoptosis Assay (Annexin V / PI) Treated->Apoptosis CellCycle Cell Cycle Assay (PI Staining) Treated->CellCycle Markers Surface Marker Analysis Treated->Markers OutcomeA Increased Apoptosis Apoptosis->OutcomeA OutcomeB Cell Cycle Arrest (e.g., G1 phase) CellCycle->OutcomeB OutcomeC Altered Marker Expression Markers->OutcomeC

Caption: Logical relationship of the experimental design and expected outcomes.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and PI Staining

Materials:

  • Fanregratinib-treated and vehicle control cells

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V (or other fluorochrome)

  • Propidium Iodide (PI) solution (e.g., 100 µg/mL stock)

  • FACS tubes (5 mL polystyrene tubes)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to desired confluency and treat with various concentrations of Fanregratinib or vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Combine all cells from each condition and pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

  • Washing: Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of cold 1X Annexin V Binding Buffer. Ensure a single-cell suspension.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (final concentration ~1-2 µg/mL). Gently vortex the tubes.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Final Volume: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash cells after this step.

  • Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Acquire at least 10,000 events per sample.

  • Gating Strategy: a. Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population, excluding debris.[10] b. On a subsequent plot of the gated cells, analyze Annexin V-FITC (e.g., FL1) vs. PI (e.g., FL3) fluorescence. c. Set up four quadrants to identify: Live cells (Annexin V-/PI-), Early Apoptotic cells (Annexin V+/PI-), and Late Apoptotic/Necrotic cells (Annexin V+/PI+).

Protocol 2: Cell Cycle Analysis using Propidium Iodide

Materials:

  • Fanregratinib-treated and vehicle control cells

  • PBS

  • Cold 70% Ethanol (B145695)

  • RNase A solution (e.g., 100 µg/mL)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation & Harvesting: Treat and harvest cells as described in Protocol 1 (Step 1 & 2).

  • Washing: Wash the cell pellet once with 2 mL of cold PBS. Centrifuge (300 x g, 5 min, 4°C) and discard the supernatant.

  • Fixation: Resuspend the pellet in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate cells for at least 2 hours at -20°C (can be stored for several days).

  • Rehydration: Pellet the fixed cells by centrifugation (500 x g for 5 minutes). Discard the ethanol and wash the pellet once with 2 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL RNase A. Incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.

  • PI Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.

  • Acquisition: Analyze on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or FL3-A).

  • Gating Strategy: a. Use an FSC-A vs. SSC-A plot to gate on the cell population. b. Use a plot of PI-Width (PI-W) vs. PI-Area (PI-A) to gate on single cells, excluding doublets and aggregates.[10] c. On a histogram of the singlet population, analyze the PI-A to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Cell Surface Marker Immunophenotyping

Materials:

  • Fanregratinib-treated and vehicle control cells

  • FACS Buffer (e.g., PBS with 2% FBS and 0.05% Sodium Azide)

  • Fluorochrome-conjugated primary antibodies (e.g., anti-CD44, anti-EpCAM)

  • Isotype control antibodies corresponding to each primary antibody

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation & Harvesting: Treat and harvest cells as described in Protocol 1 (Step 1 & 2), using a non-enzymatic dissociation buffer if the target antigen is sensitive to trypsin.

  • Cell Count and Aliquoting: Wash cells with FACS buffer. Perform a cell count and viability check. Aliquot approximately 0.5-1 x 10^6 cells per FACS tube.

  • Fc Block (Optional but Recommended): To prevent non-specific antibody binding to Fc receptors, incubate cells with an Fc blocking reagent for 10 minutes at 4°C.

  • Antibody Staining: Add the predetermined optimal concentration of each fluorochrome-conjugated antibody (and corresponding isotype controls in separate tubes) to the cells.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of FACS Buffer to each tube, centrifuge (300 x g for 5 minutes), and discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer.

  • Acquisition: Analyze on a flow cytometer.

  • Gating Strategy: a. Use FSC vs. SSC to gate on the cell population of interest. b. Gate on single cells. c. Use a viability dye (if included) to exclude dead cells. d. On a histogram or dot plot, analyze the fluorescence of the target marker compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).[11]

References

Application Notes & Protocols: Establishing HMPL-453 Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel and highly selective small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5][6] Aberrant activation of the FGFR signaling pathway, through gene fusions, mutations, or amplifications, is a key oncogenic driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA).[1][3][6] While FGFR inhibitors like HMPL-453 show significant therapeutic promise, the development of acquired resistance is a major clinical obstacle that limits long-term efficacy.[6][7]

Understanding the molecular mechanisms that drive resistance is crucial for developing next-generation inhibitors and rational combination therapies. The establishment of in vitro drug-resistant cell line models is an essential first step in this process.[8][9] These models provide invaluable tools for investigating the molecular basis of resistance, identifying biomarkers, and screening for novel therapeutic strategies to overcome treatment failure.[9]

This document provides a comprehensive guide for establishing and characterizing HMPL-453 resistant cancer cell lines using a dose-escalation method. It includes detailed protocols for key experimental procedures and data analysis.

Principles of FGFR Signaling and Resistance

The FGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, differentiation, and angiogenesis.[10][11] Upon binding of an FGF ligand, the receptor dimerizes and autophosphorylates, leading to the activation of major downstream pathways, including the RAS-MAPK and PI3K-AKT cascades.[12][13]

Acquired resistance to FGFR inhibitors can occur through several mechanisms:

  • On-Target Mutations: Secondary mutations in the FGFR kinase domain, such as "gatekeeper" (e.g., V565) or "molecular brake" (e.g., N550) mutations, can prevent HMPL-453 from binding to its target.[7][14]

  • Bypass Signaling: Upregulation of alternative signaling pathways (e.g., PI3K/AKT/mTOR) can compensate for the inhibition of FGFR signaling, allowing cancer cells to survive and proliferate.[7][10][15]

  • Epithelial-to-Mesenchymal Transition (EMT): Changes in cellular phenotype associated with EMT have also been linked to resistance.[16]

FGFR_Pathway FGFR Signaling and Resistance Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms FGFR FGFR FRS2 FRS2 FGFR->FRS2 pY PI3K PI3K FGFR->PI3K pY HMPL453 HMPL-453 HMPL453->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription OnTarget On-Target Mutation (e.g., Gatekeeper V565M) OnTarget->FGFR Bypass Bypass Pathway Activation Bypass->PI3K Upregulation Bypass->AKT

Caption: FGFR signaling pathways and points of therapeutic intervention and resistance.

Protocol: Generation of HMPL-453 Resistant Cell Line

The most common and robust method for generating drug-resistant cell lines is the continuous exposure with gradual dose escalation.[9][17][18] This method mimics the development of clinical resistance.

Workflow Workflow for Generating HMPL-453 Resistant Cell Lines start Select Parental Cell Line (FGFR-altered, HMPL-453 Sensitive) ic50 Determine Parental IC50 (MTT / Viability Assay) start->ic50 induce Initiate Resistance Induction (Culture in low dose HMPL-453, e.g., IC20) ic50->induce monitor Monitor & Passage Surviving Cells induce->monitor loop_cond Cells Proliferating? monitor->loop_cond escalate Gradually Escalate HMPL-453 Concentration (1.5-2x) cryo Cryopreserve Stocks at each step escalate->cryo establish Established Resistant Line (e.g., Tolerates >10x Parental IC50) escalate->establish Resistance Goal Met loop_cond->monitor No, allow recovery loop_cond->escalate Yes cryo->monitor characterize Characterize Resistant Phenotype establish->characterize

Caption: Experimental workflow for establishing drug-resistant cell lines.

Materials and Reagents
  • Parental cancer cell line with a known FGFR alteration (e.g., iCCA cell line with FGFR2 fusion).

  • HMPL-453 (Fanregratinib)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates (6-well, 96-well)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cryopreservation medium

Phase 1: Determine Parental IC50

Before inducing resistance, it is critical to determine the baseline sensitivity of the parental cell line to HMPL-453. The half-maximal inhibitory concentration (IC50) will guide the starting concentration for the dose-escalation protocol.[18]

  • Cell Seeding: Seed the parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of HMPL-453 in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions.

  • Viability Assessment: Determine cell viability using a standard method such as the MTT assay (see Protocol 4.1 ).

  • IC50 Calculation: Plot the cell viability (%) against the logarithm of the drug concentration. Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.[19]

Phase 2: Induction of Resistance by Dose Escalation
  • Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with HMPL-453 at a low, sub-lethal concentration (e.g., IC10-IC20 determined in Phase 1).[20]

  • Monitoring and Maintenance: Initially, a significant amount of cell death is expected.[17] Carefully monitor the culture. Replace the medium with fresh, drug-containing medium every 2-3 days. When the surviving cells recover and reach 70-80% confluency, passage them as usual, maintaining the same HMPL-453 concentration.

  • Dose Escalation: Once the cells exhibit a stable growth rate at the current drug concentration (typically after 2-4 passages), increase the HMPL-453 concentration. A gradual increase of 1.5- to 2-fold is recommended.[9][18]

  • Repeat and Cryopreserve: Continue this cycle of adaptation followed by dose escalation. This process is lengthy and may take several months.[9] It is crucial to cryopreserve vials of cells at each successfully adapted concentration as a backup.[20]

  • Establishment of Resistant Line: The cell line is considered resistant once it can stably proliferate in a concentration of HMPL-453 that is significantly higher (e.g., >10-fold) than the parental IC50.[18][20]

Characterization of HMPL-453 Resistant Cells

Once a resistant cell line is established, it must be thoroughly characterized to confirm the resistance phenotype and investigate the underlying mechanisms.

Confirmation of Resistance Phenotype

Perform a cell viability assay (e.g., MTT, Protocol 4.1 ) on both the parental and the newly established resistant cell line, treating both with a range of HMPL-453 concentrations. Calculate the IC50 for both lines. The Resistance Index (RI) is a quantitative measure of the degree of resistance.

RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line) [19][21]

An RI value significantly greater than 1 confirms the resistant phenotype.[20] For example, an RI > 10 is often considered strong drug resistance.[21]

Table 1: Example Data for HMPL-453 Resistance Confirmation

Cell Line Treatment IC50 (nM) Resistance Index (RI)
Parental Line HMPL-453 15 1.0

| HMPL-453-R | HMPL-453 | 210 | 14.0 |

Stability of Resistance

To determine if the resistance is stable or transient, culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages). After this period, re-determine the IC50 for HMPL-453. A stable resistance phenotype will show little to no decrease in the IC50 value after drug withdrawal.[18]

Investigation of Resistance Mechanisms
  • Western Blot Analysis: Use Western blotting (see Protocol 4.2 ) to probe for changes in key signaling proteins. This can reveal on-target reactivation or the activation of bypass pathways.

Table 2: Key Proteins for Western Blot Analysis

Pathway Protein Target Phosphorylation Site Expected Change in Resistant Line
FGFR Pathway FGFR2 p-FGFR (pan-Tyr) Increased phosphorylation (despite drug)
FRS2 p-FRS2 (pan-Tyr) Increased phosphorylation
MAPK Pathway MEK1/2 p-MEK1/2 (Ser217/221) Increased phosphorylation
ERK1/2 p-ERK1/2 (Thr202/Tyr204) Increased phosphorylation
PI3K/AKT Pathway AKT p-AKT (Ser473) Increased phosphorylation
mTOR p-mTOR (Ser2448) Increased phosphorylation

| Loading Control | GAPDH / β-Actin | - | No change |

  • Molecular Analysis: Perform DNA sequencing (e.g., Sanger or Next-Generation Sequencing) of the FGFR2 gene to identify potential on-target mutations in the kinase domain that could confer resistance.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23]

  • Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of HMPL-453. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[22] Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[24]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol: Western Blot Analysis for Phosphorylated Proteins

This protocol is optimized for the detection of changes in protein phosphorylation, a key indicator of signaling pathway activity.[26]

  • Sample Preparation: a. Plate parental and resistant cells and grow to 70-80% confluency. b. Treat cells with HMPL-453 at relevant concentrations (e.g., the IC50 of the parental line) for a specified time (e.g., 2, 6, or 24 hours). c. Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. d. Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[26] e. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. g. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is recommended to reduce background.[26] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Washing: Repeat the washing step (3c).

  • Detection: a. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate. b. Capture the chemiluminescent signal using an imaging system. c. For phospho-specific antibodies, it is crucial to strip the membrane and re-probe with an antibody against the total protein to confirm equal loading and to assess the ratio of phosphorylated to total protein.[27]

References

Troubleshooting & Optimization

troubleshooting HMPL-453 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMPL-453 (fanregratinib). The following information is intended to assist in overcoming potential solubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is HMPL-453 and why is solubility a potential concern?

HMPL-453, also known as fanregratinib, is a novel and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] As with many kinase inhibitors, HMPL-453's chemical structure may lead to low aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments. Ensuring complete dissolution is critical for accurate and reproducible experimental results.

Q2: I am seeing precipitation when I dilute my HMPL-453 stock solution in aqueous media. What should I do?

Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds. This typically occurs when the concentration of the organic solvent used for the stock solution is significantly lowered, causing the compound to fall out of solution. To address this, consider the following:

  • Lower the final concentration: The simplest solution is to work at a lower final concentration of HMPL-453 if your experimental design allows.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final concentration of the co-solvent (e.g., DMSO) may help maintain solubility. However, always be mindful of solvent toxicity in cell-based assays.

  • Use a different solvent system: Explore the use of alternative solvents or solvent mixtures for your stock solution.

  • Employ formulation strategies: For more persistent solubility issues, consider using solubility-enhancing excipients.

Troubleshooting Guide: Enhancing HMPL-453 Solubility

This guide provides a systematic approach to addressing solubility challenges with HMPL-453.

Initial Solubility Assessment

The first step in troubleshooting is to systematically assess the solubility of HMPL-453 in various solvents. This will help you identify the most suitable solvent system for your specific application.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a general method for assessing the kinetic solubility of HMPL-453 in different aqueous buffers.

  • Prepare a high-concentration stock solution of HMPL-453 in 100% DMSO (e.g., 10 mM).

  • Serially dilute the HMPL-453 stock solution in DMSO to create a range of concentrations.

  • Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to a 96-well plate.

  • Add the aqueous buffer of interest (e.g., PBS, cell culture medium) to each well and mix thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility in that buffer.

Table 1: Illustrative Kinetic Solubility of HMPL-453 in Common Buffers

Buffer (pH 7.4)DMSO ConcentrationTemperatureKinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)1%25°C< 1
Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS0.5%37°C5
RPMI-1640 Medium + 10% FBS0.5%37°C3
Strategies for Solubility Enhancement

If the initial solubility of HMPL-453 is insufficient for your experiments, the following strategies can be employed.

1. pH Modification

The solubility of ionizable compounds can be significantly influenced by pH. For weakly basic compounds, solubility may increase in more acidic conditions.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

  • Add an excess amount of solid HMPL-453 to each buffer.

  • Shake the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of dissolved HMPL-453 in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Table 2: Illustrative pH-Dependent Solubility of HMPL-453

pHTemperatureEquilibrium Solubility (µg/mL)
5.025°C15
6.025°C5
7.025°C1
8.025°C< 0.5

2. Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Table 3: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)0.1% - 1% (in vitro)High dissolving power, but can be toxic to cells at higher concentrations.
Ethanol1% - 10%Generally well-tolerated, but can have biological effects.
Polyethylene Glycol (PEG) 300/4005% - 20%Commonly used in in vivo formulations.
Propylene Glycol10% - 40%Another common vehicle for in vivo studies.

3. Formulation with Excipients

For more challenging solubility issues, especially for in vivo studies, the use of solubility-enhancing excipients may be necessary.

  • Surfactants: Molecules like Tween® 80 and Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Troubleshooting Workflow for HMPL-453 Solubility

G A Start: HMPL-453 Solubility Issue B Prepare 10 mM stock in 100% DMSO A->B C Dilute in Aqueous Buffer B->C D Precipitation Observed? C->D E Yes D->E Yes F No D->F  No H Troubleshooting Options E->H G Proceed with Experiment F->G I Lower Final Concentration H->I J Modify pH H->J K Add Co-solvents H->K L Use Excipients (e.g., Cyclodextrins) H->L M Re-evaluate Solubility I->M J->M K->M L->M M->C

A workflow for troubleshooting initial solubility issues with HMPL-453.

Diagram 2: Simplified FGFR Signaling Pathway

cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT FGF FGF Ligand FGF->FGFR Binds and Activates HMPL453 HMPL-453 HMPL453->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Simplified representation of the FGFR signaling pathway inhibited by HMPL-453.

References

Technical Support Center: Optimizing Fanregratinib Dosage In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing fanregratinib (also known as HMPL-453) dosage in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of fanregratinib?

Fanregratinib is an orally bioavailable and highly potent inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1] It functions by binding to and inhibiting these FGFRs, which in turn blocks the downstream signaling pathways that are crucial for the proliferation, migration, and survival of tumor cells where FGFR is overexpressed or has activating mutations.[1]

Q2: Which signaling pathways are affected by fanregratinib?

Fanregratinib inhibits FGFR-related signal transduction pathways. The primary downstream pathways affected by FGFR activation, and thus inhibited by fanregratinib, include the RAS-MAPK-ERK, PI3K-AKT, JAK-STAT, and PLCγ-PKC pathways. Inhibition of these pathways ultimately leads to decreased cell proliferation and survival in FGFR-driven tumors.

Q3: What are the recommended starting concentrations for fanregratinib in an in vitro assay?

Based on preclinical data, fanregratinib shows potent activity in the low nanomolar range. For initial experiments, a dose-response curve spanning from 1 nM to 1.5 µM is recommended. The GI50 (half-maximal growth inhibition) values in tumor cell lines with dysregulated FGFR signaling typically range from 3 to 105 nM.[1]

Q4: Which cell lines are suitable for in vitro studies with fanregratinib?

Cell lines with known FGFR alterations, such as FGFR2 fusions or amplifications, are highly sensitive to fanregratinib. Examples from preclinical studies include SNU-16 and KATO III (gastric cancer with FGFR2 amplification), and RT112/84 (bladder cancer with FGFR3 fusion).[1][2] It is crucial to select cell lines with confirmed FGFR aberrations to observe significant inhibitory effects.

Q5: What are the essential controls to include in my in vitro experiments with fanregratinib?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve fanregratinib. This serves as the baseline for 100% cell viability or kinase activity.

  • No Enzyme Control: In a biochemical assay, this control contains all reaction components except the kinase. It helps to identify any interference from the compound with the detection reagents.

  • No Substrate Control: This control helps to measure the level of kinase autophosphorylation.

  • Positive Control Inhibitor: A well-characterized FGFR inhibitor can be used to validate the assay's performance.

Quantitative Data Summary

The following tables summarize the in vitro potency of fanregratinib from preclinical studies.

Table 1: Biochemical Inhibitory Activity of Fanregratinib [1]

Kinase TargetIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425

Table 2: Anti-proliferative Activity of Fanregratinib in Tumor Cell Lines with FGFR Aberrations [1]

Cell LineCancer TypeFGFR AlterationGI50 (nM)
SNU-16Gastric CancerFGFR2 Amplification~3-105
KATO IIIGastric CancerFGFR2 Amplification~3-105
RT112/84Bladder CancerFGFR3 Fusion~3-105
OPM-2Multiple MyelomaFGFR3 Translocation~3-105
KMS-11Multiple MyelomaFGFR3 Translocation~3-105

Note: The original data presents a range for GI50 values across multiple sensitive cell lines.

Signaling Pathway and Experimental Workflow Diagrams

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCG PLCγ FGFR->PLCG Fanregratinib Fanregratinib Fanregratinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation

Caption: Fanregratinib inhibits FGFR signaling pathways.

experimental_workflow start Start cell_culture Cell Line Selection & Culture with FGFR Aberrations start->cell_culture dose_range Prepare Serial Dilutions of Fanregratinib cell_culture->dose_range treatment Treat Cells with Fanregratinib dose_range->treatment biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) treatment->biochemical_assay cellular_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cellular_assay western_blot Western Blot for Phospho-Proteins treatment->western_blot data_analysis Data Analysis: IC50/GI50 Calculation biochemical_assay->data_analysis cellular_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for fanregratinib.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the effect of fanregratinib on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines with known FGFR alterations

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fanregratinib stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of fanregratinib in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the fanregratinib dilutions. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-FGFR and Downstream Signaling

This protocol is used to assess the inhibitory effect of fanregratinib on the phosphorylation of FGFR and its downstream targets like ERK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of fanregratinib for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the extent of phosphorylation inhibition relative to the total protein and loading control.

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Kinase Activity in Control Wells Inactive enzyme, incorrect buffer composition, or insufficient ATP.Verify the activity of the kinase from the supplier. Check the composition and pH of the kinase buffer. Ensure the ATP solution is fresh and at the correct concentration.
High Background Signal in "No Enzyme" Control Wells Non-specific binding of detection reagents or substrate phosphorylation by a contaminating kinase.Increase the number of washing steps or the stringency of the wash buffer. Ensure the purity of the recombinant kinase.
Fanregratinib Appears Less Potent Than Expected (High IC50/GI50 Value) Incorrect fanregratinib concentration, high ATP concentration in biochemical assays, or issues with fanregratinib solubility.Verify the stock concentration of fanregratinib. If the ATP concentration is much higher than the Km, it will require more inhibitor to compete. Ensure fanregratinib is fully dissolved in DMSO before further dilution.
High Variability Between Replicate Wells Inconsistent pipetting, air bubbles, or improper mixing of reagents.Use calibrated pipettes and proper pipetting technique. Gently pipette against the wall of the wells to avoid bubbles. Ensure all reagents are thoroughly mixed before addition.
Unexpected Cell Death in Vehicle Control DMSO concentration is too high.Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
Inconsistent Results in Cellular Assays Cell line contamination (e.g., mycoplasma), genetic drift due to high passage number, or variability in serum batches.Regularly test for mycoplasma. Use low-passage number cells. Test new batches of serum before use in critical experiments.

References

Technical Support Center: HMPL-453 (Fanregratinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving HMPL-453 (Fanregratinib), a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of HMPL-453?

A1: HMPL-453, also known as Fanregratinib, is a novel, highly selective, and potent small molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3][4][5] Its mechanism of action is the inhibition of the tyrosine kinase activity of these receptors, which blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. Aberrant activation of FGFR signaling is a known driver of tumor growth in various cancers.[1][2][3][4][5]

Q2: How selective is HMPL-453 for its primary targets?

A2: Preclinical studies have demonstrated that HMPL-453 has superior potency and better kinase selectivity compared to other drugs in the same class. It potently inhibits FGFR1, 2, and 3 with significantly weaker activity against FGFR4, indicating a high degree of selectivity for its intended targets.

Q3: My cell line is not responding to HMPL-453 treatment, even at high concentrations. What could be the issue?

A3: The most likely reason is the absence of a dysregulated FGFR signaling pathway in your cell line. HMPL-453 selectively inhibits the proliferation of tumor cell lines with FGFR alterations (e.g., fusions, mutations, or amplifications). Cell lines lacking these aberrations are significantly less sensitive to the compound. It is crucial to confirm the FGFR status of your cell line through genomic or proteomic analysis before initiating experiments.

Q4: I am observing unexpected cellular effects that do not seem to be related to FGFR inhibition. Could these be off-target effects?

A4: While HMPL-453 is highly selective, the possibility of off-target effects should always be considered, as with any kinase inhibitor. Unexpected phenotypes could arise from the inhibition of other kinases or non-kinase proteins. To investigate this, a comprehensive kinase selectivity profiling (kinome scan) of HMPL-453 in your specific cell line model would be the recommended approach. Comparing the observed phenotype with the known functions of any identified off-target kinases can provide valuable insights.

Q5: What are the reported adverse events in clinical trials, and could they be related to off-target effects?

A5: Common treatment-related adverse events (TRAEs) observed in clinical trials include diarrhea, dry mouth, and increased blood phosphorus.[6] These are generally considered on-target effects resulting from the inhibition of FGFR signaling in healthy tissues where the pathway plays a physiological role. However, without a comprehensive public kinome scan, a contribution from off-target activities cannot be definitively ruled out.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of cell proliferation Cell line does not have an activating FGFR alteration.Confirm the presence of FGFR fusions, mutations, or amplifications in your cell line using techniques like FISH, NGS, or qPCR.
Low expression of the target FGFR in the cell line.Verify FGFR1, 2, or 3 protein expression levels by Western blot or flow cytometry.
Suboptimal concentration of HMPL-453 used.Perform a dose-response experiment to determine the IC50 in your specific cell line.
Unexpected phenotypic changes unrelated to FGFR signaling Off-target inhibition of other kinases.Conduct a kinome-wide selectivity screen to identify potential off-target kinases. Validate any hits with specific assays for those kinases.
The observed phenotype is a downstream consequence of FGFR inhibition in your specific cellular context.Map the known downstream effectors of FGFR signaling and investigate their activation status upon HMPL-453 treatment.
Discrepancy between biochemical and cellular assay results Poor cell permeability of the compound.Although HMPL-453 is orally bioavailable, specific cell lines may have different permeability characteristics. Consider using cellular target engagement assays.
Presence of efflux pumps in the cell line.Test for the expression of common drug efflux pumps like MDR1.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of HMPL-453

KinaseIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425

Data from preclinical studies.

Experimental Protocols

Protocol 1: Kinase Activity Assay (Transcreener® ADP² FP Assay)

This protocol is a general guideline for measuring the kinase activity of FGFR and its inhibition by HMPL-453 using a fluorescence polarization-based ADP detection method.

Materials:

  • Recombinant human FGFR1, 2, or 3 enzyme

  • HMPL-453

  • ATP

  • Kinase substrate (e.g., poly(E,Y)4:1)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs)

  • 384-well, low-volume, black plates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare a serial dilution of HMPL-453 in kinase buffer.

  • In a 384-well plate, add the HMPL-453 dilutions.

  • Add the FGFR enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.

  • Stop the reaction by adding the Transcreener® ADP² Detection Mix.

  • Incubate at room temperature for 60-90 minutes.

  • Read the fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines the measurement of cell viability in response to HMPL-453 treatment.

Materials:

  • Cell line of interest cultured in appropriate medium

  • HMPL-453

  • Opaque-walled 96-well or 384-well plates suitable for cell culture

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.

  • Prepare a serial dilution of HMPL-453 in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of HMPL-453.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the luminescence signal against the log of the HMPL-453 concentration.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription HMPL453 HMPL-453 HMPL453->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of HMPL-453.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation Workflow cluster_conclusion Conclusion Start Unexpected Cellular Phenotype with HMPL-453 OnTarget Confirm On-Target Effect (FGFR Inhibition) Start->OnTarget OffTarget Investigate Off-Target Effects Start->OffTarget PathwayAnalysis Downstream Pathway Analysis of On-Target OnTarget->PathwayAnalysis KinomeScan Perform Kinome Scan OffTarget->KinomeScan ValidateHits Validate Off-Target Hits KinomeScan->ValidateHits Conclusion Identify Source of Phenotype: On-Target vs. Off-Target ValidateHits->Conclusion PathwayAnalysis->Conclusion

Caption: Troubleshooting workflow for unexpected cellular effects of HMPL-453.

References

Interpreting Unexpected Results with Fanregratinib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fanregratinib. The content is designed to help you interpret unexpected experimental results and guide your next steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise during your experiments with fanregratinib.

FAQ 1: Why are my FGFR-amplified cancer cells showing reduced sensitivity to fanregratinib over time?

Possible Cause: Acquired resistance is a common phenomenon with targeted therapies like fanregratinib. This can occur through several mechanisms, including secondary mutations in the target protein or the activation of alternative signaling pathways that bypass the inhibited receptor.

Troubleshooting Steps:

  • Confirm FGFR Target Engagement: Initially, confirm that fanregratinib is inhibiting FGFR signaling as expected in your sensitive parental cell line.

  • Sequence the FGFR Kinase Domain: In the resistant cells, sequence the kinase domain of FGFR1, FGFR2, and FGFR3 to identify potential secondary mutations.

  • Analyze Bypass Signaling Pathways: Investigate the activation status of key downstream and parallel signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways.

Data Presentation: Comparative IC50 Values

Cell LineFanregratinib IC50 (nM) - InitialFanregratinib IC50 (nM) - After 4 Weeks
Parental Cell Line1518
Resistant Subclone 115>1000
Resistant Subclone 215>1000

Experimental Protocols:

  • Western Blot for Phospho-FGFR and Downstream Effectors:

    • Culture parental and resistant cells to 70-80% confluency.

    • Treat cells with varying concentrations of fanregratinib (e.g., 0, 10, 50, 100 nM) for 2 hours.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR (Tyr653/654), total FGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Sanger Sequencing of FGFR Kinase Domain:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Design PCR primers to amplify the kinase domain of FGFR1, FGFR2, and FGFR3.

    • Perform PCR and purify the amplicons.

    • Send the purified PCR products for Sanger sequencing.

    • Analyze the sequencing data for mutations by comparing the resistant cell line sequences to the parental cell line sequence.

Signaling Pathway Diagram:

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Growth Growth mTOR->Growth FGF FGF Ligand FGF->FGFR Fanregratinib Fanregratinib Fanregratinib->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of fanregratinib.

FAQ 2: I am not observing the expected cytotoxic effect of fanregratinib in a cell line with a known FGFR2 fusion, even at high concentrations. What could be the issue?

Possible Cause: The lack of response could be due to several factors, including intrinsic resistance mechanisms, incorrect cell line identity, or experimental artifacts. Intrinsic resistance may be present if the tumor cells rely on parallel signaling pathways for survival that are not dependent on FGFR signaling.

Troubleshooting Steps:

  • Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to ensure you are working with the correct model.

  • Confirm FGFR2 Fusion Expression: Confirm the presence and expression of the FGFR2 fusion protein at the RNA and protein level.

  • Assess Parallel Signaling Pathways: Profile the baseline activity of other receptor tyrosine kinases (RTKs) and their downstream pathways to identify potential compensatory signaling.

Data Presentation: Baseline Receptor Tyrosine Kinase (RTK) Activity

Phospho-RTKCell Line A (Sensitive)Cell Line B (Unexpectedly Resistant)
p-FGFR2 (Tyr653/654)++++++
p-EGFR (Tyr1068)++++
p-MET (Tyr1234/1235)+++
p-IGF1R (Tyr1135/1136)+/-+

(+ indicates relative phosphorylation level)

Experimental Protocols:

  • RT-PCR for FGFR2 Fusion Transcript:

    • Isolate total RNA from the cell line.

    • Synthesize cDNA using reverse transcriptase.

    • Perform PCR using primers that flank the specific fusion breakpoint of the reported FGFR2 fusion.

    • Analyze the PCR product by gel electrophoresis.

  • Phospho-RTK Array:

    • Lyse untreated cells and quantify protein concentration.

    • Use a commercially available phospho-RTK array kit according to the manufacturer's instructions.

    • Incubate the cell lysate with the antibody-coated membrane.

    • Detect the levels of phosphorylated RTKs using a chemiluminescent substrate.

Experimental Workflow Diagram:

Troubleshooting_Workflow Start Unexpected Resistance to Fanregratinib in FGFR2-Fusion Cell Line STR Step 1: Authenticate Cell Line (STR Profiling) Start->STR Fusion_Confirm Step 2: Confirm FGFR2 Fusion Expression (RT-PCR, Western Blot) STR->Fusion_Confirm  If correct Outcome1 Cell line incorrect or contaminated STR->Outcome1  If incorrect Parallel_Pathways Step 3: Assess Parallel Signaling Pathways (Phospho-RTK Array) Fusion_Confirm->Parallel_Pathways  If expressed Outcome2 FGFR2 fusion not expressed Fusion_Confirm->Outcome2  If not expressed Outcome3 High baseline activity of parallel RTKs (e.g., EGFR, MET) Parallel_Pathways->Outcome3

Caption: A logical workflow for troubleshooting unexpected resistance to fanregratinib.

FAQ 3: My in vivo xenograft model with an FGFR3-mutant tumor is not responding to fanregratinib, although my in vitro data showed sensitivity. What could explain this discrepancy?

Possible Cause: Discrepancies between in vitro and in vivo results can arise from factors related to the tumor microenvironment, drug bioavailability, or the development of resistance in the in vivo setting. The tumor microenvironment can provide pro-survival signals to cancer cells, mitigating the effect of the drug.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of fanregratinib in the plasma and tumor tissue of the treated animals to ensure adequate drug exposure. Correlate drug levels with target inhibition (p-FGFR) in the tumor.

  • Immunohistochemistry (IHC) of Tumor Tissue: Analyze the tumor microenvironment by staining for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31). Also, assess the phosphorylation status of FGFR and downstream signaling molecules in the tumor tissue.

  • Analysis of Alternative Signaling in the Microenvironment: Investigate the expression of other growth factors in the tumor microenvironment that could activate parallel survival pathways in the cancer cells.

Data Presentation: PK/PD Analysis in Xenograft Model

Time Post-Dose (hours)Plasma Fanregratinib (ng/mL)Tumor Fanregratinib (ng/g)Tumor p-FGFR3 (% of control)
21500120015%
880075040%
2420018085%

Experimental Protocols:

  • Tumor Tissue Processing for IHC:

    • Euthanize mice at specified time points after the final dose of fanregratinib.

    • Excise tumors and fix them in 10% neutral buffered formalin for 24 hours.

    • Embed the fixed tumors in paraffin.

    • Section the paraffin-embedded tumors at 4-5 µm thickness and mount on slides.

    • Perform IHC staining for Ki-67, cleaved caspase-3, CD31, and p-FGFR3 using standard protocols.

Logical Relationship Diagram:

InVivo_Resistance cluster_invitro In Vitro cluster_invivo In Vivo cluster_causes Potential Causes Cell_Sensitivity FGFR3-mutant cells sensitive to fanregratinib Xenograft_Resistance Xenograft model shows resistance Cell_Sensitivity->Xenograft_Resistance Discrepancy PK_Issues Poor Bioavailability/ Tumor Penetration Xenograft_Resistance->PK_Issues Microenvironment Tumor Microenvironment (e.g., other growth factors) Xenograft_Resistance->Microenvironment InVivo_Resistance_Dev Acquired Resistance (e.g., new mutations) Xenograft_Resistance->InVivo_Resistance_Dev

HMPL-453 Technical Support Center: Minimizing Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing toxicities associated with HMPL-453 in animal studies. The guidance is based on the known mechanism of action of HMPL-453 as a selective FGFR inhibitor and publicly available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is HMPL-453 and what is its mechanism of action?

A1: HMPL-453, also known as fanregretinib, is a novel, highly selective, and potent small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, differentiation, and survival.[4] In certain cancers, aberrant FGFR signaling can become a key driver of tumor growth and angiogenesis.[1][4] HMPL-453 exerts its therapeutic effect by blocking this signaling cascade.

Q2: What are the common class-related toxicities of FGFR inhibitors that I should monitor for in my animal studies?

A2: As a class, FGFR inhibitors are associated with a range of on-target toxicities due to the role of FGFR signaling in normal physiological processes. Researchers should proactively monitor for the following in their animal models:

  • Hyperphosphatemia: FGFRs play a crucial role in phosphate (B84403) homeostasis in the kidneys. Inhibition of FGFR can lead to increased phosphate reabsorption and elevated serum phosphate levels.

  • Dermatologic Toxicities: These can include issues with skin, hair/fur, and nails. In human clinical trials of HMPL-453, nail toxicities and palmar-plantar erythrodysesthesia syndrome (hand-foot syndrome) have been observed.[5][6]

  • Ocular Toxicities: While not prominently reported for HMPL-453 specifically, ocular issues are a known class effect of FGFR inhibitors.

  • Gastrointestinal Toxicities: Diarrhea and dry mouth are among the most common treatment-related adverse events seen in clinical trials of HMPL-453.[6]

  • Musculoskeletal Effects: Inhibition of FGFR signaling may impact bone and muscle quality. Studies with other FGFR inhibitors in mice have shown decreased grip strength, muscular endurance, and altered bone resorption.[7]

Q3: Are there any known hematological toxicities associated with HMPL-453?

A3: Yes, in human clinical trials, decreased neutrophil count has been reported as a Grade ≥3 treatment-related adverse event.[5] It is advisable to include complete blood counts (CBCs) with differentials in the monitoring plan for animal studies.

Q4: Is there a recommended dosing strategy to mitigate toxicity?

A4: Preclinical studies for HMPL-453 reported a favorable safety profile.[2][3][4] In a Phase 2 clinical study, an intermittent dosing schedule of 300 mg once daily for two weeks followed by a one-week break was found to have a better safety profile compared to continuous daily dosing.[5][8][9] Researchers may consider evaluating similar intermittent dosing strategies in their animal models to potentially reduce the incidence and severity of adverse effects.

Troubleshooting Guides

Issue 1: Elevated Serum Phosphate Levels (Hyperphosphatemia)
  • Symptoms/Signs in Animals: Often asymptomatic. Regular monitoring of serum chemistry is essential.

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the serum phosphate measurement to rule out analytical error.

    • Dose Modification: Consider a dose reduction or temporary interruption of HMPL-453 administration.

    • Evaluate Intermittent Dosing: If using a continuous dosing schedule, transitioning to an intermittent schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off) may help manage hyperphosphatemia.

    • Dietary Modification: In consultation with a veterinarian, evaluate if a low-phosphate diet is appropriate and feasible for the animal model.

    • Phosphate Binders: For severe or persistent cases, the use of oral phosphate binders could be explored, though this would constitute a significant experimental intervention that needs to be carefully justified.

Issue 2: Dermatological and Hoof/Nail Abnormalities
  • Symptoms/Signs in Animals: Skin dryness, rash, alopecia (hair loss), inflammation or dystrophy of the nails or footpads.

  • Troubleshooting Steps:

    • Clinical Observation and Grading: Regularly perform and document detailed clinical observations of the skin, fur, and nails using a standardized scoring system.

    • Dose Reduction/Interruption: Temporarily halt dosing to see if the symptoms alleviate. Re-introduce the drug at a lower dose.

    • Supportive Care: Provide appropriate supportive care as recommended by a veterinarian. This may include topical emollients for dry skin or soft bedding to reduce pressure on affected footpads.

    • Histopathology: At the end of the study, or if an animal is euthanized due to these findings, ensure that skin and nail bed samples are collected for histopathological evaluation to characterize the changes.

Issue 3: Gastrointestinal Distress (Diarrhea)
  • Symptoms/Signs in Animals: Loose or watery stools, dehydration, weight loss, reduced food intake.

  • Troubleshooting Steps:

    • Monitor Hydration and Body Weight: Closely monitor the animals for signs of dehydration and track body weights daily.

    • Supportive Care: Provide fluid support (e.g., subcutaneous fluids) as advised by a veterinarian to prevent dehydration.

    • Dose Modification: A dose reduction or interruption is a primary strategy to manage drug-induced diarrhea.

    • Anti-diarrheal Agents: The use of anti-diarrheal medication should be a last resort and carefully considered, as it can confound the study results.

Data Presentation

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) for HMPL-453 in Human Clinical Trials

(Note: This data is from a Phase 2 study in humans with advanced intrahepatic cholangiocarcinoma and is provided to inform potential monitoring parameters in animal studies.)[6]

Adverse Event CategorySpecific EventGrade
Most Common (Any Grade) Diarrhea1/2
Dry Mouth1/2
Increased Blood Phosphorus1/2
Common (Grade ≥3) Decreased Neutrophil Count≥3
Nail Toxicity≥3
Palmar-Plantar Erythrodysesthesia≥3

Experimental Protocols

Protocol: General Toxicity Assessment in Rodent Models
  • Animal Model: Select an appropriate rodent species and strain (e.g., Sprague-Dawley rats, CD-1 mice).

  • Acclimatization: Allow animals to acclimate for a minimum of 5 days before the start of the study.

  • Dose Formulation and Administration: Prepare HMPL-453 in a suitable vehicle. Administer daily via oral gavage at a consistent time. Include a vehicle control group.

  • Dose Groups: Include at least three dose levels (low, mid, high) and a control group. Dose levels should be selected based on preliminary dose-range finding studies.

  • Monitoring:

    • Mortality and Morbidity: Observe animals twice daily.

    • Clinical Observations: Perform detailed clinical observations (e.g., changes in skin, fur, eyes, behavior) daily.

    • Body Weight and Food Consumption: Record body weights daily for the first week, then weekly. Measure food consumption weekly.

    • Clinical Pathology: Collect blood samples (e.g., at baseline, mid-study, and termination) for hematology and serum chemistry analysis. Key parameters include CBC with differential, and a chemistry panel including phosphate, calcium, BUN, creatinine, and liver enzymes (ALT, AST).

  • Terminal Procedures:

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, thymus, heart).

    • Histopathology: Collect a comprehensive set of tissues from all animals, with special attention to potential target organs (kidney, liver, skin, gastrointestinal tract, bone), and preserve them in 10% neutral buffered formalin for histopathological examination.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response PLCg_PKC->Cell_Response HMPL453 HMPL-453 HMPL453->FGFR Inhibits Toxicity_Assessment_Workflow cluster_monitoring Monitoring Activities cluster_terminal Terminal Activities DoseRangeFinding 1. Dose-Range Finding Study (e.g., 7-14 days) DefinitiveStudy 2. Definitive Toxicology Study (e.g., 28-90 days) DoseRangeFinding->DefinitiveStudy Inform Dose Selection InLifePhase 3. In-Life Phase Monitoring DefinitiveStudy->InLifePhase TerminalPhase 4. Terminal Phase (Necropsy & Tissue Collection) InLifePhase->TerminalPhase ClinicalObs Clinical Observations InLifePhase->ClinicalObs BodyWeight Body Weight/ Food Consumption InLifePhase->BodyWeight ClinPath Clinical Pathology (Bloodwork) InLifePhase->ClinPath Analysis 5. Data Analysis & Reporting TerminalPhase->Analysis GrossNecropsy Gross Necropsy TerminalPhase->GrossNecropsy OrganWeights Organ Weights TerminalPhase->OrganWeights Histopathology Histopathology TerminalPhase->Histopathology Troubleshooting_Hyperphosphatemia Start Adverse Event Observed: Elevated Serum Phosphate Confirm Confirm Finding: Repeat Measurement Start->Confirm Action1 Consider Dose Interruption or Reduction Confirm->Action1 Confirmed Error Finding Not Confirmed: Continue Original Protocol Confirm->Error Not Confirmed EvaluateSchedule Evaluate Intermittent Dosing Schedule Action1->EvaluateSchedule Diet Consider Low-Phosphate Diet (Consult DVM) EvaluateSchedule->Diet End Monitor and Continue Study with Adjustments Diet->End

References

HMPL-453 Technical Support Center: Ensuring Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of HMPL-453, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Given that specific stability data for HMPL-453 is not publicly available, this guide is based on established best practices for small molecule kinase inhibitors to help ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of HMPL-453 in a laboratory setting?

A1: Like many small molecule inhibitors, the stability of HMPL-453 can be influenced by several factors, including:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic pH conditions.[4]

  • Oxidation: Degradation due to reaction with oxygen, potentially catalyzed by light, heat, or metal ions.[4]

  • Photodegradation: Breakdown caused by exposure to light, particularly UV wavelengths.[4]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]

  • Improper Storage: Repeated freeze-thaw cycles and storage in suboptimal conditions can compromise the compound's integrity.[5]

Q2: How should I prepare and store stock solutions of HMPL-453?

A2: Proper preparation and storage of stock solutions are critical for obtaining consistent results.

  • Solvent Selection: Use a high-purity, anhydrous solvent as recommended on the product datasheet, typically dimethyl sulfoxide (B87167) (DMSO).[5][6]

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. The final DMSO concentration in cell culture media should typically be below 0.5% to avoid solvent-induced toxicity.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption tubes.[4][6]

  • Storage: Store stock solutions at -20°C or -80°C, protected from light.

Q3: I'm observing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results are a common issue in preclinical research and can stem from several sources:

  • Compound Instability: The inhibitor may have degraded due to improper storage or handling. Always use a fresh aliquot for each experiment.[5]

  • Solubility Issues: HMPL-453, like many kinase inhibitors, may have low aqueous solubility.[7][8] Precipitation of the compound in your assay can lead to inaccurate dosing. Visually inspect solutions for any precipitates.

  • Experimental System Variability: Inconsistencies in cell culture conditions, such as cell passage number and density, can alter cellular responses to the inhibitor.[9]

  • Assay-Related Variability: Variations in reagent preparation, incubation times, and instrument settings can all contribute to inconsistent outcomes.[9]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during experiments with HMPL-453.

Issue 1: Poor Solubility in Aqueous Media
  • Symptom: Precipitate observed upon dilution of DMSO stock solution in aqueous buffers or cell culture media.

  • Potential Causes:

    • Low intrinsic aqueous solubility of the compound.[7]

    • Final concentration of the inhibitor is above its solubility limit.

    • High final concentration of the organic solvent (e.g., DMSO) causing the compound to crash out.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO is kept low (ideally <0.5%).[6]

    • Use of Surfactants or Co-solvents: For in vitro assays, consider the use of low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 to improve solubility. However, their compatibility with your specific assay must be validated.[5]

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Adjusting the pH of the buffer may improve solubility.[5]

    • Gentle Warming: Briefly warming the solution in a water bath (e.g., to 37°C) can aid dissolution.[4]

Issue 2: Inconsistent or No Inhibitory Effect
  • Symptom: The expected biological effect of HMPL-453 is not observed or varies significantly between experiments.

  • Potential Causes:

    • Degradation of the inhibitor.[4]

    • Inaccurate concentration due to pipetting errors or precipitation.

    • Low cell permeability.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Use a fresh aliquot of the inhibitor from a properly stored stock solution.[4]

    • Verify Concentration: Double-check all calculations and ensure pipettes are calibrated correctly.

    • Perform Dose-Response Experiment: Conduct a dose-response curve to determine the optimal concentration range for your experimental system.[9]

    • Control Experiments: Include positive and negative controls to ensure the assay is performing as expected. A positive control could be another known FGFR inhibitor.[10]

Data Presentation

Table 1: General Stability Considerations for HMPL-453 (based on typical small molecule kinase inhibitors)

ConditionPotential Effect on StabilityRecommended Handling
pH Susceptible to hydrolysis at acidic or basic pH.[4]Maintain solutions at a neutral pH unless otherwise required for the experiment.
Temperature Increased degradation at higher temperatures.[4]Store stock solutions at -20°C or -80°C. Minimize time at room temperature.
Light Potential for photodegradation.[4]Protect solutions from light by using amber vials or wrapping tubes in foil.
Oxidation Can be susceptible to oxidative degradation.[4]Use high-purity, anhydrous solvents. Consider degassing buffers if necessary.
Freeze-Thaw Repeated cycles can lead to degradation and precipitation.[5]Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of HMPL-453 Stock Solution
  • Weighing: Accurately weigh the required amount of HMPL-453 powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or sonication may be used cautiously if needed, but its effect on stability should be considered.[4][6]

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.[6]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study (General Protocol)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11]

  • Acid Hydrolysis: Incubate HMPL-453 solution with 0.1 M HCl at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period. Neutralize with an equivalent amount of NaOH.[11]

  • Base Hydrolysis: Incubate HMPL-453 solution with 0.1 M NaOH under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of HCl.[11]

  • Oxidative Degradation: Treat the HMPL-453 solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample or solution of HMPL-453 to elevated temperatures (e.g., 60-80°C).

  • Photostability: Expose a solution of HMPL-453 to a combination of UV and visible light, as per ICH Q1B guidelines.[11]

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Response (Proliferation, Survival, Differentiation) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response STAT->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Response HMPL453 HMPL-453 HMPL453->FGFR Inhibition experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare HMPL-453 Stock Solution (DMSO) working Prepare Working Dilutions in Assay Buffer/Media stock->working treat Treat Cells/System with HMPL-453 working->treat incubate Incubate for Defined Period treat->incubate measure Measure Endpoint (e.g., Viability, Western Blot) incubate->measure data Data Analysis measure->data

References

Technical Support Center: Fanregratinib Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited regarding the specific preclinical adverse events of fanregratinib. Detailed preclinical toxicology data for fanregratinib (HMPL-453) has not been made publicly available by the manufacturer. The information presented here is based on general knowledge of FGFR inhibitors and qualitative statements from the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the reported preclinical safety profile of fanregratinib (HMPL-453)?

A1: Publicly available information from the manufacturer, HUTCHMED, consistently describes fanregratinib as having a "favorable safety profile" in preclinical studies.[1][2][3][4] Presentations of preclinical data have indicated that fanregratinib is a highly potent and selective inhibitor of FGFR 1, 2, and 3.[5] However, specific adverse events and quantitative toxicology data from these preclinical studies are not detailed in the public domain.

Q2: What are the expected on-target toxicities for an FGFR inhibitor like fanregratinib in preclinical models?

A2: Based on the mechanism of action of FGFR inhibitors, several on-target adverse events can be anticipated in preclinical studies. These are often related to the physiological roles of FGFR signaling in various tissues. Commonly observed class-effects for FGFR inhibitors in preclinical and clinical settings include hyperphosphatemia, soft tissue mineralization, and effects on tissues with high rates of cellular turnover such as the skin, nails, and gastrointestinal tract. Ocular toxicities have also been reported for this class of drugs.

Q3: We are observing hyperphosphatemia in our animal models treated with fanregratinib. Is this an expected finding?

A3: Yes, hyperphosphatemia is a well-documented on-target effect of FGFR inhibition. FGFR signaling, particularly through FGF23, plays a crucial role in phosphate (B84403) homeostasis. Inhibition of this pathway can lead to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels. This is a common finding in both preclinical and clinical studies of FGFR inhibitors.[6] Careful monitoring of serum phosphate levels is recommended in preclinical studies.

Q4: What general methodologies are used for assessing the toxicity of small molecule inhibitors like fanregratinib in preclinical studies?

A4: Preclinical toxicology studies for small molecule inhibitors typically follow standardized guidelines to ensure data quality and regulatory acceptance. These studies involve a range of in vitro and in vivo assessments. Key components include dose-range finding studies, single-dose and repeated-dose toxicity studies in relevant animal species (commonly rodents and non-rodents), and safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). Genotoxicity and carcinogenicity studies are also integral parts of a comprehensive preclinical safety evaluation.

Troubleshooting Guide for Preclinical Studies

Observed Issue Potential Cause Recommended Action
Unexpected mortality in animal models at lower than anticipated doses. Off-target toxicities, vehicle-related toxicity, or issues with formulation and administration.- Review the formulation and administration procedures. \n- Conduct a vehicle toxicity study. \n- Perform detailed necropsy and histopathology to identify target organs of toxicity.
Significant weight loss in treated animals. Reduced food consumption due to malaise, gastrointestinal toxicity (e.g., diarrhea, malabsorption), or metabolic effects.- Monitor food and water intake daily. \n- Perform regular clinical observations. \n- Conduct a thorough examination of the gastrointestinal tract during necropsy.
Skin and coat abnormalities (e.g., alopecia, dermatitis). On-target effects on FGFR signaling in the skin and hair follicles.- Document and grade all dermatological findings. \n- Collect skin samples for histopathological evaluation. \n- Consider dose adjustments or intermittent dosing schedules.
Elevated liver enzymes in serum chemistry. Potential for drug-induced liver injury (DILI).- Correlate with histopathological findings in the liver. \n- Investigate potential for drug-drug interactions if other compounds are co-administered. \n- Assess for potential off-target kinase inhibition.

Data on Common Preclinical Adverse Events of FGFR Inhibitors (Illustrative)

Note: The following table is an illustrative example based on known class-effects of FGFR inhibitors. This is not specific data for fanregratinib. Researchers should generate their own data based on their specific experimental conditions.

Adverse Event Animal Model Typical Findings Monitoring Parameters
Hyperphosphatemia Rat, MouseDose-dependent increase in serum phosphate levels.Serum phosphate, calcium, and FGF23 levels.
Soft Tissue Mineralization RatMineral deposition in kidneys, stomach, and other soft tissues, often secondary to hyperphosphatemia.Histopathology of susceptible tissues.
Dermatologic Effects Rat, DogAlopecia, skin lesions, changes in nail growth.Clinical observation, skin biopsies for histopathology.
Gastrointestinal Toxicity Rat, DogDiarrhea, mucosal atrophy.Clinical observation, body weight, histopathology of the GI tract.
Ocular Toxicity Rabbit, DogCorneal and retinal changes.Ophthalmic examinations, electroretinography (ERG), histopathology of the eye.

Experimental Protocols

General Protocol for a Repeated-Dose Toxicology Study in Rodents
  • Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats).

  • Acclimatization: Acclimate animals to the facility for a minimum of 5 days.

  • Group Allocation: Randomly assign animals to control (vehicle) and treatment groups (at least 3 dose levels).

  • Dosing: Administer fanregratinib or vehicle daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 28 days).

  • Clinical Observations: Conduct and record clinical observations at least once daily.

  • Body Weight and Food Consumption: Measure and record body weight at least weekly and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at specified time points for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, euthanize animals and perform a comprehensive gross necropsy.

  • Organ Weights: Weigh specified organs.

  • Histopathology: Collect and preserve a comprehensive set of tissues for histopathological examination.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription PLCg->Transcription fanregratinib Fanregratinib fanregratinib->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of fanregratinib.

Experimental Workflow

Preclinical_Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase cluster_reporting Reporting protocol Protocol Development animal_model Animal Model Selection protocol->animal_model dosing Dosing and Administration animal_model->dosing observations Clinical Observations dosing->observations measurements Body Weight & Food Consumption observations->measurements samples Sample Collection (Blood, Urine) measurements->samples necropsy Necropsy & Gross Pathology samples->necropsy clinical_path Clinical Pathology Analysis samples->clinical_path histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis clinical_path->data_analysis report Final Study Report data_analysis->report

Caption: General workflow for a preclinical in vivo toxicology study.

References

HMPL-453 Technical Support Center: Refining Treatment Protocols for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining HMPL-453 treatment protocols. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and summarized clinical trial data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is HMPL-453 and what is its mechanism of action?

HMPL-453, also known as fanregratinib, is a novel, highly selective, and potent small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] Aberrant FGFR signaling is a key driver of tumor growth, angiogenesis, and resistance to anti-tumor therapies in various cancers.[1][3][5][6] HMPL-453 exerts its anti-tumor activity by blocking the activation of the FGFR signaling pathway, thereby inhibiting the proliferation of tumor cells with FGFR alterations.[7][8]

Q2: In which cancer types is HMPL-453 being investigated?

HMPL-453 is primarily being investigated in patients with advanced solid tumors harboring FGFR gene alterations. A significant focus of clinical trials has been on intrahepatic cholangiocarcinoma (IHCC) with FGFR2 fusions.[1][2][5][9] Other malignancies being explored include advanced malignant mesothelioma and other solid tumors with FGFR dysregulation.[4][10]

Q3: What are the common adverse events observed with HMPL-453 treatment?

Common treatment-related adverse events (TRAEs) associated with FGFR inhibitors, including HMPL-453, can include hyperphosphatemia, hair loss, mouth sores, and ocular toxicities such as halos in vision due to fluid behind the retina.[11] In a phase 2 study of HMPL-453, common Grade 3 or higher TRAEs included decreased neutrophil count, nail toxicity, and palmar-plantar erythrodysesthesia syndrome.[12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro and in vivo experiments with HMPL-453.

Issue 1: High variability in IC50 values across different cell-based assays.

  • Potential Cause:

    • Cell Line Integrity: The cell line may have been misidentified, cross-contaminated, or has undergone genetic drift with continuous passaging.[13] Mycoplasma contamination can also significantly alter cellular responses to drugs.[13]

    • Experimental Conditions: Inconsistent cell seeding density, passage number, or variations in media and serum batches can lead to variability.[13][14]

    • Compound Stability: The HMPL-453 stock solution may have degraded.

  • Troubleshooting Steps:

    • Cell Line Authentication: Confirm cell line identity using Short Tandem Repeat (STR) profiling.

    • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.[13]

    • Standardize Protocols: Use cells with a low passage number and maintain consistent seeding densities and treatment durations. Test new batches of media and serum for their effect on cell growth.[13][14]

    • Fresh Compound: Prepare fresh HMPL-453 stock solutions and store them appropriately in small aliquots to avoid repeated freeze-thaw cycles.[14]

Issue 2: Lack of downstream signaling inhibition (e.g., p-ERK, p-AKT) after HMPL-453 treatment despite target expression.

  • Potential Cause:

    • Insufficient Target Engagement: The concentration of HMPL-453 may be too low to effectively inhibit FGFR signaling, or the treatment duration may be too short.

    • Technical Issues with Western Blotting: Suboptimal antibody performance or issues with sample preparation can lead to inaccurate results.[13]

    • Activation of Bypass Pathways: Cells may be activating alternative signaling pathways to compensate for FGFR inhibition.[15]

  • Troubleshooting Steps:

    • Dose-Response and Time-Course Experiments: Perform experiments with a range of HMPL-453 concentrations and treatment durations to determine the optimal conditions.[14]

    • Western Blot Optimization: Validate the specificity of your primary antibodies for phosphorylated proteins. Ensure consistent sample preparation and protein loading.[13][14]

    • Investigate Bypass Pathways: Probe for the activation of other signaling pathways, such as the PI3K/AKT or MAPK/ERK pathways, that might be compensating for FGFR inhibition.[14][15]

Issue 3: Development of resistance to HMPL-453 in long-term cell culture models.

  • Potential Cause:

    • On-Target Resistance: Acquired mutations in the FGFR kinase domain, such as "gatekeeper" mutations, can prevent HMPL-453 from binding effectively.[11][12][16]

    • Off-Target Resistance: Activation of bypass signaling pathways (e.g., EGFR, PI3K, MET) can allow cells to survive and proliferate despite FGFR inhibition.[15][16]

  • Troubleshooting Steps:

    • Sequence FGFR Gene: Analyze the FGFR gene in resistant cells to identify potential mutations in the kinase domain.

    • Evaluate Bypass Pathways: Use western blotting or other proteomic techniques to assess the activation of alternative signaling pathways in resistant cells.

    • Combination Therapy: Consider combining HMPL-453 with inhibitors of the identified bypass pathways to overcome resistance.[14][15]

Quantitative Data Summary

Table 1: Efficacy of HMPL-453 in Advanced Intrahepatic Cholangiocarcinoma (Phase II Study - NCT04353375) [9][12]

Efficacy EndpointCohort 1 (150 mg QD)Cohort 2 (300 mg QD, 2w on/1w off)
Objective Response Rate (ORR) --
Disease Control Rate (DCR) --
Progression-Free Survival (PFS) --
Duration of Response (DoR) --
Overall Survival (OS) --

Note: Specific data points for ORR, DCR, PFS, DoR, and OS were not available in the provided search results. The primary endpoint for this study is ORR.[1][2]

Table 2: Treatment-Related Adverse Events (TRAEs) in Phase II Study of HMPL-453 (NCT04353375) [12]

Adverse Event (Grade ≥3)Incidence
Decreased Neutrophil Count 8%
Nail Toxicity 8%
Palmar-Plantar Erythrodysesthesia Syndrome 8%

Note: The 300mg (2 weeks on/1 week off) regimen was associated with a lower incidence of Grade ≥3 TRAEs compared to the 150mg daily dose.[12]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of HMPL-453 (e.g., 0.01 nM to 10 µM) or vehicle control (e.g., DMSO, final concentration < 0.1%).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a percentage of viable cells versus inhibitor concentration to determine the IC50 value.

Western Blotting for FGFR Pathway Inhibition
  • Cell Treatment: Treat cells with HMPL-453 at various concentrations or for different durations.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation HMPL453 HMPL-453 HMPL453->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of HMPL-453.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed FGFR-Altered Cancer Cells treat Treat with HMPL-453 (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTS) treat->viability western Western Blot for Pathway Inhibition (p-FGFR, p-ERK) treat->western ic50 Determine IC50 Value viability->ic50 inhibition Confirm Target Inhibition western->inhibition

Caption: Workflow for evaluating HMPL-453 efficacy in vitro.

References

addressing variability in HMPL-453 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HMPL-453 (fanregratinib). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance on common issues encountered during the use of HMPL-453.

Frequently Asked Questions (FAQs)

Q1: What is HMPL-453 and what is its mechanism of action?

HMPL-453, also known as fanregratinib, is a novel, highly selective, and potent small molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4] Aberrant FGFR signaling is a known driver of tumor growth, angiogenesis, and resistance to anti-tumor therapies.[3][4][5] HMPL-453 acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs to block their autophosphorylation and subsequent activation of downstream signaling pathways.[6][7]

Q2: What are the in vitro potencies of HMPL-453 against its target kinases?

Preclinical studies have determined the half-maximal inhibitory concentrations (IC50) of HMPL-453 against FGFR family members. The compound is most potent against FGFR1, 2, and 3, with significantly weaker activity against FGFR4.[8][9]

Q3: In which cell lines has HMPL-453 shown anti-proliferative activity?

HMPL-453 has demonstrated selective inhibition of proliferation in tumor cell lines that have dysregulated FGFR signaling.[8][9] The half-maximal growth inhibition (GI50) values are significantly lower in cell lines with FGFR aberrations compared to those without.[8][9]

Q4: What are the recommended storage and handling conditions for HMPL-453?

For in vitro experiments, HMPL-453 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of HMPL-453 [8][9]

KinaseIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425

Table 2: In Vitro Anti-proliferative Activity of HMPL-453 [8][9]

Cell Line TypeGI50 Range (nM)
Cell lines with dysregulated FGFR signaling3 - 105
Cell lines lacking FGFR aberrations> 1500

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR (Inactive) FGF Ligand->FGFR Binding & Dimerization FGFR_dimer FGFR Dimer (Active) FRS2 FRS2 FGFR_dimer->FRS2 Autophosphorylation PI3K PI3K FGFR_dimer->PI3K PLCg PLCγ FGFR_dimer->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response HMPL453 HMPL-453 HMPL453->FGFR_dimer Inhibition

Caption: The FGFR signaling pathway and the inhibitory action of HMPL-453.

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: High variability in IC50/GI50 values between experiments.

  • Question: My IC50/GI50 values for HMPL-453 are inconsistent across different experimental runs. What could be the cause?

  • Answer: Variability in IC50/GI50 values is a common issue in cell-based assays and can arise from several factors:

    • Cell Culture Conditions:

      • Cell Line Authenticity: Ensure your cell line is authentic and not misidentified or cross-contaminated. Use STR profiling for verification.

      • Passage Number: Use cells with a low passage number to minimize genetic drift, which can alter inhibitor sensitivity.

      • Mycoplasma Contamination: Regularly test your cultures for mycoplasma, as it can significantly affect cellular responses.

      • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure precise and uniform cell seeding.

    • Reagent and Compound Handling:

      • HMPL-453 Stock Solution: Avoid repeated freeze-thaw cycles of your HMPL-453 stock. Aliquot the stock solution after the initial preparation.

      • Media and Serum: Batch-to-batch variation in fetal bovine serum (FBS) can impact cell growth and drug response. Test new batches before use in critical experiments.

    • Assay Protocol:

      • Incubation Time: Ensure the incubation time with HMPL-453 is consistent across all experiments.

      • Assay-Specific Artifacts: Be aware of potential artifacts with certain viability assays. For example, MTT assays can be influenced by compounds affecting cellular metabolism. Consider using an alternative assay like CellTiter-Glo, which measures ATP levels.[10]

Issue 2: No significant inhibition of cell viability observed.

  • Question: I am not seeing the expected decrease in cell viability after treating with HMPL-453, even at high concentrations. What should I check?

  • Answer: If HMPL-453 is not inhibiting cell viability as expected, consider the following:

    • Cell Line Choice:

      • FGFR Status: Confirm that your chosen cell line has a documented FGFR alteration (e.g., fusion, amplification, or activating mutation) that makes it sensitive to FGFR inhibition. HMPL-453 is significantly less effective in cell lines without such aberrations.[8][9]

      • Expression Levels: Verify the expression level of FGFR1, 2, or 3 in your cell line using methods like Western blot or qPCR. Low or absent expression will result in a lack of response.

    • Compound Integrity:

      • Degradation: Ensure your HMPL-453 has not degraded due to improper storage or handling.

      • Solubility: Confirm that HMPL-453 is fully dissolved in your culture medium at the tested concentrations. Precipitation will lead to a lower effective concentration.

    • Experimental Design:

      • Treatment Duration: The anti-proliferative effects of HMPL-453 may require a longer treatment duration (e.g., 72 hours or more).

Western Blot Analysis

Issue 3: Failure to detect a decrease in phosphorylated FGFR (p-FGFR) after HMPL-453 treatment.

  • Question: My Western blot results do not show a reduction in p-FGFR levels in HMPL-453-treated cells compared to the control. What could be wrong?

  • Answer: Detecting changes in protein phosphorylation requires careful sample handling and optimized Western blot protocols.

    • Sample Preparation:

      • Phosphatase Inhibitors: It is critical to use a lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.

      • Rapid Lysis: Perform cell lysis quickly and on ice to minimize enzymatic activity.

    • Western Blot Protocol:

      • Antibody Selection: Use a high-quality, validated primary antibody specific for the phosphorylated form of the FGFR you are investigating (e.g., p-FGFR Tyr653/654).

      • Blocking Buffer: For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background noise.[11]

      • Loading Control: Always probe for total FGFR and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading and to normalize the p-FGFR signal.

    • Experimental Conditions:

      • Stimulation: In cell lines with low basal FGFR activity, you may need to stimulate the cells with an appropriate FGF ligand before HMPL-453 treatment to observe a robust p-FGFR signal that can then be inhibited.

      • Time Course: The inhibition of FGFR phosphorylation can be rapid. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal time point to observe maximal inhibition.

Experimental Protocols

General Protocol for Cell Viability (CellTiter-Glo®) Assay

This protocol provides a general framework for assessing the effect of HMPL-453 on cell viability.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a serial dilution of HMPL-453 in culture medium. It is advisable to perform a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest HMPL-453 dose).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of HMPL-453.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log-transformed concentration of HMPL-453 and use a non-linear regression model to determine the GI50 value.

Caption: Workflow for a typical cell viability assay using HMPL-453.

General Protocol for Western Blot Analysis of p-FGFR

This protocol outlines the key steps for detecting the inhibition of FGFR phosphorylation by HMPL-453.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of HMPL-453 for a predetermined time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-FGFR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total FGFR and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-FGFR to total FGFR for each sample.

Caption: Workflow for Western blot analysis of p-FGFR inhibition by HMPL-453.

References

HMPL-453 Technical Support Center: Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the kinase selectivity of HMPL-453 (Fanregratinib), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Understanding the cross-reactivity profile of HMPL-453 is crucial for accurate experimental design, interpretation of results, and anticipation of potential off-target effects.

Kinase Selectivity Profile of HMPL-453

HMPL-453 is designed as a selective inhibitor of the FGFR family, which plays a crucial role in cell proliferation, differentiation, and angiogenesis.[4][5][6] Dysregulation of FGFR signaling is a known driver in various cancers.[3][4][5][6]

Quantitative Kinase Inhibition Data

Preclinical data demonstrates the high potency and selectivity of HMPL-453 for FGFR1, 2, and 3 over FGFR4.[1] The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for HMPL-453 against the FGFR family.

Kinase TargetIC50 (nM)
FGFR16
FGFR24
FGFR36
FGFR4425

Data sourced from preclinical in vitro kinase activity assays.[1]

Note: Comprehensive data from a broad kinome scan of HMPL-453 against a wide panel of kinases is not publicly available at this time. The available information highlights its high selectivity for the intended FGFR targets.

Signaling Pathway and Mechanism of Action

HMPL-453 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of FGFR1, 2, and 3, thereby blocking downstream signaling pathways involved in tumor growth and survival.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates HMPL453 HMPL-453 HMPL453->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Intended signaling pathway inhibition by HMPL-453.

Experimental Protocols

The following are generalized methodologies based on the cited preclinical studies for determining kinase inhibition.

In Vitro Kinase Activity Assays
  • Objective: To determine the concentration of HMPL-453 required to inhibit 50% of the activity (IC50) of target kinases.

  • Methodology:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

    • Kinase activity is measured using a fluorescence-based assay, such as the Transcreener™ Fluorescence Polarization assay or Z'-LYTE kinase assay.[1]

    • A range of HMPL-453 concentrations are incubated with the kinase and its specific substrate in the presence of ATP.

    • The assay measures the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of HMPL-453.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assays
  • Objective: To assess the effect of HMPL-453 on the growth of cancer cell lines with and without FGFR alterations.

  • Methodology:

    • A panel of tumor cell lines with known FGFR fusions, mutations, or amplifications, as well as cell lines without such alterations, are selected.

    • Cells are seeded in multi-well plates and treated with a range of HMPL-453 concentrations.

    • Cell viability is measured after a defined incubation period (e.g., 72 hours) using a luminescent-based assay such as CellTiter-Glo® or a colorimetric assay like CCK-8.[1]

    • The concentration of HMPL-453 that inhibits cell growth by 50% (GI50) is determined.

Troubleshooting and FAQs

Q1: I am observing an unexpected phenotype in my cell line that is not known to be driven by FGFR signaling. Could this be due to off-target effects of HMPL-453?

A1: While HMPL-453 is highly selective for FGFR1/2/3, the possibility of off-target effects on other kinases, although not extensively documented in publicly available data, cannot be entirely excluded.[1]

  • Troubleshooting Steps:

    • Confirm FGFR Status: Verify the FGFR expression and alteration status of your cell line. The inhibitory effect of HMPL-453 is most pronounced in cells with dysregulated FGFR signaling.[1]

    • Dose-Response Curve: Perform a detailed dose-response experiment. Off-target effects may become more apparent at higher concentrations.

    • Rescue Experiment: If a specific off-target kinase is suspected, consider a rescue experiment by overexpressing a downstream effector of that pathway to see if the phenotype is reversed.

    • Orthogonal Approach: Use a structurally different FGFR inhibitor to see if the same phenotype is observed. This can help differentiate between on-target FGFR inhibition and potential off-target effects of HMPL-453.

Q2: Why is the inhibitory effect of HMPL-453 significantly lower in my cell line with an FGFR4 amplification compared to one with an FGFR2 fusion?

A2: This is expected based on the selectivity profile of HMPL-453. The IC50 value for FGFR4 (425 nM) is approximately 70-100 times higher than for FGFR1, 2, and 3 (4-6 nM).[1] Therefore, much higher concentrations of HMPL-453 would be required to achieve significant inhibition of FGFR4-driven signaling.

Q3: How should I design my experiment to minimize the potential for misinterpreting results due to off-target effects?

A3:

  • Use Appropriate Controls: Include both positive control cell lines (with known FGFR1/2/3 alterations) and negative control cell lines (without FGFR alterations). HMPL-453 should show potent inhibition in the positive controls and minimal effect in the negative controls at similar concentrations.[1]

  • Concentration Range: Use concentrations of HMPL-453 that are relevant to its IC50 values for FGFR1/2/3. For most in vitro cellular assays, a concentration range of 1-100 nM should be sufficient to observe on-target effects.

  • Confirm Target Engagement: Whenever possible, perform downstream signaling analysis (e.g., Western blot for phosphorylated FRS2, ERK, or AKT) to confirm that HMPL-453 is inhibiting the intended FGFR pathway in your experimental system.[1]

Caption: Troubleshooting logic for unexpected results with HMPL-453.

References

challenges in HMPL-453 long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HMPL-453 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is HMPL-453 and what is its mechanism of action?

A1: HMPL-453, also known as fanregratinib, is a novel, highly selective, and potent small molecule inhibitor that targets fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] FGFRs are a family of receptor tyrosine kinases that, when activated, play a crucial role in cell proliferation, differentiation, and survival.[2][6] Dysregulation of the FGFR signaling pathway is implicated in the growth and angiogenesis of various tumors.[1][5] HMPL-453 exerts its anti-tumor activity by potently inhibiting the kinase activities of FGFR1, 2, and 3.[6]

Q2: What are the potential challenges in long-term cell culture with HMPL-453?

A2: Long-term cell culture with any therapeutic agent, including HMPL-453, can present several challenges. These can be broadly categorized as:

  • Development of Drug Resistance: Continuous exposure to a targeted agent like HMPL-453 can lead to the emergence of resistant cell populations.[7] Mechanisms of resistance to FGFR inhibitors can be primary (pre-existing) or secondary (acquired) and may involve on-target mutations in the FGFR protein or activation of alternative signaling pathways.[2][7]

  • Maintaining Cell Viability and Health: Long-term exposure to a cytotoxic or cytostatic agent can impact overall cell health, leading to decreased proliferation, viability, or morphological changes.

  • Contamination: Long-term cultures are more susceptible to microbial contamination (bacteria, fungi, mycoplasma) which can compromise experimental results.[8][9][10]

  • Experimental Variability: Maintaining consistent drug concentration and cell culture conditions over extended periods is crucial to ensure reproducible results.

Q3: How can I detect the development of resistance to HMPL-453 in my cell cultures?

A3: Monitoring for the development of resistance is critical in long-term studies. Key indicators include:

  • Decreased Drug Efficacy: A gradual or sudden decrease in the ability of HMPL-453 to inhibit cell proliferation or induce apoptosis at previously effective concentrations.

  • Changes in Cell Morphology: Alterations in cell shape, size, or growth patterns.

  • Reactivation of Downstream Signaling: Assessing the phosphorylation status of proteins downstream of FGFR, such as FRS2, PLCγ, and MAPK, can indicate pathway reactivation despite the presence of the inhibitor.

Troubleshooting Guides

Issue 1: Decreased Efficacy of HMPL-453 Over Time

This is a common indication of acquired resistance.

Possible Causes and Solutions:

Possible Cause Suggested Action
Emergence of Resistant Clones - Isolate and characterize resistant cells: Perform single-cell cloning to isolate resistant populations. Analyze these clones for mutations in the FGFR gene (e.g., gatekeeper mutations) via sequencing. - Dose Escalation: Gradually increase the concentration of HMPL-453 to determine if higher doses can overcome resistance. Note that this may not be effective against all resistance mechanisms.
Activation of Bypass Signaling Pathways - Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation of alternative signaling pathways (e.g., EGFR, MET, PI3K/Akt). - Combination Therapy: Consider co-treatment with an inhibitor of the identified bypass pathway.
Incorrect Drug Concentration - Verify Drug Stock: Ensure the stock solution of HMPL-453 is correctly prepared and stored to prevent degradation. - Regular Media Changes: Replenish the media with fresh HMPL-453 at regular intervals to maintain a consistent concentration, considering the drug's half-life in culture.

Experimental Protocol: Assessing Drug Resistance

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Plate cells in 96-well plates.

    • Treat with a range of HMPL-453 concentrations for 72 hours.

    • Measure cell viability according to the manufacturer's protocol.

    • Compare the IC50 values between the parental (sensitive) and long-term treated (potentially resistant) cell lines. A significant increase in IC50 suggests resistance.

  • Western Blot Analysis:

    • Lyse untreated and HMPL-453-treated (acute and long-term) cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with antibodies against p-FGFR, FGFR, p-ERK, ERK, p-Akt, and Akt to assess pathway activation.

Issue 2: Poor Cell Viability or Slow Growth in Long-Term Culture

Maintaining a healthy cell culture is paramount for reliable experimental outcomes.

Possible Causes and Solutions:

Possible Cause Suggested Action
Drug Toxicity - Optimize Drug Concentration: Determine the lowest effective concentration of HMPL-453 that achieves the desired biological effect without excessive cytotoxicity. - Intermittent Dosing: Consider a dosing schedule that mimics clinical regimens, such as a 2-weeks-on/1-week-off cycle, which has been used in clinical trials.[2]
Nutrient Depletion/Waste Accumulation - Regular Media Changes: Increase the frequency of media changes to ensure an adequate supply of nutrients and removal of metabolic waste products.
Sub-optimal Culture Conditions - Verify Incubator Settings: Ensure correct temperature (37°C), CO2 levels (typically 5%), and humidity.
Cell Line Instability - Regularly Thaw Fresh Vials: Avoid using cells that have been in continuous culture for an excessive number of passages, as this can lead to genetic drift and altered phenotypes.
Issue 3: Microbial Contamination

Contamination is a frequent and serious problem in long-term cell culture.[8][9][10]

Identifying and Addressing Contamination:

Type of Contamination Identification Action
Bacterial - Sudden drop in pH (media turns yellow). - Turbidity in the culture medium. - Visible moving particles under the microscope.[9][10]- Discard contaminated cultures immediately. [9] - Thoroughly decontaminate the incubator and biosafety cabinet. [9] - Review and reinforce aseptic techniques.[9]
Fungal (Yeast and Mold) - Yeast: Small, budding, oval or round particles.[9] - Mold: Filamentous structures (hyphae) in the culture.[9][10] - The medium may become turbid.- Discard contaminated cultures. [9] - Decontaminate all equipment and surfaces. [9]
Mycoplasma - Often no visible signs of contamination.[8] - May cause subtle changes in cell growth, morphology, and metabolism.[8]- Regularly test cultures for mycoplasma using PCR-based or fluorescence staining kits. [10] - If positive, discard the culture or treat with a mycoplasma removal agent if the cell line is irreplaceable.[9]

Experimental Protocol: Mycoplasma Detection by PCR

  • Collect 1 ml of cell culture supernatant.

  • Centrifuge to pellet any cells and transfer the supernatant to a new tube.

  • Extract DNA from the supernatant using a commercial kit.

  • Perform PCR using primers specific for mycoplasma 16S rRNA genes.

  • Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.

Visualizations

HMPL_453_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR 1/2/3 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates HMPL453 HMPL-453 HMPL453->FGFR Inhibits RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: HMPL-453 inhibits the FGFR signaling pathway.

Troubleshooting_Workflow Start Long-Term HMPL-453 Cell Culture Issue Check_Contamination Check for Contamination (Visual, pH, Microscopy) Start->Check_Contamination Contaminated Contamination Detected Check_Contamination->Contaminated Yes Not_Contaminated No Obvious Contamination Check_Contamination->Not_Contaminated No Discard Discard Culture & Decontaminate Contaminated->Discard Check_Viability Assess Cell Viability & Growth Rate Not_Contaminated->Check_Viability Poor_Viability Poor Viability/ Slow Growth Check_Viability->Poor_Viability Poor Good_Viability Good Viability Check_Viability->Good_Viability Good Optimize_Conditions Optimize Drug Dose & Culture Conditions Poor_Viability->Optimize_Conditions Check_Efficacy Assess HMPL-453 Efficacy (IC50, Western Blot) Good_Viability->Check_Efficacy Reduced_Efficacy Reduced Efficacy Check_Efficacy->Reduced_Efficacy Reduced Efficacy_Maintained Efficacy Maintained Check_Efficacy->Efficacy_Maintained Maintained Investigate_Resistance Investigate Resistance (Sequencing, Pathway Analysis) Reduced_Efficacy->Investigate_Resistance Continue_Experiment Continue Experiment Efficacy_Maintained->Continue_Experiment

References

Technical Support Center: Enhancing HMPL-453 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of HMPL-453 (fanregratinib) in in vivo studies. Given that HMPL-453 is an orally administered selective tyrosine kinase inhibitor (TKI), it may present bioavailability challenges common to this class of compounds. This guide offers potential strategies to overcome these issues and ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is HMPL-453 and why is its oral bioavailability important?

A1: HMPL-453, also known as fanregratinib, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] It is an orally administered small molecule drug candidate investigated for the treatment of various solid tumors with FGFR alterations.[3][4] Oral bioavailability—the fraction of an orally administered drug that reaches systemic circulation—is a critical factor for TKIs.[5] Consistent and adequate bioavailability is essential for achieving therapeutic concentrations in vivo and obtaining reliable data in preclinical studies.

Q2: What are the potential causes of low or variable bioavailability of HMPL-453 in my in vivo studies?

A2: While specific data for HMPL-453 is not publicly available, low and variable oral bioavailability of TKIs is often attributed to:

  • Poor aqueous solubility: Many TKIs are poorly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[6][7]

  • pH-dependent solubility: The solubility of some TKIs can be influenced by the pH of the stomach, potentially leading to inconsistent absorption.[6]

  • First-pass metabolism: The drug may be extensively metabolized in the liver (by enzymes such as cytochrome P450s) before it reaches systemic circulation, reducing the amount of active drug.[7]

  • Efflux by transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the drug back into the GI lumen, limiting its absorption.[5]

Q3: How can I assess the bioavailability of my HMPL-453 formulation?

A3: Bioavailability is typically assessed through pharmacokinetic (PK) studies.[3][8] This involves administering HMPL-453 to animal models (e.g., mice, rats) and collecting blood samples at various time points. The concentration of HMPL-453 in the plasma is then measured to determine key PK parameters.

Troubleshooting Guide

This guide provides potential solutions to common issues encountered during in vivo studies with HMPL-453 that may be related to poor bioavailability.

Observed Issue Potential Cause Suggested Troubleshooting Strategy
High variability in tumor growth inhibition between animals in the same treatment group. Inconsistent oral absorption leading to variable drug exposure.1. Optimize the formulation: Consider using a formulation strategy known to improve the solubility and dissolution of poorly soluble drugs (see Formulation Strategies section below). 2. Control for food effects: Standardize the feeding schedule of the animals, as food can sometimes affect the absorption of oral drugs.
Lower than expected efficacy at a previously reported effective dose. Poor bioavailability of the current formulation.1. Conduct a pilot pharmacokinetic (PK) study: Determine the actual drug exposure (AUC, Cmax) in your animal model with your current formulation. 2. Reformulate to enhance solubility: Employ techniques such as preparing an amorphous solid dispersion or a lipid-based formulation.
No significant difference in tumor volume between treated and vehicle control groups. Sub-therapeutic drug levels due to very low bioavailability.1. Verify the quality and integrity of your HMPL-453 compound. 2. Drastically improve the formulation: Consider more advanced formulation techniques like nanosuspensions or self-emulsifying drug delivery systems (SEDDS). 3. Consider an alternative route of administration for initial efficacy studies (if feasible and appropriate for the experimental question), such as intraperitoneal (IP) injection, to bypass absorption barriers.

Formulation Strategies to Enhance Bioavailability

For researchers preparing their own HMPL-453 formulations, the following strategies, commonly used for poorly soluble drugs, may improve its oral bioavailability.

Strategy Principle Potential Advantages Considerations
Amorphous Solid Dispersion (ASD) The drug is dispersed in an amorphous state within a polymer matrix. This high-energy state enhances solubility and dissolution rate.[6]Significant improvement in oral bioavailability for poorly soluble compounds.[6]Requires specific polymers and preparation techniques (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form needs to be monitored.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract, enhancing solubilization and absorption.Can significantly increase the bioavailability of lipophilic drugs. May also reduce food effects.Requires careful selection of excipients to ensure compatibility and stability. The formulation needs to be optimized for droplet size and self-emulsification properties.
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.A straightforward approach to improving dissolution.May not be sufficient for very poorly soluble compounds. Can sometimes lead to particle aggregation.
Use of Solubilizing Excipients Incorporating co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) in the formulation vehicle can increase the solubility of the drug.[9][10]Relatively simple to implement for liquid formulations.The amount of excipient that can be safely administered to animals is limited. Potential for drug precipitation upon dilution in the GI tract.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of HMPL-453 using Solvent Evaporation

  • Objective: To prepare an ASD of HMPL-453 to potentially enhance its aqueous solubility and dissolution rate.

  • Materials:

    • HMPL-453

    • Polymer (e.g., PVP K30, HPMC)

    • Volatile organic solvent (e.g., methanol, acetone)

    • Water bath

    • Rotary evaporator

  • Procedure:

    • Dissolve HMPL-453 and the chosen polymer in the organic solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w).

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator. The water bath temperature should be set to a point that ensures efficient evaporation without degrading the compound.

    • A thin film will form on the wall of the flask. Further dry the film under vacuum to remove any residual solvent.

    • Scrape the dried film from the flask to obtain the ASD powder.

    • Characterize the resulting ASD for its amorphous nature (e.g., using Powder X-ray Diffraction) and dissolution properties compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an HMPL-453 formulation after oral administration.

  • Materials:

    • HMPL-453 formulation

    • Appropriate mouse strain (e.g., BALB/c or as used in efficacy studies)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

    • Analytical method for quantifying HMPL-453 in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Acclimate animals for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the HMPL-453 formulation orally via gavage at the desired dose.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • Analyze the plasma samples to determine the concentration of HMPL-453 at each time point.

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR Binds Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization HMPL453 HMPL-453 HMPL453->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway Dimerization->PLCg_PKC STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival PLCg_PKC->Proliferation STAT->Survival Bioavailability_Workflow Start Start: Low in vivo efficacy or high variability Hypothesis Hypothesize: Poor Bioavailability Start->Hypothesis Formulation Formulation Optimization Hypothesis->Formulation ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Lipid Lipid-Based Formulation Formulation->Lipid Nanosuspension Nanosuspension Formulation->Nanosuspension PK_Study Conduct Pilot PK Study in Animal Model ASD->PK_Study Lipid->PK_Study Nanosuspension->PK_Study Analysis Analyze PK Data (Cmax, AUC) PK_Study->Analysis Sufficient Sufficient Exposure? Analysis->Sufficient Yes Reformulate Re-evaluate Formulation Strategy Analysis->Reformulate No Efficacy_Study Proceed to Efficacy Study with Optimized Formulation Sufficient->Efficacy_Study Reformulate->Formulation

References

Technical Support Center: Fanregratinib and Palmar-Plantar Erythrodysesthesia (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for investigating and mitigating palmar-plantar erythrodysesthesia (PPE), also known as hand-foot skin reaction (HFSR), associated with the use of fanregratinib and other selective FGFR inhibitors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is fanregratinib-associated Palmar-Plantar Erythrodysesthesia (PPE)?

A1: Palmar-Plantar Erythrodysesthesia (PPE), or Hand-Foot Skin Reaction (HFSR), is a common dermatologic adverse event associated with multikinase inhibitors, including the class of FGFR inhibitors to which fanregratinib belongs.[1][2][3][4] It typically manifests as redness, swelling, discomfort, and painful, callus-like blisters on the palms of the hands and soles of the feet, particularly in pressure-bearing areas.[5][6] Symptoms usually develop within the first few weeks of initiating therapy.[6]

Q2: What is the proposed mechanism of FGFR inhibitor-induced PPE?

A2: The exact pathophysiology is not fully understood but is considered an "on-target" effect of inhibiting the FGF/FGFR signaling pathway, which is crucial for the proliferation, differentiation, and survival of skin cells (keratinocytes).[1][2] Inhibition of FGFR can disrupt tissue repair and regeneration. Additionally, off-target effects on other kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), may contribute by impairing vascular repair and integrity in the extremities, leading to leakage and inflammation.[7]

Q3: How is the severity of PPE graded in preclinical and clinical studies?

A3: Severity is typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). A simplified version is as follows:

  • Grade 1: Minimal skin changes or dermatitis (e.g., redness, swelling) without pain. Does not disrupt normal activities.[8]

  • Grade 2: Painful redness and swelling of the hands or feet, with discomfort that affects instrumental activities of daily living.[8]

  • Grade 3: Severe, painful skin changes (e.g., peeling, blisters, bleeding, edema) that limit self-care activities.[8][9]

Q4: What are the standard prophylactic and management strategies in a clinical setting?

A4: Proactive management is key. Strategies include patient education on avoiding friction and pressure on hands and feet.[9] Management includes the use of moisturizers, urea-based creams to manage hyperkeratosis, and topical corticosteroids to reduce inflammation.[10][11] In severe cases, dose interruption or reduction of the FGFR inhibitor may be necessary.[9]

Section 2: Quantitative Data Summary

The following table presents representative data on the incidence of Palmar-Plantar Erythrodysesthesia for a hypothetical selective FGFR inhibitor, based on findings for this class of drugs. This data is for illustrative purposes to guide experimental design.

Dose LevelGrade 1 PPE IncidenceGrade 2 PPE IncidenceGrade 3 PPE IncidenceAll-Grade PPE Incidence
Low Dose (e.g., 5mg QD)25%10%2%37%
Mid Dose (e.g., 10mg QD)35%20%8%63%
High Dose (e.g., 20mg QD)20%38%15%73%
Data is hypothetical and intended for illustrative purposes only.

Section 3: Experimental Protocols & Methodologies

Protocol 1: In Vitro Keratinocyte Viability Assay to Screen Mitigating Agents

This protocol details a method for assessing whether a test agent can ameliorate the cytotoxic effects of fanregratinib on human keratinocytes (e.g., HaCaT cell line).

  • Cell Culture: Culture HaCaT keratinocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment Groups:

    • Vehicle Control (0.1% DMSO)

    • Fanregratinib (at a predetermined IC20 concentration, e.g., 1 µM)

    • Test Agent alone (at various concentrations)

    • Fanregratinib (1 µM) + Test Agent (at various concentrations)

  • Incubation: Replace media with media containing the treatments described above. Incubate for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve formazan (B1609692) crystals.

    • Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. A successful mitigating agent will show a statistically significant increase in viability in the "Fanregratinib + Test Agent" group compared to the "Fanregratinib" alone group.

Protocol 2: Western Blot for Downstream FGFR Pathway Modulation

This protocol is for assessing the phosphorylation status of key downstream proteins (e.g., ERK1/2) to confirm fanregratinib's activity and test the mechanism of potential mitigating agents.

  • Cell Culture and Lysis: Seed HaCaT cells in 6-well plates. Grow to 80% confluency and treat as described in Protocol 1 for 24 hours. Wash cells with cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-Total-ERK1/2, anti-GAPDH) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize p-ERK levels to Total-ERK and the loading control (GAPDH).

Section 4: Visualized Workflows and Pathways

Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Fanregratinib Fanregratinib Fanregratinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the point of inhibition by fanregratinib.

Experimental Workflow

Mitigation_Screening_Workflow start Start: Hypothesis (Agent 'X' may mitigate PPE) culture 1. Culture Keratinocytes (e.g., HaCaT) start->culture plate 2. Plate Cells in 96-well Plates culture->plate treat 3. Treat with Fanregratinib +/- Mitigating Agent 'X' plate->treat incubate 4. Incubate for 72h treat->incubate assay 5. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze 6. Analyze Data (Compare Viability vs. Control) assay->analyze decision Viability Restored? analyze->decision success Success: Agent 'X' is a potential mitigating candidate decision->success Yes fail Failure: Test new agents or concentrations decision->fail No mechanism 7. Mechanistic Study (e.g., Western Blot for p-ERK) success->mechanism

Caption: Workflow for screening agents that mitigate fanregratinib-induced cytotoxicity.

Section 5: Troubleshooting Guide

Q: My in vitro results are inconsistent. In some experiments, the mitigating agent works, and in others, it doesn't. What are the common causes?

A: Inconsistent results in cell-based assays are common. The following troubleshooting tree can help diagnose the issue.

Troubleshooting_Tree start Problem: Inconsistent Viability Assay Results q1 Are cell passage numbers consistent and low (<20)? start->q1 a1_no High passage numbers can alter cell behavior. Use a fresh, low-passage vial of cells. q1->a1_no No q2 Is reagent preparation (drug dilutions) consistent? Are stock solutions fresh? q1->q2 Yes a2_no Fanregratinib or test agents may degrade. Prepare fresh dilutions from powder for each experiment. q2->a2_no No q3 Is the initial cell seeding density uniform across all wells? q2->q3 Yes a3_no Uneven seeding is a major source of variability. Ensure a single-cell suspension and careful pipetting. q3->a3_no No q4 Is there evidence of contamination (bacterial or mycoplasma)? q3->q4 Yes a4_yes Contamination drastically affects cell health. Discard cultures and reagents. Thoroughly decontaminate hoods/incubators. q4->a4_yes Yes end If all checks pass, consider assay variability. Increase replicate number (n=6 or more) and ensure precise execution. q4->end No

Caption: Troubleshooting logic for inconsistent in vitro assay results.

Q: The mitigating agent appears to rescue cell viability, but how do I confirm it's not just inhibiting the action of fanregratinib on its primary target?

A: This is a critical question. A true mitigating agent should address the downstream toxicity without compromising the anti-cancer efficacy of fanregratinib. Use the Western Blot protocol (Protocol 2) to check the phosphorylation of ERK (p-ERK), a key downstream marker of FGFR activation.

  • Expected Result for Fanregratinib: A significant decrease in p-ERK levels compared to the vehicle control.

  • Expected Result for a Good Mitigating Agent: The combination of fanregratinib and your agent should still show a significant decrease in p-ERK (confirming fanregratinib is still active), but with improved cell viability. This suggests the agent works on a parallel or downstream toxicity pathway, not by blocking fanregratinib itself.

References

HMPL-453 Technical Support Center: Managing Hyperphosphatemia in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperphosphatemia observed in studies involving HMPL-453 (fanregratinib), a selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of HMPL-453 and why does it cause hyperphosphatemia?

A1: HMPL-453 is a potent and selective tyrosine kinase inhibitor that targets FGFR1, FGFR2, and FGFR3.[1] FGFR signaling plays a crucial role in phosphate (B84403) homeostasis, primarily through the action of FGF23. FGF23, in conjunction with its co-receptor Klotho, acts on the kidneys to increase phosphate excretion. HMPL-453 inhibits FGFR signaling, which disrupts this regulatory pathway, leading to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels (hyperphosphatemia). This is considered an on-target effect of FGFR inhibition.

Q2: How common is hyperphosphatemia in patients treated with HMPL-453?

A2: Hyperphosphatemia is a frequently observed treatment-related adverse event in clinical trials of HMPL-453. In a phase 2 study of HMPL-453 in patients with advanced cholangiocarcinoma (NCT04353375), increased blood phosphorus of any grade was reported in 44% of patients.[2]

Q3: What is the typical grade and time to onset of hyperphosphatemia with FGFR inhibitors?

A3: For the broader class of FGFR inhibitors, hyperphosphatemia is often low-grade (Grade 1 or 2). While specific data on the time to onset for HMPL-453 is not detailed in the provided search results, it is a known class effect for FGFR inhibitors. Close monitoring of phosphate levels is recommended, especially during the initial cycles of treatment.

Troubleshooting Guide for Hyperphosphatemia Management

This guide provides a stepwise approach to managing hyperphosphatemia in clinical research settings involving HMPL-453.

Step 1: Monitoring Serum Phosphate Levels

Regular and consistent monitoring of serum phosphate is the cornerstone of effective hyperphosphatemia management.

  • Frequency: Serum phosphate levels should be monitored at baseline and regularly throughout the study, with increased frequency during the initial treatment cycles.

  • Interpretation of Results: Normal serum phosphorus levels in adults are generally considered to be in the range of 2.5 to 4.5 mg/dL. However, this can vary by age and the specific laboratory.

Step 2: Dietary Management

A low-phosphate diet is a primary intervention for managing hyperphosphatemia.

  • Patient Education: Provide study participants with clear guidance on foods to limit or avoid.

  • Dietary Recommendations: Advise a diet low in phosphate-rich foods.

Food GroupHigh-Phosphate Foods to Limit or Avoid
Dairy Milk, cheese, yogurt, ice cream
Protein Red meat, organ meats, poultry, fish, eggs, nuts, seeds
Grains Whole-grain bread, bran cereals, oatmeal
Beverages Colas, beer, chocolate drinks
Other Processed foods, fast foods, canned and bottled drinks with phosphate additives
Step 3: Pharmacological Intervention

If dietary modifications are insufficient to control hyperphosphatemia, the use of phosphate-binding agents should be considered.[3][4]

Phosphate Binder ClassExamplesMechanism of Action
Calcium-Based Calcium carbonate, Calcium acetateBind dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate which is excreted.
Non-Calcium, Non-Metal Sevelamer hydrochloride, Sevelamer carbonateA non-absorbable polymer that binds phosphate through ion exchange.
Iron-Based Sucroferric oxyhydroxide, Ferric citrateBind dietary phosphate in the gut.
Aluminum-Based Aluminum hydroxideEffective but generally used for short-term due to potential for aluminum toxicity.

Note: The choice of phosphate binder should be guided by the patient's overall clinical status, including serum calcium levels.

Step 4: HMPL-453 Dose Modification

In cases of persistent or severe hyperphosphatemia, dose interruption or reduction of HMPL-453 may be necessary. The following table provides a general guideline based on the management of other FGFR inhibitors and should be adapted according to the specific study protocol.

Serum Phosphate LevelRecommended Action
Grade 1-2 Continue HMPL-453 at the current dose and initiate or intensify dietary management and phosphate binders.
Grade 3 Withhold HMPL-453. Monitor serum phosphate weekly. Once phosphate levels return to Grade 1 or baseline, HMPL-453 may be resumed at the same or a reduced dose level.
Grade 4 Withhold HMPL-453 immediately. Provide supportive care. Once phosphate levels resolve to Grade 1 or baseline, consider resuming HMPL-453 at a reduced dose.

Experimental Protocols

Serum Phosphate Measurement

Principle: The most common method for measuring inorganic phosphate in serum is a spectrophotometric assay based on the reaction of phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a colored phosphomolybdate complex.[5]

Methodology:

  • Sample Collection: Collect whole blood in a serum separator tube (SST).

  • Sample Processing: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.

  • Analysis:

    • The serum sample is mixed with an acidic molybdate reagent.

    • Inorganic phosphate reacts with molybdate to form an ammonium phosphomolybdate complex.

    • The concentration of this complex is proportional to the inorganic phosphate concentration and is measured spectrophotometrically.

  • Instrumentation: Automated clinical chemistry analyzers are typically used for this assay.

FGF23 Measurement (ELISA)

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying FGF23 levels in serum or plasma.

Methodology:

  • Sample Collection and Processing: Collect blood in an EDTA tube and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Assay Procedure (General Steps):

    • A microplate pre-coated with a capture antibody specific for FGF23 is used.

    • Standards, controls, and samples are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

    • The concentration of FGF23 in the samples is determined by comparing their absorbance to the standard curve.

Troubleshooting Experimental Assays

Serum Phosphate Measurement
IssuePotential Cause(s)Troubleshooting Steps
Spuriously High Results Hemolysis of the blood sample.Visually inspect samples for hemolysis. Redraw the sample if necessary.
Delayed separation of serum from cells.Process blood samples promptly after collection.
Interference from paraproteins (e.g., in multiple myeloma).[6][7][8]Use a deproteinization method (e.g., with trichloroacetic acid) before analysis.[6]
Lipemia or high bilirubin (B190676) levels.Use a sample blank or a dual-wavelength measurement to correct for interference.
Spuriously Low Results Interference from certain substances (e.g., mannitol).[7]Review patient medications and other administered substances.
FGF23 ELISA
IssuePotential Cause(s)Troubleshooting Steps
High Background Insufficient washing.Ensure thorough washing between steps. Increase the number of wash cycles.
Cross-reactivity of antibodies.Use validated antibody pairs specific for FGF23.
Ineffective blocking.Use a high-quality blocking buffer and ensure adequate incubation time.
Weak or No Signal Inactive reagents (antibodies, enzyme conjugate, substrate).Check the expiration dates of all reagents. Store reagents at the recommended temperatures.
Incorrect reagent concentrations.Prepare fresh dilutions of antibodies and standards according to the protocol.
Insufficient incubation times or incorrect temperature.Follow the recommended incubation times and temperatures precisely.
Poor Reproducibility Pipetting errors.Calibrate pipettes regularly. Use fresh pipette tips for each sample and reagent.
Inconsistent washing technique.Use an automated plate washer if available for more consistent washing.
"Edge effect" on the microplate.Ensure uniform temperature across the plate during incubations. Avoid stacking plates.

Visualizing the Pathway and Workflow

HMPL-453 Mechanism of Action and Hyperphosphatemia

HMPL453_Mechanism cluster_0 Normal Phosphate Homeostasis cluster_1 Effect of HMPL-453 FGF23 FGF23 FGFR_Klotho FGFR/Klotho Complex (Kidney Proximal Tubule) FGF23->FGFR_Klotho Binds to NPT2a_2c NPT2a/2c (Sodium-Phosphate Cotransporters) FGFR_Klotho->NPT2a_2c Inhibits NPT2a_2c_Upregulation Upregulation of NPT2a/2c FGFR_Klotho->NPT2a_2c_Upregulation Leads to Phosphate_Reabsorption Renal Phosphate Reabsorption NPT2a_2c->Phosphate_Reabsorption Mediates Serum_Phosphate_Normal Normal Serum Phosphate Phosphate_Reabsorption->Serum_Phosphate_Normal Maintains HMPL453 HMPL-453 HMPL453->FGFR_Klotho Inhibits FGFR_Inhibition FGFR Inhibition Increased_Reabsorption Increased Renal Phosphate Reabsorption NPT2a_2c_Upregulation->Increased_Reabsorption Results in Hyperphosphatemia Hyperphosphatemia Increased_Reabsorption->Hyperphosphatemia Causes

Caption: Mechanism of HMPL-453-induced hyperphosphatemia.

Experimental Workflow for Hyperphosphatemia Management

Hyperphosphatemia_Workflow Start Patient on HMPL-453 Study Monitor Monitor Serum Phosphate Levels Start->Monitor Assess Assess Phosphate Level Monitor->Assess Normal Normal Range (Continue Monitoring) Assess->Normal Normal Elevated Elevated Phosphate (Hyperphosphatemia) Assess->Elevated Elevated Normal->Monitor Diet Initiate/Reinforce Low-Phosphate Diet Elevated->Diet Phosphate_Binders Consider Phosphate Binders Diet->Phosphate_Binders Reassess Reassess Phosphate Level Phosphate_Binders->Reassess Controlled Phosphate Controlled (Continue Management) Reassess->Controlled Controlled Uncontrolled Phosphate Uncontrolled Reassess->Uncontrolled Uncontrolled Controlled->Monitor Dose_Modification Consider HMPL-453 Dose Modification (per protocol) Uncontrolled->Dose_Modification Dose_Modification->Monitor

Caption: Clinical workflow for managing hyperphosphatemia.

References

Validation & Comparative

A Comparative Guide to FGFR Inhibitors for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used and recently developed Fibroblast Growth Factor Receptor (FGFR) inhibitors for in vitro research. The information presented is supported by experimental data to facilitate the selection of the most suitable inhibitor for your specific research needs.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, through genetic alterations such as mutations, amplifications, or fusions of the FGFR genes, is a known driver in a variety of cancers. This makes FGFRs attractive targets for therapeutic intervention.

FGFR inhibitors can be broadly classified based on their mechanism of action as either reversible, ATP-competitive inhibitors or irreversible, covalent inhibitors. Their selectivity profiles also vary, with some being pan-FGFR inhibitors targeting multiple family members (FGFR1, FGFR2, FGFR3, and FGFR4), while others exhibit selectivity for specific isoforms.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 in nM) of a selection of prominent FGFR inhibitors against the four FGFR isoforms. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. Data from head-to-head comparative studies are prioritized where available to provide a more direct comparison.

Table 1: Head-to-Head Comparison of Select FGFR Inhibitors (IC50, nM)

InhibitorFGFR1FGFR2FGFR3FGFR4Reference
Erdafitinib 1.22.53.05.7[1]
Infigratinib (BGJ398) 0.91.41.061[2]
Pemigatinib 0.40.51.230
Futibatinib (TAS-120) 1.81.41.63.7[3]

Table 2: In Vitro IC50 Values of Additional FGFR Inhibitors (nM)

InhibitorFGFR1FGFR2FGFR3FGFR4Other Notable Targets (IC50, nM)
AZD4547 0.22.51.8165VEGFR2 (24)
PD173074 ~25-~5-VEGFR2 (~100)
Dovitinib (TKI-258) 8409-VEGFR1-3 (<40), PDGFRβ (<40)
Ponatinib 2.2---Abl (0.37), VEGFR2 (1.5), Src (5.4)
Lucitanib ----VEGFR1-3, PDGFRα/β
Rogaratinib 11.2<118.5201VEGFR3 (127)
FIIN-2 3.094.32745.3-
PRN1371 0.61.34.119.3CSF1R (8.1)

Mandatory Visualization

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR:ext Binding & Dimerization FRS2 FRS2 FGFR:int->FRS2 Autophosphorylation & Recruitment PI3K PI3K FGFR:int->PI3K PLCg PLCγ FGFR:int->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Ca2+ Release Ca2+ Release DAG_IP3->Ca2+ Release Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation of Cell Proliferation, Differentiation, Angiogenesis Cell Proliferation, Differentiation, Angiogenesis Gene Expression->Cell Proliferation, Differentiation, Angiogenesis FGFR Inhibitor FGFR Inhibitor FGFR Inhibitor->FGFR:int Inhibition

FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_assay In Vitro Assay Workflow cluster_endpoints Endpoints start Start cell_culture 1. Cell Culture (FGFR-driven cancer cell line) start->cell_culture treatment 2. Inhibitor Treatment (Dose-response) cell_culture->treatment viability A. Cell Viability Assay (e.g., MTT) treatment->viability western B. Western Blot (p-FGFR, p-ERK) treatment->western analysis 3. Data Analysis (IC50/GI50 Determination) viability->analysis western->analysis end End analysis->end

Generalized experimental workflow for evaluating FGFR inhibitors in vitro.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of in vitro studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the biochemical potency of an FGFR inhibitor against purified FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • FGFR inhibitor of interest

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[4][5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the FGFR inhibitor in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or DMSO (vehicle control). Add 2 µL of the FGFR enzyme and 2 µL of the substrate/ATP mix. The final ATP concentration should be at or near the Km for each enzyme.[3][4][5]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[3][4][5]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3][4][5]

    • Incubate at room temperature for 40 minutes.[3][4][5]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3][4][5]

    • Incubate at room temperature for 30-60 minutes.[3]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[3]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of an FGFR inhibitor on the proliferation and viability of cancer cell lines.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, KATO III for FGFR2 amplification; RT112 for FGFR3 fusion)

  • Complete cell culture medium

  • FGFR inhibitor of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the FGFR inhibitor in culture medium. Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 or GI50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.

Western Blot Analysis of FGFR Signaling

This protocol is for assessing the inhibition of FGFR phosphorylation and downstream signaling (p-ERK) in response to inhibitor treatment.

Materials:

  • FGFR-dependent cancer cell line

  • FGFR inhibitor of interest

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the FGFR inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[7]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody overnight at 4°C.[3]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

References

A Comparative Analysis of HMPL-453 and Other Selective FGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HMPL-453's Performance Against Alternative Fibroblast Growth Factor Receptor (FGFR) Inhibitors, Supported by Preclinical and Clinical Data.

HMPL-453, also known as fanregratinib, is a novel, potent, and selective small-molecule inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1/2/3).[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver of tumorigenesis in various cancers, making it a critical target for therapeutic intervention. This guide provides a comparative overview of HMPL-453's efficacy and key characteristics against other prominent FGFR inhibitors—pemigatinib, infigratinib, and erdafitinib—based on available preclinical and clinical data. The information presented here is intended to assist researchers and drug development professionals in evaluating the potential of HMPL-453 in relevant cancer models and clinical settings.

Preclinical Profile of HMPL-453

Preclinical studies have demonstrated the high potency and selectivity of HMPL-453 for FGFR1, 2, and 3. In vitro kinase assays revealed IC50 values of 6 nM, 4 nM, and 6 nM for FGFR1, FGFR2, and FGFR3, respectively, with significantly weaker activity against FGFR4 (IC50 = 425 nM).[1] This selectivity profile is a key differentiator among FGFR inhibitors. Furthermore, HMPL-453 has shown potent anti-proliferative activity in tumor cell lines with dysregulated FGFR signaling, with GI50 values ranging from 3 to 105 nM, while cell lines without FGFR aberrations were largely unaffected (GI50 > 1.5 µM).[1] In vivo studies have confirmed that oral administration of HMPL-453 leads to dose-dependent inhibition of FGFR phosphorylation and significant anti-tumor activity in various FGFR-altered tumor models.[4]

Clinical Efficacy and Safety of HMPL-453

The primary clinical evidence for HMPL-453's efficacy comes from a Phase 2, open-label, single-arm study (NCT04353375) in patients with previously treated, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions.[5][6][7][8][9]

Disclaimer: The following tables present data from separate clinical trials and do not represent a head-to-head comparison. Differences in study design, patient populations, and methodologies should be considered when interpreting these results.

Table 1: Comparison of HMPL-453 Efficacy in Cholangiocarcinoma with Other FGFR Inhibitors
DrugTrialIndicationNObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
HMPL-453 NCT04353375 (Cohort 2)iCCA with FGFR2 fusions (previously treated)1050%[5][6]90%[5][6]Not yet mature[5][6]
PemigatinibFIGHT-202 (Cohort A)Cholangiocarcinoma with FGFR2 fusions/rearrangements (previously treated)10737%[10][11][12][13]82.4%7.0 months[10]
InfigratinibNCT02150967 (Cohort 1)Cholangiocarcinoma with FGFR2 fusions/rearrangements (previously treated)10823.1%[14][15]84.3%[14]7.3 months[15]
Table 2: Comparison of HMPL-453 with an FGFR Inhibitor in Urothelial Carcinoma
DrugTrialIndicationNObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
ErdafitinibBLC2001Metastatic Urothelial Carcinoma with FGFR alterations (previously treated)10140%[16][17][18][19][20]80%[16]5.5 months[18]

The safety profile of HMPL-453 in the NCT04353375 study was found to be acceptable. The most common treatment-related adverse events (TRAEs) of any grade were diarrhea (56%), dry mouth (44%), and increased blood phosphorus (44%).[5][6] The recommended Phase 2 dose (RP2D) of 300 mg once daily for 2 weeks on/1 week off was associated with a lower incidence of Grade ≥3 TRAEs compared to a continuous daily dosing schedule.[5][6]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental methodologies, the following diagrams illustrate the FGFR signaling pathway and the workflows for key assays used to evaluate FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_HMPL Intracellular Space cluster_downstream Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation STAT STAT FGFR->STAT Activation HMPL453 HMPL-453 HMPL453->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation

Caption: FGFR Signaling Pathway and HMPL-453's Mechanism of Action.

Experimental_Workflows cluster_kinase_assay In Vitro Kinase Assay cluster_cell_viability Cell Viability Assay (CellTiter-Glo) cluster_western_blot Western Blot for p-FGFR k_start Start k1 Prepare kinase, substrate, and HMPL-453 dilutions k_start->k1 k2 Incubate kinase and HMPL-453 k1->k2 k3 Initiate reaction with ATP k2->k3 k4 Measure kinase activity (e.g., luminescence) k3->k4 k_end Determine IC50 k4->k_end cv_start Start cv1 Seed cells in multiwell plates cv_start->cv1 cv2 Treat cells with HMPL-453 cv1->cv2 cv3 Incubate for 48-72 hours cv2->cv3 cv4 Add CellTiter-Glo reagent cv3->cv4 cv5 Measure luminescence cv4->cv5 cv_end Determine GI50 cv5->cv_end wb_start Start wb1 Treat cells with HMPL-453 wb_start->wb1 wb2 Lyse cells and quantify protein wb1->wb2 wb3 SDS-PAGE and transfer to membrane wb2->wb3 wb4 Incubate with primary (anti-p-FGFR) and secondary antibodies wb3->wb4 wb5 Detect signal (chemiluminescence) wb4->wb5 wb_end Analyze protein expression wb5->wb_end

Caption: Key Experimental Workflows for Evaluating HMPL-453 Efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant FGFR enzyme and a suitable peptide substrate in the kinase buffer. Prepare serial dilutions of HMPL-453 in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and diluted HMPL-453.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each HMPL-453 concentration relative to a no-inhibitor control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[21][22][23]

  • Cell Seeding: Plate cells in an opaque-walled multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of HMPL-453 and incubate for a specified period (typically 48-72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[22][23][24]

Western Blot for Phosphorylated FGFR (p-FGFR)

This technique is used to detect the phosphorylation status of FGFR, a direct indicator of its activation.[25][26][27]

  • Cell Treatment and Lysis: Treat cultured cells with HMPL-453 for a defined period. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR and a loading control protein (e.g., β-actin). Quantify the band intensities to determine the relative levels of p-FGFR.[25][26]

References

A Head-to-Head Comparison of HMPL-453 and Other Next-Generation FGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Preclinical Comparison of HMPL-453 (Fanregratinib) with Infigratinib (B612010), Pemigatinib, Erdafitinib, and Futibatinib.

The landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations is rapidly evolving. HMPL-453 (fanregratinib), a novel and highly selective inhibitor of FGFR1, 2, and 3, has demonstrated potent anti-tumor activity in preclinical models. This guide provides a comprehensive head-to-head comparison of HMPL-453 with other prominent FGFR tyrosine kinase inhibitors (TKIs): infigratinib, pemigatinib, erdafitinib, and futibatinib. This comparison is based on publicly available preclinical data, focusing on biochemical potency, kinase selectivity, and in vitro and in vivo efficacy.

Biochemical Profile: Potency and Selectivity

The in vitro inhibitory activity of HMPL-453 and its counterparts against the FGFR family and other kinases reveals distinct selectivity profiles. HMPL-453 exhibits high potency against FGFR1, 2, and 3, with weaker activity against FGFR4.[1] This profile is comparable to other selective FGFR inhibitors, which also show varying degrees of activity against the different FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)Data Source(s)
HMPL-453 646425>10000[1]
Infigratinib 0.9 - 1.11.0 - 1.41.0 - 2.060 - 61180[2][3]
Pemigatinib 0.40.51.230-
Erdafitinib 1.22.53.05.736.8
Futibatinib 1.81.41.63.7-[4][5]

Table 1: Comparative Biochemical Potency of FGFR TKIs. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in biochemical assays. Lower values indicate higher potency. Data is compiled from various preclinical studies.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The anti-proliferative activity of these TKIs has been evaluated in various cancer cell lines harboring different FGFR alterations. HMPL-453 has been shown to selectively inhibit the growth of tumor cell lines with dysregulated FGFR signaling.[1] The table below summarizes the growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for each TKI in representative cancer cell lines.

InhibitorCell LineCancer TypeFGFR AlterationGI50/IC50 (nM)Data Source(s)
HMPL-453 VariousMultipleFGFR dysregulation3 - 105[1]
Infigratinib RT112Bladder CancerFGFR3-TACC3 fusion-[6]
Pemigatinib Ba/F3-FGFR1-3 translocation0.3 - 1.2[7]
Erdafitinib SNU-16Gastric CancerFGFR2 amplification-
Futibatinib MultipleGastric, Lung, Myeloma, etc.Various FGFR aberrations-[5]

Table 2: Comparative In Vitro Anti-proliferative Activity of FGFR TKIs. GI50/IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth. Lower values indicate greater efficacy. Specific quantitative data for all inhibitors in the same cell lines from a single comparative study is limited in the public domain.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical xenograft models provide a valuable platform for assessing the in vivo anti-tumor activity of FGFR inhibitors. Oral administration of HMPL-453 has been shown to induce dose-dependent tumor regression in multiple FGFR-altered tumor models.[1] Similarly, other FGFR inhibitors have demonstrated significant tumor growth inhibition in various xenograft models.

InhibitorXenograft ModelCancer TypeFGFR AlterationDosingTumor Growth InhibitionData Source(s)
HMPL-453 MultipleMultipleFGFR alterations50 mg/kg/dayTumor regression[1]
Infigratinib RT112Bladder CancerFGFR3-TACC3 fusionOral, dailyDose-dependent inhibition[6]
Pemigatinib Patient-derivedCholangiocarcinomaFGFR2-TRA2b fusion-Potent anti-tumor activity
Erdafitinib SNU-16Gastric CancerFGFR2 amplificationOralDose-dependent activity
Futibatinib VariousVariousFGFR aberrationsOralDose-dependent tumor reduction[5]

Table 3: Comparative In Vivo Efficacy of FGFR TKIs in Xenograft Models. This table summarizes the observed anti-tumor effects of the inhibitors in preclinical animal models. Direct head-to-head comparative studies in the same models are limited.

Signaling Pathways and Mechanism of Action

FGFR inhibitors exert their anti-tumor effects by blocking the downstream signaling cascades initiated by aberrant FGFR activation. The primary pathways involved include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8][9][10][11]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation TKI FGFR TKI (e.g., HMPL-453) TKI->FGFR Inhibits

Figure 1: General FGFR Signaling Pathway and TKI Inhibition.

HMPL-453 and the other compared TKIs act by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways. Futibatinib is distinct in that it binds irreversibly to a specific cysteine residue in the kinase domain, leading to prolonged inhibition.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are overviews of the key experimental protocols used to evaluate FGFR TKIs.

Biochemical Kinase Assay (e.g., TR-FRET)

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against a specific kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase. An antibody specific to the phosphorylated substrate, labeled with a fluorescent acceptor, is used. When the substrate is phosphorylated, the donor and acceptor fluorophores are brought into proximity, allowing FRET to occur upon excitation of the donor. The FRET signal is proportional to the kinase activity.

General Procedure:

  • A reaction mixture containing the kinase, a biotinylated substrate, and ATP is prepared in an assay buffer.

  • The test compound (e.g., HMPL-453) is added at various concentrations.

  • The reaction is incubated to allow for substrate phosphorylation.

  • A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) is added.

  • After incubation, the TR-FRET signal is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow A Prepare reaction mix: Kinase, Substrate, ATP B Add test compound (serial dilutions) A->B C Incubate B->C D Add detection reagents (Antibody, SA-APC) C->D E Incubate D->E F Read TR-FRET signal E->F G Calculate IC50 F->G

Figure 2: General workflow for a TR-FRET based kinase assay.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the untreated control, and GI50/IC50 values are calculated.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compound A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate GI50/IC50 G->H

Figure 3: General workflow for an MTT cell viability assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

General Procedure:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells known to harbor an FGFR alteration.

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • The test compound is administered (e.g., orally) according to a specific dosing schedule. The control group receives a vehicle.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).

  • Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Xenograft_Workflow A Implant cancer cells into mice B Allow tumors to grow A->B C Randomize mice into groups B->C D Administer test compound or vehicle C->D E Measure tumor volume regularly D->E F Analyze data and calculate tumor growth inhibition E->F

Figure 4: General workflow for an in vivo xenograft study.

Conclusion

References

Fanregratinib's Potential in Overcoming Infigratinib Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of fanregratinib (HMPL-453) and its potential efficacy in tumor models resistant to infigratinib (B612010), a current standard-of-care FGFR inhibitor. While direct head-to-head preclinical data for fanregratinib in infigratinib-resistant models is not yet publicly available, this document summarizes the known mechanisms of infigratinib resistance, the preclinical profile of fanregratinib, and the landscape of next-generation FGFR inhibitors, offering a framework for researchers and drug development professionals.

Understanding Infigratinib Resistance

Acquired resistance to infigratinib in FGFR-driven cancers, particularly cholangiocarcinoma, is a significant clinical challenge. The predominant mechanism of resistance is the emergence of secondary mutations within the kinase domain of FGFR2. These mutations can sterically hinder the binding of infigratinib or alter the conformation of the ATP-binding pocket, reducing the drug's inhibitory activity.

Key resistance mutations include:

  • Gatekeeper Mutations: Primarily at the V565 residue (e.g., V565F/L), which is located at the entrance of the ATP-binding pocket.[1]

  • Molecular Brake Mutations: Occurring at the N550 residue (e.g., N550H/K), which plays a role in stabilizing the inactive conformation of the kinase.[1]

These mutations are frequently detected in patients who develop resistance to infigratinib and other reversible FGFR inhibitors.[1]

Fanregratinib (HMPL-453): A Potent and Selective FGFR Inhibitor

Fanregratinib is a novel, highly selective, and potent small molecule inhibitor targeting FGFR 1, 2, and 3.[2][3] Preclinical studies have demonstrated its strong activity against tumor models with various FGFR alterations.

Table 1: Preclinical Activity of Fanregratinib (HMPL-453)

TargetIC50 (in vitro)Cell Line Growth Inhibition (GI50)In Vivo Activity
FGFR16 nM3-105 nM in FGFR-dysregulated cell linesDose-dependent tumor regression in multiple FGFR-altered xenograft models.[3][4]
FGFR24 nM
FGFR36 nM
FGFR4425 nM>1.5 µM in cell lines without FGFR aberrations

Data sourced from a preclinical abstract.[3]

While these data establish fanregratinib as a potent pan-FGFR inhibitor, its efficacy against specific infigratinib-resistant mutations has not been detailed in published literature.

The Landscape of Next-Generation FGFR Inhibitors in Infigratinib Resistance

To provide context for fanregratinib's potential, it is useful to examine other next-generation FGFR inhibitors that have been specifically evaluated in infigratinib-resistant settings.

Table 2: Activity of Next-Generation FGFR Inhibitors Against Infigratinib-Resistant Mutations

InhibitorTypeActivity against V565F/LActivity against N550H/KReference
Futibatinib (TAS-120) IrreversibleCan overcome some gatekeeper mutations.Retains some activity.[5]
KIN-3248 IrreversibleRetains activity against V565F.Retains activity against N550H.[6][7]
Lirafugratinib IrreversibleEffective against recalcitrant V565L/F/Y mutations.Data not specified.[8]

This table highlights the strategy of developing irreversible inhibitors to overcome resistance mediated by mutations that affect the binding of reversible inhibitors like infigratinib.

Experimental Protocols

Generating Infigratinib-Resistant Cell Lines

A common method for developing drug-resistant cancer cell lines involves continuous exposure to escalating concentrations of the drug.[9]

  • Cell Culture: Culture FGFR-dependent cancer cell lines (e.g., cholangiocarcinoma cell lines with FGFR2 fusions) in standard growth medium.

  • Initial Drug Exposure: Treat cells with infigratinib at a concentration close to the IC50 value.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of infigratinib in a stepwise manner.

  • Selection of Resistant Clones: Continue this process over several months until a cell population capable of growing in high concentrations of infigratinib is established.

  • Characterization: Confirm the resistant phenotype through viability assays and sequence the FGFR2 kinase domain to identify resistance mutations.

Evaluating Inhibitor Efficacy in Resistant Models

In Vitro Cell Viability Assay:

  • Cell Seeding: Seed both the parental (sensitive) and the infigratinib-resistant cell lines in 96-well plates.

  • Drug Treatment: Treat the cells with a range of concentrations of infigratinib, fanregratinib, and other comparative FGFR inhibitors.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo®.

  • Data Analysis: Calculate IC50 values to determine the potency of each inhibitor in the sensitive and resistant cell lines.

In Vivo Xenograft Model:

  • Tumor Implantation: Subcutaneously implant infigratinib-resistant cells into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, infigratinib, fanregratinib). Administer drugs orally at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR, p-ERK).

Visualizing Signaling Pathways and Experimental Workflows

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC STAT->Nucleus Gene Transcription

Caption: Simplified FGFR Signaling Pathway.

Infigratinib_Resistance cluster_inhibitors FGFR Inhibitors cluster_receptor FGFR2 Kinase Domain cluster_outcomes Outcomes Infigratinib Infigratinib (Reversible) ATP_pocket ATP Binding Pocket Infigratinib->ATP_pocket Binds to Fanregratinib Fanregratinib (Potentially Active) Fanregratinib->ATP_pocket Potential Binding (Hypothesized) Binding Inhibitor Binding ATP_pocket->Binding Resistance Resistance ATP_pocket->Resistance Gatekeeper Gatekeeper Residue (V565) Gatekeeper->ATP_pocket Mutation (V565F/L) Steric Hindrance Molecular_Brake Molecular Brake (N550) Molecular_Brake->ATP_pocket Mutation (N550H/K) Conformational Change Inhibition Kinase Inhibition Binding->Inhibition

Caption: Mechanisms of Infigratinib Resistance.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture Culture FGFR-dependent Cell Line Drug_Exposure Continuous Infigratinib Exposure (Dose Escalation) Cell_Culture->Drug_Exposure Resistant_Line Generate Infigratinib- Resistant Cell Line Drug_Exposure->Resistant_Line Viability_Assay Cell Viability Assay (Infigratinib vs. Fanregratinib) Resistant_Line->Viability_Assay Xenograft Implant Resistant Cells in Mice Resistant_Line->Xenograft Western_Blot_vitro Western Blot (p-FGFR, p-ERK) Viability_Assay->Western_Blot_vitro Treatment Treat with Vehicle, Infigratinib, or Fanregratinib Xenograft->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

Caption: Experimental Workflow for Evaluating Fanregratinib Efficacy.

References

Assessing the Selectivity of HMPL-453 Against Other FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting specific signaling pathways that drive tumor growth. One such critical pathway is mediated by the Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known oncogenic driver in various solid tumors. This has spurred the development of a class of drugs known as FGFR inhibitors. HMPL-453 (fanregtinib) is a novel, potent, and highly selective small molecule inhibitor of FGFR1, 2, and 3.[1][2][3] This guide provides an objective comparison of the selectivity profile of HMPL-453 with other prominent FGFR inhibitors, supported by experimental data, to aid researchers in their drug development and discovery efforts.

Comparative Selectivity of FGFR Inhibitors

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window, influencing both its efficacy and toxicity profile. An ideal inhibitor would potently inhibit the target kinase(s) while sparing other kinases to minimize off-target effects. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of HMPL-453 and other selected FGFR inhibitors against the four FGFR isoforms. Lower IC50 values indicate higher potency.

Inhibitor FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM)
HMPL-453 6[4]4[4]6[4]425[4]
Infigratinib (BGJ398) 0.9[5]1.4[5]1[5]60[6]
Pemigatinib (INCB054828) 0.4[7][8][9][10]0.5[7][8][9][10]1.0 - 1.2[7][10][11]30[7][8][9][10]
Erdafitinib (JNJ-42756493) 1.2[12][13][14]2.5[12][13][14]3.0[12][13][14]5.7[12][13][14]
Futibatinib (TAS-120) 1.8[15][16]1.4[15][16]1.6[15][16]3.7[15][16]

Note: IC50 values are compiled from various preclinical studies and may have been determined using different experimental assays and conditions. Direct cross-study comparisons should be made with caution.

Kinome-Wide Selectivity

Beyond the FGFR family, assessing an inhibitor's activity against a broader panel of kinases (kinome scan) provides a more comprehensive view of its selectivity.

Futibatinib , for instance, was tested against a panel of 387 kinases and showed high selectivity for FGFR1-4. At a concentration of 100 nM, only two other kinases, MAPK12 and INSR, exhibited greater than 50% inhibition.[17]

Pemigatinib was profiled against 56 kinases, with only KDR (VEGFR2) and c-KIT being inhibited with an IC50 value below 1,000 nM, demonstrating its high selectivity for the FGFR family.[7][18]

While comprehensive, publicly available kinome scan data for HMPL-453 is limited, preclinical studies describe it as a "highly selective" inhibitor of FGFR 1, 2, and 3.[4][19]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize FGFR inhibitors.

Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay is widely used to determine the in vitro potency of inhibitors against purified kinase enzymes.

Principle: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based, coupled-enzyme format. It measures the differential sensitivity of a phosphorylated versus a non-phosphorylated peptide substrate to proteolytic cleavage.[8][14][20] A FRET pair (Coumarin and Fluorescein) is attached to the peptide substrate. In the absence of kinase inhibition, the peptide is phosphorylated, protecting it from a development reagent (protease). This maintains the proximity of the FRET pair, resulting in a high FRET signal. When a kinase inhibitor is present, the peptide remains unphosphorylated and is cleaved by the protease, disrupting FRET.

Detailed Methodology:

  • Kinase Reaction:

    • Prepare a 2X kinase solution in 1X Kinase Buffer.

    • Prepare a 2X peptide substrate/2X ATP solution in 1X Kinase Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., HMPL-453) in 1X Kinase Buffer.

    • In a 384-well plate, add 2.5 µL of the inhibitor dilutions.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X peptide substrate/2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Development Reaction:

    • Prepare the Development Reagent solution by diluting the Development Reagent A in Development Buffer.

    • Add 5 µL of the Development Reagent solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of Stop Reagent to each well.

    • Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

    • The ratio of Coumarin to Fluorescein emission is calculated, and the percent inhibition is determined relative to no-inhibitor controls. IC50 values are then calculated using a dose-response curve.

Cell-Based FGFR Phosphorylation Assay (ELISA)

This assay measures the ability of an inhibitor to block FGFR autophosphorylation in a cellular context.

Principle: Cells expressing the target FGFR are seeded in a microplate. After treatment with the inhibitor and stimulation with an FGF ligand, the cells are fixed and permeabilized. A primary antibody specific for phosphorylated FGFR is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the resulting signal, which is proportional to the amount of phosphorylated FGFR, is measured.[1][4][16][21][22]

Detailed Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a cell line with a specific FGFR alteration) into a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.

  • Inhibitor Treatment and Ligand Stimulation:

    • Prepare serial dilutions of the test inhibitor in serum-free medium.

    • Aspirate the culture medium and add the inhibitor dilutions to the cells. Incubate for 1-2 hours.

    • Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 15-30 minutes.

  • Fixing and Permeabilization:

    • Aspirate the medium and wash the cells with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells with a fixing solution (e.g., 4% formaldehyde) for 20 minutes at room temperature.

    • Wash the cells with 1X PBS.

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Immunodetection:

    • Wash the cells and block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Add the primary antibody against phospho-FGFR and incubate for 2 hours at room temperature.

    • Wash the cells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Development and Detection:

    • Wash the cells and add a TMB substrate solution.

    • Incubate in the dark until a blue color develops.

    • Add a stop solution to terminate the reaction, which will turn the color yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

    • The percent inhibition of FGFR phosphorylation is calculated relative to ligand-stimulated controls, and IC50 values are determined.

Visualizing the Molecular Landscape

To better understand the context of FGFR inhibition, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR Co-receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC STAT STAT Pathway FGFR->STAT HMPL453 HMPL-453 HMPL453->FGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation PLCg_PKC->Differentiation Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: FGFR Signaling Pathway and Inhibition by HMPL-453.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data_analysis Data Analysis Biochemical_Assay Biochemical Kinase Assay (e.g., Z'-LYTE™, LanthaScreen®) Kinome_Scan Kinome-wide Selectivity Screen (e.g., KINOMEscan®) Biochemical_Assay->Kinome_Scan IC50_Determination IC50/GI50 Determination Biochemical_Assay->IC50_Determination Selectivity_Profile Selectivity Profile Generation Kinome_Scan->Selectivity_Profile Cell_Phospho_Assay Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) Cell_Phospho_Assay->IC50_Determination Cell_Proliferation_Assay Cell Proliferation/Viability Assay (e.g., Ba/F3, MTT) Cell_Proliferation_Assay->IC50_Determination IC50_Determination->Selectivity_Profile Inhibitor_Compound Test Inhibitor (e.g., HMPL-453) Inhibitor_Compound->Biochemical_Assay Inhibitor_Compound->Cell_Phospho_Assay Inhibitor_Compound->Cell_Proliferation_Assay

Caption: Experimental Workflow for Assessing FGFR Inhibitor Selectivity.

References

A Comparative Guide to Clinical Trial Results of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These agents have shown considerable promise in treating a variety of malignancies characterized by FGFR alterations, as well as certain genetic disorders. This guide provides an objective comparison of the clinical trial performance of several key FGFR inhibitors, supported by experimental data, to inform ongoing research and drug development efforts.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, mutations, or amplifications, can lead to uncontrolled cell proliferation and tumorigenesis.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR Co-receptor FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Recruits & Phosphorylates PLCg PLCγ FGFR_dimer->PLCg Activates STAT STAT FGFR_dimer->STAT Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Enters Nucleus & Activates AKT AKT PI3K->AKT Activates Cell_Growth Cell Proliferation, Survival, Angiogenesis AKT->Cell_Growth Promotes PKC PKC PLCg->PKC Activates PKC->Cell_Growth Promotes STAT->Transcription_Factors Enters Nucleus & Activates Transcription_Factors->Cell_Growth Regulates Gene Expression for

FGFR Signaling Pathway Diagram

Comparative Efficacy of FGFR Inhibitors in Clinical Trials

The following tables summarize the key efficacy data from pivotal clinical trials of prominent FGFR inhibitors.

Cholangiocarcinoma (CCA)
Inhibitor Trial Name Phase Patient Population Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Pemigatinib (B609903) FIGHT-202[6][7][8]2Previously treated, advanced/metastatic CCA with FGFR2 fusions/rearrangements37%[8]9.1 months[8]7.0 months[8]17.5 months[8]
Futibatinib FOENIX-CCA2[9][10][11][12]2Previously treated, unresectable, locally advanced or metastatic intrahepatic CCA with FGFR2 gene fusions or other rearrangements42%[10]9.7 months[10]9.0 months21.7 months[10]
Infigratinib (B612010) CBGJ398X22042Previously treated, advanced cholangiocarcinoma with FGFR2 gene fusions or translocations23.1%5.0 months7.3 months12.2 months
Urothelial Carcinoma (UC)
Inhibitor Trial Name Phase Patient Population Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Erdafitinib (B607360) THOR (Cohort 1)[13][14]3Advanced or metastatic UC with select FGFR alterations, progressed after anti-PD-(L)1 therapy45.6%[14]Not Reported5.6 months[13]12.1 months[13]
Erdafitinib THOR (Cohort 2)[15][16][17]3Metastatic UC with FGFR alterations, progressed after 1 prior treatment (not anti-PD-(L)1)40%4.3 months4.4 months10.9 months
Achondroplasia
Inhibitor Trial Name Phase Patient Population Primary Efficacy Endpoint Key Results
Infigratinib PROPEL 2[18][19][20][21][22]2Children with achondroplasiaChange from baseline in Annualized Height Velocity (AHV)Statistically significant mean increase in AHV

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials discussed.

FIGHT-202 (Pemigatinib in Cholangiocarcinoma)
  • Study Design: A multicenter, open-label, single-arm, phase 2 study.[6][8]

  • Patient Population: Patients aged ≥18 years with previously treated, advanced/metastatic or surgically unresectable cholangiocarcinoma with documented FGF/FGFR status. Patients were enrolled into three cohorts: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).[6][7][8]

  • Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[7][8]

  • Primary Endpoint: Objective Response Rate (ORR) in Cohort A, assessed by an independent review committee according to RECIST v1.1.[23][7]

  • Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[7][8]

FOENIX-CCA2 (Futibatinib in Cholangiocarcinoma)
  • Study Design: A multicenter, open-label, single-arm, phase 2 study.[24][9][11][12]

  • Patient Population: Patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring an FGFR2 gene fusion or other rearrangement.[9][11]

  • Intervention: Futibatinib administered orally at a dose of 20 mg once daily.[24][9]

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by independent central review.[9][11]

  • Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[12]

THOR (Erdafitinib in Urothelial Carcinoma)
  • Study Design: A randomized, open-label, phase 3 study with two independent cohorts.[13][16]

  • Patient Population:

    • Cohort 1: Patients with advanced or metastatic urothelial cancer with select FGFR alterations who had progressed after one or two prior treatments, including an anti-PD-(L)1 agent.[13][16]

    • Cohort 2: Patients with metastatic urothelial cancer with select FGFR alterations who had progressed after one prior treatment that did not contain an anti-PD-(L)1 agent.[15][16]

  • Intervention:

    • Cohort 1: Patients were randomized to receive either erdafitinib or the investigator's choice of chemotherapy (docetaxel or vinflunine).[13]

    • Cohort 2: Patients were randomized 1:1 to receive either erdafitinib (8 mg once daily with pharmacodynamically guided uptitration to 9 mg) or pembrolizumab (B1139204) (200 mg every 3 weeks).[15][17]

  • Primary Endpoint: Overall Survival (OS).[15]

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[15]

PROPEL 2 (Infigratinib in Achondroplasia)
  • Study Design: A phase 2, open-label, dose-escalation and dose-expansion study.[18][19][20][21]

  • Patient Population: Children with achondroplasia who had previously participated in the PROPEL natural history study for at least 6 months.[18][20][22]

  • Intervention: Oral infigratinib administered in ascending dose cohorts.[19][21]

  • Primary Endpoints: Treatment-emergent adverse events and change from baseline in Annualized Height Velocity (AHV).[20][21]

  • Secondary Endpoints: Characterization of the pharmacokinetic profile of infigratinib, and changes in anthropometric parameters and body proportionality.[20][21]

Safety and Tolerability

A summary of common treatment-related adverse events (TRAEs) observed in the clinical trials of these FGFR inhibitors is presented below.

Inhibitor Common Treatment-Related Adverse Events (TRAEs)
Pemigatinib Hyperphosphatemia, alopecia, diarrhea, fatigue, nausea, constipation, stomatitis, dry mouth.
Futibatinib Hyperphosphatemia, diarrhea, dry mouth, alopecia, dry skin, fatigue.[10]
Erdafitinib Hyperphosphatemia, stomatitis, diarrhea, dry mouth, fatigue, dysgeusia, nail dystrophy, alopecia, hand-foot syndrome.
Infigratinib Hyperphosphatemia, stomatitis, fatigue, alopecia, decreased appetite, dry eye.

Conclusion

FGFR inhibitors have demonstrated significant clinical activity across a range of cancers with specific FGFR alterations and in the treatment of achondroplasia. The data presented in this guide highlight the efficacy and safety profiles of several leading compounds in this class. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and prior therapies. Continued research, including head-to-head trials and the identification of resistance mechanisms, will be crucial in optimizing the use of these targeted therapies and improving patient outcomes. The detailed experimental protocols and signaling pathway information provided aim to support further investigation and development in this promising area of precision medicine.

References

HMPL-453: A Comparative Analysis of Potency in the FGFR Inhibitor Class

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 19, 2025 – HMPL-453 (fanregratinib), a novel and potent inhibitor of fibroblast growth factor receptors (FGFR), has demonstrated significant promise in preclinical studies, positioning it as a competitive agent within its therapeutic class. This guide provides a detailed comparison of HMPL-453's potency against other approved FGFR inhibitors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

HMPL-453 is a highly selective, small-molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3][4] These receptors are crucial components of the FGFR signaling pathway, which, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.[2][3] HMPL-453 belongs to the class of receptor tyrosine kinase (RTK) inhibitors, specifically targeting the FGFR family.

Comparative Potency: In Vitro Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Preclinical data for HMPL-453 and other commercially available FGFR inhibitors are summarized below.

Drug Name (Brand Name)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
HMPL-453 (Fanregratinib) 6 [5][6]4 [5][6]6 [5][6]425 [5][6]
Pemigatinib (Pemazyre)0.4[2][7][8]0.5[2][7][8]1.2[2][7][8]30[2][7][8]
Infigratinib (Truseltiq)0.9[9][10], 1.1[6][11]1.4[9][10], 1.0[6][11]1.0[9][10], 2.0[6][11]60[9], 61[6][11]
Erdafitinib (Balversa)1.2[1][4][12]2.5[1][4][12]3.0[1][4][12]5.7[1][4][12]
Futibatinib (Lytgobi)1.8[13], 3.9[5]1.3[5], 1.4[3][13]1.6[3][13]3.7[13], 8.3[5]

Experimental Protocols

The determination of in vitro potency for FGFR inhibitors typically involves biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.

Methodology:

  • Transcreener™ Fluorescence Polarization Assay or Z'-LYTE™ Kinase Assay: These assays are commonly used to determine the IC50 values of kinase inhibitors.[5][6] They measure the enzymatic activity of recombinant FGFR1, 2, and 3 in vitro.[5][6] The general principle involves incubating the purified kinase enzyme with a specific substrate and ATP. The inhibitor is added at varying concentrations to determine the extent of inhibition of substrate phosphorylation. The amount of product formed is detected, often through fluorescence polarization or a FRET-based system, allowing for the calculation of IC50 values.[7][13]

Cell-Based Proliferation Assays

Objective: To assess the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on FGFR signaling.

Methodology:

  • CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 Assay: These assays are used to measure the anti-proliferative activity of FGFR inhibitors in cell lines with known FGFR alterations.[5][6] Cells are seeded in microplates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), a reagent is added that measures cell viability, typically by quantifying ATP levels (CellTiter-Glo®) or metabolic activity (CCK-8).[10] The resulting data is used to calculate the GI50 (half-maximal growth inhibition) or IC50 values. HMPL-453 has been shown to selectively inhibit the proliferation of tumor cell lines with dysregulated FGFR signaling, with GI50 values ranging from 3 to 105 nM, while having minimal effect on cell lines without such aberrations (GI50 > 1.5 µM).[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating the potency of FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 PLCg PLCγ P1->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR STAT STAT Pathway P1->STAT Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation HMPL453 HMPL-453 HMPL453->P1 Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by HMPL-453.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays A1 Purified FGFR Enzymes A2 In Vitro Kinase Assay (e.g., Z'-LYTE™) A1->A2 A3 Determine IC50 (Enzymatic Potency) A2->A3 B1 Cancer Cell Lines (with FGFR alterations) B2 Cell Proliferation Assay (e.g., CellTiter-Glo®) B1->B2 B3 Determine GI50/IC50 (Cellular Potency) B2->B3

Caption: General experimental workflow for determining the potency of FGFR inhibitors.

References

Navigating the Safety Landscape of FGFR Tyrosine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – In the rapidly evolving field of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors (TKIs) have emerged as a pivotal class of drugs for various malignancies. A comprehensive evaluation of their safety profiles is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the safety profile of fanregratinib against other prominent FGFR TKIs, supported by available clinical trial data and experimental protocols.

Comparative Safety Profiles of FGFR TKIs

Fibroblast Growth Factor Receptor (FGFR) inhibitors are associated with a distinct set of on-target and off-target adverse events, often referred to as class effects. These toxicities are generally manageable with proactive monitoring and supportive care.[1][2] This guide focuses on the safety profiles of fanregratinib and other approved FGFR TKIs, including pemigatinib, erdafitinib, infigratinib, and futibatinib.

Fanregratinib (HMPL-453)

Fanregratinib is a novel, highly selective, and potent inhibitor of FGFR1, 2, and 3.[3][4] Data from a Phase II study in patients with advanced intrahepatic cholangiocarcinoma (iCCA) containing FGFR2 fusions provides the most comprehensive safety information to date.[1]

In this study, 92% of patients experienced at least one treatment-related adverse event (TRAE).[1] The most frequently reported TRAEs of any grade were diarrhea (56%), dry mouth (44%), and increased blood phosphorus (44%).[1] Common Grade 3 or higher TRAEs included decreased neutrophil count (8%), nail toxicity (8%), and palmar-plantar erythrodysesthesia syndrome (8%).[1] The recommended Phase II dose was established at 300mg once daily for two weeks on, followed by one week off, a regimen chosen for its better safety profile and preliminary efficacy.[1]

Other FGFR TKIs

The safety profiles of other approved FGFR TKIs show considerable overlap, with many adverse events being recognized as class effects. These include hyperphosphatemia, ocular toxicities, stomatitis, and skin and nail changes.[1][2][5]

Table 1: Comparison of Common Treatment-Related Adverse Events (Any Grade) of Fanregratinib vs. Other FGFR TKIs

Adverse EventFanregratinib (HMPL-453)[1]Pemigatinib[3][6][7]Erdafitinib[8][9][10]Infigratinib[4][11]Futibatinib[12][13]
Hyperphosphatemia 44%≥20%78%≥20%82-91%
Diarrhea 56%≥20%54%≥20%33.7%
Dry Mouth 44%≥20%46%≥20%>20%
Stomatitis Not specified≥20%35%≥20%19%
Nail Toxicity Grade ≥3: 8%≥20%19%≥20%27-47%
Alopecia Not specified≥20%≥20%≥20%>20%
Fatigue Not specified≥20%33%≥20%>20%
Dry Eye Not specified≥20%Not specified≥20%>20%
Decreased Appetite Not specified≥20%≥20%≥20%>20%
Nausea Not specified≥20%22%Not specified29.6%
Vomiting Not specified≥20%Not specified≥20%>20%
Arthralgia Not specified≥20%Not specified≥20%>20%
Palmar-Plantar Erythrodysesthesia Grade ≥3: 8%Not specified≥20%≥20%13-21%

Table 2: Comparison of Common Grade ≥3 Treatment-Related Adverse Events of Fanregratinib vs. Other FGFR TKIs

Adverse EventFanregratinib (HMPL-453)[1]Pemigatinib[3]Erdafitinib[8]Infigratinib[11]Futibatinib[12]
Hypophosphatemia Not specifiedLow ratesNot specifiedNot specifiedNot specified
Decreased Neutrophil Count 8%Not specifiedNot specifiedNot specifiedNot specified
Nail Toxicity 8%Not specifiedNot specifiedNot specified1-2%
Palmar-Plantar Erythrodysesthesia 8%Not specifiedNot specifiedNot specified3-5%
Abdominal Pain Not specified≥2%Not specifiedNot specifiedNot specified
Pyrexia Not specified≥2%Not specifiedNot specifiedNot specified
Cholangitis Not specified≥2%Not specifiedNot specifiedNot specified
Pleural Effusion Not specified≥2%Not specifiedNot specifiedNot specified
Acute Kidney Injury Not specified≥2%Not specifiedNot specifiedNot specified
Increased Liver Function Tests Not specifiedNot specifiedNot specifiedNot specified11-12%

Experimental Protocols

The safety and toxicology of FGFR TKIs are evaluated through a series of non-clinical and clinical studies designed to identify potential hazards and characterize the dose-response relationship for adverse effects.

Preclinical Toxicology Studies

Standard preclinical safety evaluations for small molecule kinase inhibitors like fanregratinib and other FGFR TKIs typically include:

  • In vitro safety pharmacology: Assessment of effects on key physiological systems, such as the central nervous, cardiovascular (including hERG channel assays), and respiratory systems.

  • In vivo safety pharmacology: Studies in animal models to evaluate the effects on vital functions.

  • Repeat-dose toxicology studies: Administration of the drug to at least two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

  • Genotoxicity studies: A battery of tests to assess the potential for the drug to cause genetic mutations or chromosomal damage.

  • Carcinogenicity studies: Long-term studies in animals to evaluate the carcinogenic potential of the drug, typically required for drugs intended for chronic use.

  • Reproductive and developmental toxicology studies: Evaluation of the effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Clinical Trial Safety Monitoring

In human clinical trials, the safety of FGFR TKIs is rigorously monitored and documented. The protocol for a typical Phase II study, such as the one for fanregratinib (NCT04353375), includes:

  • Eligibility Criteria: Strict inclusion and exclusion criteria to ensure patient safety.[3]

  • Dose Escalation and Determination of Recommended Phase II Dose (RP2D): A dose-escalation phase to determine the maximum tolerated dose (MTD) and RP2D, prioritizing patient safety.[1]

  • Adverse Event (AE) Monitoring and Grading: Continuous monitoring for all AEs, which are graded for severity according to standardized criteria, such as the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

  • Laboratory Assessments: Regular monitoring of hematology, clinical chemistry (including phosphate (B84403) levels), and urinalysis.

  • Vital Signs and Physical Examinations: Regular assessment of vital signs and comprehensive physical examinations.

  • Specialized Monitoring: Depending on the known class effects of FGFR inhibitors, specialized monitoring is often required, such as:

    • Ophthalmologic examinations: Including optical coherence tomography (OCT) to monitor for retinal pigment epithelial detachment (RPED) and other ocular toxicities.[3]

    • Dermatologic assessments: For skin, hair, and nail changes.

    • Cardiac monitoring: Electrocardiograms (ECGs) to assess for any cardiac effects.

  • Dose Modification Guidelines: Pre-specified guidelines for dose interruption, reduction, or discontinuation in the event of specific toxicities.[10][12]

Visualizing Key Pathways and Processes

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the development of various cancers. FGFR TKIs work by blocking the ATP binding site of the kinase domain, thereby inhibiting downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 PLCg PLCγ FGFR:f2->PLCg Fanregratinib & other FGFR TKIs RAS RAS FGFR:f2->RAS PI3K PI3K FGFR:f2->PI3K STAT STAT FGFR:f2->STAT Proliferation Cell Proliferation & Survival PLCg->Proliferation MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT STAT->Proliferation MAPK->Proliferation AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of TKIs.

General Workflow for Evaluating TKI Safety in Clinical Trials

The evaluation of the safety profile of a new TKI like fanregratinib follows a structured workflow throughout its clinical development.

TKI_Safety_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_postmarket Post-Marketing in_vitro In Vitro Safety Pharmacology in_vivo In Vivo Toxicology (Rodent & Non-rodent) in_vitro->in_vivo Informs phase1 Phase I (Dose Escalation, MTD, RP2D) in_vivo->phase1 Supports IND phase2 Phase II (Efficacy & Safety in Target Population) phase1->phase2 Determines Dose phase3 Phase III (Pivotal Efficacy & Safety vs. Standard of Care) phase2->phase3 Provides Preliminary Safety & Efficacy faers FAERS (FDA Adverse Event Reporting System) phase2->faers Post-approval Reporting phase4 Phase IV (Long-term Safety, Real-world Evidence) phase3->phase4 Supports NDA phase3->faers Post-approval Reporting phase4->faers Ongoing Surveillance

Caption: General workflow for assessing the safety of a TKI from preclinical to post-marketing phases.

Conclusion

The safety profile of fanregratinib, based on initial Phase II data, appears consistent with the known class effects of FGFR TKIs. The most common adverse events, such as diarrhea, dry mouth, and hyperphosphatemia, are generally manageable. The incidence of Grade 3 or higher events like neutropenia, nail toxicity, and palmar-plantar erythrodysesthesia is relatively low. As more data from the ongoing and future studies of fanregratinib become available, a more definitive comparison with other FGFR TKIs will be possible. Proactive management of these characteristic adverse events is key to optimizing the therapeutic potential of this promising class of targeted agents.[5]

References

Navigating Resistance: A Comparative Guide to HMPL-453 and Other Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – As targeted therapies become a cornerstone of oncology, understanding the nuances of drug resistance is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of HMPL-453 (also known as fanregratinib), a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, with other cancer drugs, focusing on the critical aspect of cross-resistance. While direct comparative experimental data on cross-resistance for HMPL-453 is emerging, this document synthesizes available preclinical data and the broader understanding of resistance mechanisms in FGFR-targeted therapies to offer valuable insights.

HMPL-453 is an orally bioavailable inhibitor that targets the ATP-binding pocket of FGFR1/2/3, leading to the inhibition of FGFR-mediated signal transduction pathways and subsequent tumor cell proliferation.[1] Its primary application is in the treatment of advanced solid tumors harboring FGFR alterations, with a particular focus on intrahepatic cholangiocarcinoma (IHCC) with FGFR2 fusions.[2][3][4]

Understanding Resistance to FGFR Inhibitors

Resistance to targeted therapies like FGFR inhibitors can be categorized as either primary (pre-existing) or acquired (developing during treatment). The primary mechanisms of acquired resistance to FGFR inhibitors include:

  • On-target mutations: The development of secondary mutations in the FGFR kinase domain can prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation, which occurs at a key residue controlling access to a hydrophobic pocket in the ATP-binding site.[5]

  • Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked FGFR pathway, thereby maintaining proliferation and survival. A notable example is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]

HMPL-453: Preclinical Efficacy and Potential to Overcome Resistance

Preclinical studies have demonstrated the potent and selective activity of HMPL-453 against cancer cells with dysregulated FGFR signaling.[7] While direct cross-resistance studies are limited, the available data suggests HMPL-453 may be effective in scenarios where other therapies have failed.

Activity Against FGFR-Altered Tumors

In preclinical models, HMPL-453 has shown strong activity against a range of tumor types with FGFR alterations. This suggests its potential as a viable treatment option for patients whose tumors are driven by these specific genetic aberrations.

Model SystemFGFR AlterationHMPL-453 ActivityReference
Tumor Cell LinesDysregulated FGFR signalingGI50: 3~105 nM[7]
Cell Lines without FGFR aberrationsNoneGI50 > 1.5 µM[7]
Recombinant EnzymesFGFR1, FGFR2, FGFR3IC50: 6, 4, 6 nM[7]
Recombinant EnzymeFGFR4IC50: 425 nM[7]
Potential in Chemotherapy-Resistant Settings

Aberrant FGFR signaling has been implicated as a driver of resistance to anti-tumor therapies.[2][3][4][8][9] Preclinical data indicates that HMPL-453 can enhance the anti-tumor effects of standard chemotherapy agents like gemcitabine (B846) and cisplatin (B142131) in FGFR-fusion models.[10] This suggests a lack of cross-resistance and a potential synergistic effect, making HMPL-453 a promising candidate for combination therapy in patients who have developed resistance to chemotherapy. Clinical trials are currently underway to evaluate HMPL-453 in combination with chemotherapy in patients with advanced solid tumors.[8]

Experimental Protocols

To provide a framework for understanding how cross-resistance is evaluated, below are detailed methodologies for key experiments.

In Vitro Cell Proliferation Assay to Determine IC50/GI50

Objective: To determine the concentration of a drug that inhibits 50% of cell growth (GI50) or cell viability (IC50). This is a standard method to assess a drug's potency against sensitive and resistant cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (both parental sensitive lines and their drug-resistant counterparts) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., HMPL-453) and a control (e.g., another FGFR inhibitor or chemotherapy agent). A vehicle-only control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 assay.[7]

  • Data Analysis: The results are normalized to the vehicle-only control, and the IC50/GI50 values are calculated by fitting the data to a dose-response curve using non-linear regression.

Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of a drug on the phosphorylation status of key proteins in a signaling pathway, thereby confirming target engagement and identifying potential bypass mechanisms.

Methodology:

  • Cell Treatment: Cells are treated with the drug(s) of interest at specified concentrations and for various time points.

  • Cell Lysis: Cells are washed with cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated FGFR, total FGFR, phosphorylated ERK, total ERK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[7]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the FGFR signaling pathway and potential mechanisms of cross-resistance.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation HMPL453 HMPL-453 HMPL453->FGFR Inhibits

Caption: The FGFR signaling pathway and the inhibitory action of HMPL-453.

Cross_Resistance_Mechanisms cluster_drugs Therapeutic Agents cluster_mechanisms Resistance Mechanisms cluster_outcome Treatment Outcome FGFRi FGFR Inhibitor (e.g., Pemigatinib) OnTarget On-Target Mutation (e.g., Gatekeeper) FGFRi->OnTarget Induces Bypass Bypass Pathway Activation (e.g., EGFR) FGFRi->Bypass Induces HMPL453 HMPL-453 HMPL453->OnTarget Potentially Overcomes? HMPL453->Bypass Potentially Overcomes? MDR Multi-Drug Resistance (e.g., Efflux Pumps) HMPL453->MDR Likely Ineffective (Different MOA) Chemo Chemotherapy (e.g., Gemcitabine) Chemo->MDR Induces Resistance Drug Resistance OnTarget->Resistance Bypass->Resistance MDR->Resistance

References

Synergistic Potential of HMPL-453 with Chemotherapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

HMPL-453 (fanregratinib), a selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, has demonstrated promising preclinical synergistic effects in combination with chemotherapy agents. This guide provides a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and drug development professionals.

HMPL-453 is currently under investigation in a Phase Ib/II clinical trial (NCT05173142) in combination with gemcitabine (B846) and cisplatin (B142131) for the treatment of advanced solid tumors.[1] Preclinical evidence suggests that this combination may offer enhanced anti-tumor efficacy compared to monotherapy.

Preclinical Evidence of Synergy

An abstract from an American Association for Cancer Research (AACR) meeting highlighted the enhanced anti-tumor effect of HMPL-453 when combined with chemotherapy in a preclinical model of an FGFR2 fusion-positive tumor.[2] While specific quantitative data from this study is not yet publicly available, the findings point towards a synergistic interaction that could be pivotal for clinical applications.

Further supporting this, studies on other selective FGFR inhibitors have shown synergistic effects when combined with gemcitabine. For instance, the combination of the anti-FGFR inhibitor pemigatinib (B609903) with gemcitabine resulted in a synergistic antitumor effect in cholangiocarcinoma cells with FGFR2 alterations.[3]

The combination of gemcitabine and cisplatin is a standard-of-care regimen for various cancers, and their synergistic interaction has been well-documented.[4][5] The addition of an FGFR inhibitor like HMPL-453 to this doublet is hypothesized to further enhance efficacy, particularly in tumors with aberrant FGFR signaling.

Mechanism of Action and Signaling Pathway

HMPL-453 selectively targets FGFR 1, 2, and 3, which are key regulators of cell proliferation, survival, and angiogenesis.[1] In many cancers, alterations in FGFR signaling, such as gene fusions, amplifications, or mutations, lead to uncontrolled tumor growth. By inhibiting this pathway, HMPL-453 can arrest tumor progression.

The synergistic effect with chemotherapy agents like gemcitabine and cisplatin may arise from complementary mechanisms of action. Chemotherapy induces DNA damage and cell cycle arrest, while HMPL-453 blocks a critical survival pathway, potentially rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.

FGFR Signaling Pathway and Drug Targets FGFR Signaling Pathway and Drug Intervention Points cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival HMPL-453 HMPL-453 HMPL-453->FGFR Inhibits Chemotherapy Chemotherapy DNA DNA Chemotherapy->DNA Damages DNA_Damage DNA_Damage DNA->DNA_Damage DNA_Damage->Proliferation Inhibits DNA_Damage->Survival Inhibits

FGFR signaling pathway and points of drug intervention.

Experimental Protocols

While the specific protocol for the HMPL-453 and chemotherapy synergy study is not yet detailed in publications, a general methodology for assessing such interactions in preclinical models is outlined below.

In Vitro Synergy Assessment:

  • Cell Lines: A panel of cancer cell lines with known FGFR alterations (e.g., FGFR2 fusions) and wild-type cell lines would be used.

  • Drug Concentrations: Cells would be treated with a dose-response matrix of HMPL-453 and the chemotherapy agent (e.g., gemcitabine or cisplatin), both as single agents and in combination.

  • Viability Assay: Cell viability would be measured after a set incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

  • Synergy Analysis: The quantitative data from the viability assays would be analyzed using software like CalcuSyn or CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Synergy Assessment:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) would be implanted with tumor xenografts derived from cancer cell lines with FGFR alterations.

  • Treatment Groups: Mice would be randomized into several groups: vehicle control, HMPL-453 alone, chemotherapy agent alone, and the combination of HMPL-453 and the chemotherapy agent.

  • Dosing and Schedule: The drugs would be administered according to a predetermined schedule and dosage, which would be optimized in preliminary studies.

  • Efficacy Evaluation: Tumor volume would be measured regularly. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the median tumor volume of the treated groups compared to the vehicle control group. Statistical analysis would be performed to determine the significance of the combination effect compared to single agents.

  • Toxicity Assessment: Animal body weight and general health would be monitored to assess the toxicity of the combination therapy.

In Vivo Synergy Experimental Workflow General Workflow for In Vivo Synergy Studies cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy and Toxicity Evaluation Tumor_Implantation Tumor Cell Implantation (FGFR-altered xenograft) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 HMPL-453 Randomization->Group2 Group3 Chemotherapy Randomization->Group3 Group4 HMPL-453 + Chemotherapy Randomization->Group4 Tumor_Measurement Regular Tumor Volume Measurement Group1->Tumor_Measurement Toxicity_Monitoring Body Weight and Health Monitoring Group1->Toxicity_Monitoring Group2->Tumor_Measurement Group2->Toxicity_Monitoring Group3->Tumor_Measurement Group3->Toxicity_Monitoring Group4->Tumor_Measurement Group4->Toxicity_Monitoring Data_Analysis Tumor Growth Inhibition (TGI) Calculation and Statistical Analysis Tumor_Measurement->Data_Analysis Toxicity_Monitoring->Data_Analysis

A generalized workflow for in vivo synergy experiments.

Comparison with Alternatives

The primary alternatives to combining HMPL-453 with chemotherapy would be monotherapy with either agent or combination with other targeted therapies.

Treatment StrategyPotential AdvantagesPotential Disadvantages
HMPL-453 Monotherapy Targeted action in FGFR-altered tumors; potentially lower toxicity than chemotherapy.Efficacy may be limited to a specific patient population; potential for acquired resistance.
Chemotherapy Monotherapy Broadly applicable to various tumor types.High toxicity and side effects; development of chemoresistance.
HMPL-453 + Chemotherapy Potential for synergistic anti-tumor effect; may overcome resistance to single agents.Potential for increased toxicity compared to monotherapy.
HMPL-453 + Other Targeted Therapies Combination of targeted agents may offer a more precise and less toxic approach.Efficacy is dependent on the co-existence of multiple targetable pathways; potential for complex drug-drug interactions.

Conclusion

The available preclinical evidence, though not yet fully detailed, strongly suggests a synergistic relationship between HMPL-453 and chemotherapy. This combination holds the potential to be a more effective treatment strategy for patients with FGFR-altered tumors than either agent alone. Further publication of detailed preclinical data is eagerly awaited to fully elucidate the quantitative extent of this synergy and the optimal therapeutic window. The ongoing clinical trials will be critical in validating these preclinical findings in a clinical setting.

References

HMPL-453: A Competitive Analysis in the Landscape of FGFR Inhibitors for Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance benchmark of HMPL-453 against industry-standard Fibroblast Growth Factor Receptor (FGFR) inhibitors for the treatment of advanced cholangiocarcinoma with FGFR2 fusions or rearrangements. This document outlines key efficacy and safety data from clinical trials and details the experimental protocols to support an objective comparison.

HMPL-453 (fanregratinib) is a novel, highly selective, and potent small-molecule inhibitor targeting FGFR 1, 2, and 3.[1][2] Aberrant FGFR signaling is a known driver of tumor growth, angiogenesis, and therapeutic resistance in various cancers, with FGFR2 fusions being particularly prevalent in intrahepatic cholangiocarcinoma (IHCC).[1][3] This guide compares the performance of HMPL-453 with three FDA-approved FGFR inhibitors for cholangiocarcinoma: pemigatinib, infigratinib (B612010), and futibatinib.

Performance Benchmark: HMPL-453 vs. Competitors

The following tables summarize the key efficacy and safety findings from the pivotal clinical trials of HMPL-453 and its main competitors in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.

Efficacy Data
Drug (Trial)Patient Population (n)Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS) (months)Median Duration of Response (DoR) (months)Median Overall Survival (OS) (months)
HMPL-453 (Phase 2, NCT04353375)22 (evaluable)31.8% (all partial responses)86.4%5.7 (Cohort 1)Not ReachedNot Yet Mature
Pemigatinib (FIGHT-202, NCT02924376)10736% (2.8% CR, 33% PR)[4][5][6]82%[7]6.9[5][7][8]7.5[7][8]21.1[7]
Infigratinib (NCT02150967)10823.1% (1 CR, 24 PRs)[1][9]83.3% (in FGFR2 fusions)[1]7.3[5][9]5.0[1][10]12.2[9]
Futibatinib (FOENIX-CCA2, NCT02052778)10341.7% (1 CR, 42 PRs)[2]82.5%[2]9.0[3][11]9.7[2][11]21.7[3][11]

CR: Complete Response, PR: Partial Response Note: The HMPL-453 Phase 2 trial data is from an interim analysis with a smaller patient cohort. The recommended phase 2 dose (RP2D) cohort (300 mg, QD, 2w on/1w off) showed a confirmed ORR of 50% and a DCR of 90%.[12] Infigratinib's approval was withdrawn in May 2024 due to challenges in enrolling for the confirmatory trial.[10]

Safety Profile: Common Treatment-Related Adverse Events (TRAEs)
DrugCommon TRAEs (any grade)Common Grade ≥3 TRAEs
HMPL-453 Diarrhea, dry mouth, increased blood phosphorousDecreased neutrophil count, nail toxicity, palmar-plantar erythrodysesthesia syndrome
Pemigatinib Hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nauseaHyperphosphatemia (rarely grade ≥3)[4][13]
Infigratinib Hyperphosphatemia, stomatitis, fatigue, alopecia, dry eye[9]Hyperphosphatemia[5]
Futibatinib Hyperphosphatemia, diarrhea, dry mouth, alopecia[14][15]Hyperphosphatemia, increased aspartate aminotransferase, stomatitis, fatigue[11]

Experimental Protocols

HMPL-453 Phase 2 Trial (NCT04353375)

This is an open-label, single-arm, multi-cohort Phase 2 study.[12][16]

  • Patient Population: Patients with histologically or cytologically confirmed locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions who have received at least one prior line of systemic therapy.[12]

  • Treatment Regimen: HMPL-453 was administered orally in 21-day cycles. Two cohorts were evaluated: 150 mg once daily (QD) and 300 mg QD for 2 weeks on, 1 week off.[12] The latter was chosen as the recommended Phase 2 dose.[12]

  • Primary Endpoint: Objective Response Rate (ORR) per RECIST 1.1.[12][16]

  • Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[16]

Pemigatinib FIGHT-202 Trial (NCT02924376)

This was a multicenter, open-label, single-arm, phase 2 study.[7][17]

  • Patient Population: Patients with previously treated, advanced cholangiocarcinoma with FGFR2 fusions or rearrangements.[7]

  • Treatment Regimen: Pemigatinib 13.5 mg was administered orally once daily on a 21-day cycle (2 weeks on, 1 week off).[7][17]

  • Primary Endpoint: ORR in the cohort with FGFR2 fusions or rearrangements.[17]

  • Secondary Endpoints: DoR, DCR, PFS, and OS.[17]

Infigratinib Phase 2 Trial (NCT02150967)

This was a multicenter, open-label, single-arm, phase 2 study.[9][18]

  • Patient Population: Patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement.[10]

  • Treatment Regimen: Infigratinib 125 mg was administered orally once daily for 21 consecutive days followed by a 7-day break, in 28-day cycles.[10]

  • Primary Endpoint: ORR per RECIST 1.1 as determined by a blinded independent central review.[10]

  • Secondary Endpoints: DoR.[10]

Futibatinib FOENIX-CCA2 Trial (NCT02052778)

This was a multinational, open-label, single-group, phase 2 study.[11]

  • Patient Population: Patients with unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had disease progression after one or more previous lines of systemic therapy.[11]

  • Treatment Regimen: Futibatinib 20 mg was administered orally once daily in a continuous regimen.[11]

  • Primary Endpoint: Objective response (partial or complete response), as assessed by independent central review.[11]

  • Secondary Endpoints: DoR, PFS, OS, and safety.[11]

Visualizing the Mechanisms and Workflows

To further elucidate the context of HMPL-453's function and evaluation, the following diagrams illustrate the targeted signaling pathway and the general workflow of the clinical trials discussed.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Activates HMPL_453 HMPL-453 (FGFR Inhibitor) HMPL_453->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation Clinical_Trial_Workflow Generalized Phase 2 Clinical Trial Workflow for FGFR Inhibitors Patient_Screening Patient Screening - Advanced Cholangiocarcinoma - FGFR2 Fusion/Rearrangement - Prior Systemic Therapy Enrollment Patient Enrollment Patient_Screening->Enrollment Treatment Treatment Administration (e.g., HMPL-453) Enrollment->Treatment Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment->Tumor_Assessment Periodic Data_Analysis Data Analysis - ORR, DCR, PFS, DoR, OS - Safety Profile Treatment->Data_Analysis Adverse Event Monitoring Tumor_Assessment->Data_Analysis Outcome Evaluation of Efficacy & Safety Data_Analysis->Outcome

References

Independent Verification of HMPL-453's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of HMPL-453, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, with other notable FGFR inhibitors: Infigratinib (BGJ398), Pemigatinib (INCB054828), and Erdafitinib (JNJ-42756493). The information presented is collated from publicly available preclinical data to assist in the independent verification of HMPL-453's mechanism of action.

Executive Summary

HMPL-453 is a potent and selective small molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3][4][5][6] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key therapeutic target.[7] This guide summarizes the available quantitative data on the inhibitory activity and cellular effects of HMPL-453 in comparison to other selective FGFR inhibitors. Detailed experimental protocols for key assays are also provided to facilitate independent verification.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table summarizes the half-maximal inhibitory concentration (IC50) of HMPL-453 and its comparators against wild-type FGFR isoforms. Lower values indicate greater potency.

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
HMPL-453 6[1]4[1]6[1]425[1]
Infigratinib0.91.41.060
Pemigatinib0.4[8][9]0.5[8][9]1.2[8][9]30[8][9]
Erdafitinib1.22.53.05.7

Note: Data for Infigratinib and Erdafitinib are compiled from various publicly available sources and may have been generated under different experimental conditions.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

This table provides a snapshot of the selectivity of the inhibitors against a panel of kinases. High inhibition of off-target kinases may contribute to adverse effects.

InhibitorVEGFR2KITPDGFRβAbl
HMPL-453 Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Infigratinib>40-fold selective for FGFR vs VEGFR2Low activityLow activityLow activity
PemigatinibLow activityLow activityData not publicly availableData not publicly available
Erdafitinib~20-fold selective for FGFR vs VEGFRBinds to c-KitBinds to PDGFRα/βData not publicly available

Note: A comprehensive head-to-head kinase selectivity panel for all compounds under identical conditions is not publicly available. The data presented is based on available literature and may not be directly comparable.

Table 3: Cellular Activity - Growth Inhibition (GI50, nM) in FGFR-Altered Cancer Cell Lines

This table shows the concentration of each inhibitor required to inhibit the growth of various cancer cell lines with known FGFR alterations by 50%.

Cell LineCancer TypeFGFR AlterationHMPL-453 (nM)Infigratinib (nM)Pemigatinib (nM)Erdafitinib (nM)
RT-112BladderFGFR3-TACC3 fusion3-105[1]~30Data not publicly availableData not publicly available
KATO-IIIGastricFGFR2 amplification3-105[1]Data not publicly availableData not publicly availableData not publicly available
SNU-16GastricFGFR2 amplification3-105[1]Data not publicly availableData not publicly availableSensitive

Note: The range of GI50 values for HMPL-453 reflects its activity across multiple FGFR-dysregulated cell lines.[1] Direct comparative data for all inhibitors on the same cell line panel is limited in the public domain.

Signaling Pathway and Experimental Workflows

FGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical FGFR signaling cascade and the mechanism of action of HMPL-453 and its alternatives as ATP-competitive inhibitors of the FGFR kinase domain.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds P_FGFR p-FGFR (Dimerized & Activated) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg PI3K PI3K P_FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Cell_Effects Cell Proliferation, Survival, Differentiation P_ERK->Cell_Effects DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Effects AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT P_AKT->Cell_Effects Inhibitor HMPL-453 & Alternatives Inhibitor->P_FGFR Inhibits (ATP-competitive)

FGFR Signaling Pathway and Inhibition by HMPL-453.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the general workflow for determining the in vitro kinase inhibitory activity of a compound.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., FGFR1) - Substrate - ATP (radiolabeled or with detection system) - Test Compound (e.g., HMPL-453) Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Test Compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., radioactivity, fluorescence, luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate % inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro Kinase Inhibition Assay.

Experimental Workflow: Cell Proliferation (MTT) Assay

This diagram illustrates the steps involved in assessing the effect of a compound on cancer cell proliferation.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (e.g., with FGFR alteration) in 96-well plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound (e.g., HMPL-453) Seed_Cells->Add_Compound Incubate_Cells Incubate for 48-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data: Calculate % viability and GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Navigating Resistance: A Comparative Analysis of HMPL-453 and Other FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount for developing next-generation inhibitors and effective combination strategies. HMPL-453 (fanregratinib) is a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, currently under clinical investigation for various solid tumors.[1][2][3][4][5] While specific clinical data on HMPL-453 resistance mutations is still emerging from ongoing trials, a comparative analysis of known resistance mechanisms to the broader class of FGFR inhibitors can provide crucial insights into potential challenges and avenues for future research.

This guide provides a comparative overview of resistance mutations and mechanisms observed with various FGFR inhibitors, offering a predictive framework for HMPL-453. The content is based on preclinical and clinical data from other selective and non-selective FGFR inhibitors.

On-Target and Off-Target Resistance: The Two Major Hurdles

Acquired resistance to FGFR inhibitors predominantly falls into two categories: on-target modifications, which directly alter the drug's target protein, and off-target mechanisms, which activate alternative signaling pathways to bypass the inhibited FGFR pathway.[6][7][8][9][10][11]

On-target resistance most commonly involves the acquisition of secondary mutations within the FGFR kinase domain. These mutations can interfere with drug binding or stabilize the active conformation of the receptor, thereby reducing the inhibitor's efficacy. A well-documented example is the "gatekeeper" mutation, which is located in the hinge region of the kinase domain and acts as a steric hindrance to drug binding.[9]

Off-target resistance occurs when cancer cells activate alternative signaling pathways to maintain their growth and survival, rendering the inhibition of the FGFR pathway ineffective. This can involve the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling molecules.[7][8]

Comparative Analysis of FGFR Resistance Mutations

While specific resistance mutations for HMPL-453 have not yet been detailed in published literature, the patterns of resistance observed with other FGFR inhibitors provide a strong basis for what might be anticipated. The following table summarizes key resistance mutations identified for other FGFR inhibitors.

FGFR IsoformMutationAffected Inhibitor(s)Mechanism of ResistanceReference(s)
FGFR1 V561MBGJ398, PD173074Gatekeeper mutation, reduces drug binding affinity.[7]
FGFR2 V564FBGJ398Gatekeeper mutation, causes steric clash with the inhibitor.[9]
FGFR2 N550K/H/SMultiple"Molecular brake" mutation, stabilizes the active kinase conformation.[2][10]
FGFR2 V565L/F/YPemigatinib, ErdafitinibGatekeeper mutation, hinders drug binding.[9]
FGFR3 V555MAZD4547, PD173074Gatekeeper mutation associated with resistance.[9]

Signaling Pathways and Mechanisms of Resistance

The FGFR signaling cascade and the points at which resistance mechanisms can emerge are complex. The following diagrams illustrate the core FGFR signaling pathway and a generalized workflow for identifying resistance mutations.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response

Figure 1: Simplified FGFR signaling pathway leading to cellular responses.

Resistance_Mechanisms Mechanisms of Resistance to FGFR Inhibitors cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Gatekeeper Gatekeeper Mutations (e.g., V561M, V564F) FGFR FGFR Kinase Domain Gatekeeper->FGFR Alters Drug Binding Site Molecular_Brake Molecular Brake Mutations (e.g., N550K) Molecular_Brake->FGFR Stabilizes Active State FGFR_Amp FGFR Amplification FGFR_Amp->FGFR Increases Target Protein Bypass_Signaling Bypass Signaling Activation (e.g., EGFR, MET, PI3K/AKT) Cell_Survival Tumor Cell Proliferation and Survival Bypass_Signaling->Cell_Survival Activates Parallel Pathways EMT Epithelial-Mesenchymal Transition (EMT) EMT->Cell_Survival Promotes Invasion and Resistance Drug_Efflux Increased Drug Efflux FGFR_Inhibitor FGFR Inhibitor (e.g., HMPL-453) Drug_Efflux->FGFR_Inhibitor Reduces Intracellular Drug Concentration FGFR_Inhibitor->FGFR Inhibition FGFR->Cell_Survival

Figure 2: Overview of on-target and off-target resistance mechanisms to FGFR inhibitors.

Experimental Protocols for Identifying Resistance Mutations

The identification and characterization of resistance mutations are critical for understanding and overcoming drug resistance. Below are generalized methodologies commonly employed in this area of research.

1. Generation of Resistant Cell Lines in vitro

  • Objective: To generate cell lines that are resistant to a specific FGFR inhibitor.

  • Methodology:

    • Culture a cancer cell line with a known FGFR alteration (e.g., fusion or mutation) that is initially sensitive to the FGFR inhibitor.

    • Expose the cells to the FGFR inhibitor at a concentration close to the IC50 (the concentration that inhibits 50% of cell growth).

    • Gradually increase the concentration of the inhibitor in the culture medium over several weeks to months.

    • Select for and expand the cell populations that are able to proliferate at high concentrations of the inhibitor.

    • Confirm the resistant phenotype by performing cell viability assays (e.g., MTT or CellTiter-Glo) and comparing the IC50 of the resistant cells to the parental (sensitive) cells.

2. Identification of Resistance Mutations

  • Objective: To identify the genetic alterations responsible for the resistant phenotype.

  • Methodology:

    • Extract genomic DNA and RNA from both the parental and resistant cell lines.

    • Perform next-generation sequencing (NGS) of the FGFR kinase domain to identify point mutations. Whole-exome sequencing (WES) or whole-genome sequencing (WGS) can also be employed for a broader search for resistance mechanisms.

    • For clinical samples, analyze circulating tumor DNA (ctDNA) from patient plasma or perform targeted sequencing on tumor biopsies obtained at the time of disease progression.[9]

    • Compare the sequencing data from resistant and sensitive samples to identify novel mutations in the resistant population.

3. Functional Validation of Resistance Mutations

  • Objective: To confirm that an identified mutation is directly responsible for conferring resistance.

  • Methodology:

    • Introduce the identified mutation into the wild-type FGFR gene using site-directed mutagenesis.

    • Express the mutant FGFR in a sensitive cell line that does not endogenously express the receptor (e.g., Ba/F3 cells).

    • Treat the cells expressing the mutant FGFR with the inhibitor and assess cell viability to determine if the mutation confers resistance.

    • Perform in vitro kinase assays to assess the biochemical activity of the mutant FGFR in the presence of the inhibitor.

    • Develop patient-derived xenograft (PDX) models from resistant tumors to study resistance mechanisms and test novel therapeutic strategies in vivo.

Experimental_Workflow Experimental Workflow for Identifying Resistance Mutations Start Start with Sensitive Cancer Cell Line or Patient Samples In_Vitro Generate Resistant Cell Lines (In Vitro Dose Escalation) Start->In_Vitro Clinical Collect Patient Samples at Progression (Tumor Biopsy, ctDNA) Start->Clinical Sequencing Next-Generation Sequencing (FGFR Kinase Domain, WES) In_Vitro->Sequencing Clinical->Sequencing Analysis Bioinformatic Analysis to Identify Candidate Mutations Sequencing->Analysis Validation Functional Validation Analysis->Validation Site_Directed Site-Directed Mutagenesis Validation->Site_Directed In_Vitro_Assays In Vitro Assays (Cell Viability, Kinase Assays) Validation->In_Vitro_Assays In_Vivo_Models In Vivo Models (PDX, Xenografts) Validation->In_Vivo_Models Site_Directed->In_Vitro_Assays Conclusion Confirmation of Resistance Mechanism In_Vitro_Assays->Conclusion In_Vivo_Models->Conclusion

Figure 3: A typical experimental workflow for the identification and validation of drug resistance mutations.

Conclusion

While specific data on HMPL-453 resistance is forthcoming, the landscape of resistance to FGFR inhibitors is becoming increasingly well-defined. Researchers developing and evaluating HMPL-453 should anticipate the emergence of on-target mutations within the FGFR kinase domain, particularly at gatekeeper and molecular brake residues, as well as off-target resistance through the activation of bypass signaling pathways. The experimental frameworks outlined in this guide provide a robust starting point for proactively investigating and ultimately overcoming resistance to this promising new therapeutic agent. Continuous monitoring of clinical trial data and dedicated preclinical research will be essential to fully characterize the resistance profile of HMPL-453 and to develop strategies to extend its clinical benefit.

References

Safety Operating Guide

Proper Disposal Procedures for FK-453 (CAS No. 121524-18-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the chemical compound FK-453 (CAS No. 121524-18-3). Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, consult the Safety Data Sheet (SDS) provided by the supplier. While some sources may classify this compound as non-hazardous, it is best practice to handle it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

  • Spill Management: In the event of a spill, avoid direct contact. Absorb liquid spills with an inert material such as sand or vermiculite (B1170534).[1] Carefully sweep up solid spills, avoiding dust generation. Place all contaminated materials into a sealed, labeled container for disposal.

Quantitative Data Summary
PropertyValueReference
CAS Number 121524-18-3--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₃H₂₅N₃O₂--INVALID-LINK--
Molecular Weight 375.46 g/mol --INVALID-LINK--
Storage Store in a cool, well-ventilated area. Keep container tightly sealed.[1][3]--INVALID-LINK--, --INVALID-LINK--

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Treat all this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Segregate solid waste from liquid waste.

Step 2: Containerization and Labeling

  • Solid Waste:

    • Place solid this compound waste and contaminated materials in a designated, robust, and sealable container.

    • For powdered waste, it is recommended to mix it with an inert absorbent material like sand or vermiculite before placing it in the container to prevent dust formation.[1]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, leak-proof container. Ensure the container is properly sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "121524-18-3."

    • Indicate the approximate quantity of waste.

    • Follow any additional labeling requirements mandated by your institution.

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central waste storage facility.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[1]

  • The container should be kept in secondary containment to prevent spills.

Step 4: Arrange for Professional Disposal

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1]

  • Provide the waste contractor with a copy of the Safety Data Sheet and any other relevant information.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the general experimental workflow involving this compound and the logical pathway for its proper disposal.

experimental_workflow cluster_experiment Experimental Phase cluster_waste Waste Generation A Acquire this compound B Prepare Solution / Handle Compound A->B C Conduct Experiment B->C D Unused this compound C->D E Contaminated Labware (solid) C->E F Liquid Waste from Experiment C->F G Segregate & Containerize Waste D->G E->G F->G H Properly Label Container G->H I Store in Designated Area H->I J Contact EHS for Disposal I->J

References

Essential Safety and Logistical Information for Handling FK-453

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of FK-453

This document provides immediate, essential safety and logistical information for the handling of this compound, a potent and selective adenosine (B11128) A1 receptor antagonist. The following procedural guidance is intended to ensure the safe use, storage, and disposal of this compound in a laboratory setting.

Chemical Identification

  • Compound Name: (E)-1-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one

  • CAS Number: 121524-18-3

  • Molecular Formula: C₂₃H₂₅N₃O₂

  • Molecular Weight: 375.46 g/mol

Hazard Assessment

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, as a matter of good laboratory practice, it is prudent to handle all chemical substances with a comprehensive safety approach.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure.[1]

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing (e.g., lab coat)
Respiratory A suitable respirator should be used when dust or aerosols are generated.

Operational and Disposal Plans

Handling and Storage

  • Handling: Avoid inhalation and contact with eyes and skin.[1] Use in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] The recommended storage temperature is 2-8°C.[1] For short-term shipping (less than 2 weeks), room temperature is acceptable.[1] Keep away from direct sunlight and sources of ignition.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly seek medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill Cleanup Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Absorb solutions with a liquid-binding material (e.g., diatomite).[1] Decontaminate surfaces by scrubbing with alcohol.[1] Dispose of contaminated material according to local regulations.[1]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Prevent the product from entering drains, water courses, or the soil.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound in a laboratory setting.

FK453_Workflow A Receiving and Verification B Storage (2-8°C, well-ventilated) A->B Store immediately C Pre-Experiment Preparation (Don PPE) B->C D Weighing and Solution Preparation (in fume hood) C->D E Experimentation D->E F Decontamination of Equipment and Workspace E->F G Waste Collection (Labeled, sealed containers) E->G Collect waste H Disposal (Follow institutional guidelines) F->H G->H

Caption: Standard workflow for handling this compound from receipt to disposal.

Hierarchy of Safety Controls for this compound

This diagram illustrates the logical relationship of safety controls to be implemented when handling this compound, from most to least effective.

Safety_Hierarchy cluster_0 Hierarchy of Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of safety controls for minimizing risk when handling this compound.

References

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